molecular formula C36H33ClN2O7 B15613458 BMS-1166

BMS-1166

Numéro de catalogue: B15613458
Poids moléculaire: 641.1 g/mol
Clé InChI: QBXVXKRWOVBUDB-GRKNLSHJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BMS-1166 is a useful research compound. Its molecular formula is C36H33ClN2O7 and its molecular weight is 641.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVXKRWOVBUDB-GRKNLSHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual Mechanisms of BMS-1166: An In-depth Technical Guide to its Inhibition of the PD-1/PD-L1 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of BMS-1166, a potent small-molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. While initially understood to function by inducing PD-L1 dimerization, compelling evidence now points towards a more intricate mechanism involving the blockade of PD-L1 trafficking from the endoplasmic reticulum. This document will delve into both proposed mechanisms, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying molecular processes.

Unraveling the Mechanisms of Action: Dimerization and Beyond

Initial studies proposed that this compound functions by binding to the PD-1-interacting surface of PD-L1, inducing its dimerization and thereby sterically hindering its engagement with PD-1.[1] This model was supported by structural studies of this compound derivatives and in-vitro binding assays.[1] However, more recent and in-depth cellular analyses have revealed a novel and distinct mechanism of action.

Subsequent research has demonstrated that this compound disrupts the proper glycosylation and maturation of PD-L1.[1][2][3] This interference prevents the transport of the under-glycosylated form of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation within the ER.[1][2][4][] By sequestering PD-L1 in the ER, this compound effectively prevents it from reaching the cell surface and interacting with PD-1 on T cells, thus abrogating its immunosuppressive signal.[1][2][6] This blockade of ER export represents a key aspect of this compound's function.[1][2][3]

Proposed Mechanism 1: PD-L1 Dimerization

The initial hypothesis for this compound's action centered on its ability to induce the dimerization of PD-L1. This model, supported by computational studies and early in vitro data, suggests that the binding of this compound to two PD-L1 monomers stabilizes a dimeric conformation that is incompatible with PD-1 binding.[7][8][9]

G Proposed Mechanism 1: this compound Induced PD-L1 Dimerization cluster_0 Cell Surface PD-L1_Monomer_1 PD-L1 Monomer PD-L1_Dimer PD-L1 Dimer PD-L1_Monomer_1->PD-L1_Dimer PD-L1_Monomer_2 PD-L1 Monomer PD-L1_Monomer_2->PD-L1_Dimer BMS1166 This compound BMS1166->PD-L1_Dimer induces No_Interaction Interaction Blocked PD-L1_Dimer->No_Interaction PD-1 PD-1 Receptor on T-Cell PD-1->No_Interaction

Caption: this compound induces PD-L1 dimerization, preventing PD-1 interaction.

Evidenced Mechanism 2: Blockade of PD-L1 ER Export

A more substantiated mechanism involves this compound's interference with PD-L1 glycosylation and its subsequent trafficking. By inhibiting proper glycosylation, this compound causes the immature PD-L1 protein to be retained in the ER, preventing its transport to the cell surface.[1][2][3][4][][6]

G Evidenced Mechanism 2: this compound Blocks PD-L1 ER Export cluster_0 Cellular Compartments ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Normal Trafficking Underglycosylated_PDL1 Under-glycosylated PD-L1 ER->Underglycosylated_PDL1 Cell_Surface Cell Surface Golgi->Cell_Surface PD-1 PD-1 on T-Cell Cell_Surface->PD-1 No Interaction PD-L1_precursor PD-L1 Precursor PD-L1_precursor->ER BMS1166 This compound BMS1166->ER blocks export Underglycosylated_PDL1->ER accumulates in Mature_PDL1 Mature Glycosylated PD-L1 No_Signaling No Immune Suppression PD-1->No_Signaling

Caption: this compound blocks PD-L1 glycosylation and ER export.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueAssayReference
IC₅₀ (PD-1/PD-L1 Interaction) 1.4 nMHomogenous Time-Resolved Fluorescence (HTRF) Binding Assay[1][8][10][11]
EC₅₀ (Toxicity) 40.5 µMJurkat T-lymphocytes[12]
IC₅₀ (Cell Viability) 28.77 µMMDA-MB-231 cells[13]
Formulation ParameterValueMethodReference
Encapsulation Efficiency (BMS-T7 Micelles) 83.89 ± 5.59%High-Performance Liquid Chromatography (HPLC)[13]
Drug Loading Degree (BMS-T7 Micelles) 4.95 ± 0.79%Not Specified[13]
Release Half-life (BMS-T7 Micelles) ~48 hoursNot Specified[13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

Cellular Coculture Assay for PD-1/PD-L1 Interaction

This assay is designed to assess the ability of this compound to inhibit the interaction between PD-L1 on tumor cells and PD-1 on T cells.

  • Cell Lines:

    • PD-L1-expressing tumor cells (e.g., PC9/PD-L1).[1][2][3]

    • PD-1-expressing T cells (e.g., Jurkat/PD-1).[1][2][3]

  • Protocol:

    • PD-L1-expressing cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).[1]

    • PD-1-expressing cells are then co-cultured with the pre-treated PD-L1-expressing cells.[1]

    • After a defined incubation period, the cells are harvested.

    • The level of PD-1 protein in the T cells is assessed by Western blotting. A decrease in PD-1 levels indicates lysosomal degradation induced by PD-L1 engagement, which is inhibited by effective compounds.[1][2]

    • T cell activation can be further quantified using a luciferase reporter assay under the control of an NFAT response element or by measuring the expression of T cell activation markers (e.g., IL-2) via real-time PCR.[1][2][4]

G Workflow for Cellular Coculture Assay Start Start Pre-incubate Pre-incubate PD-L1+ cells with this compound or DMSO Start->Pre-incubate Co-culture Co-culture with PD-1+ T-cells Pre-incubate->Co-culture Harvest Harvest Cells Co-culture->Harvest Analyze_PD1 Analyze PD-1 levels (Western Blot) Harvest->Analyze_PD1 Analyze_Tcell_Activation Analyze T-cell activation (Luciferase/RT-PCR) Harvest->Analyze_Tcell_Activation End End Analyze_PD1->End Analyze_Tcell_Activation->End

Caption: Workflow of the cellular coculture assay.

Analysis of PD-L1 Glycosylation and Subcellular Localization

These experiments are critical to understanding how this compound affects PD-L1 maturation and trafficking.

  • Western Blotting for Glycosylation Status:

    • Cells are treated with this compound, a vehicle control, or a known glycosylation inhibitor (e.g., Tunicamycin).[1]

    • Total cell lysates are collected and subjected to SDS-PAGE and Western blotting using an anti-PD-L1 antibody.

    • This compound treatment results in a decrease in the higher molecular weight, mature glycosylated form of PD-L1 and an increase in the lower molecular weight, under-glycosylated form.[1]

  • Lectin Binding Assay and Glycosidase Digestion:

    • To confirm changes in glycosylation, cell lysates can be incubated with agarose-bound Concanavalin A (Con A), a lectin that binds to certain mannose structures in glycoproteins.[1]

    • Alternatively, lysates can be treated with endoglycosidases, such as Endo H, which cleaves N-linked glycans from proteins that have not yet been processed in the Golgi.[1]

    • Analysis by Western blot reveals the glycosylation state of PD-L1.

  • Immunocytochemical Staining:

    • Cells are treated with this compound or a vehicle control.

    • Cells are then fixed, permeabilized, and stained with an anti-PD-L1 antibody and antibodies against markers for specific organelles (e.g., calnexin (B1179193) for the ER).

    • Confocal microscopy is used to visualize the subcellular localization of PD-L1. In this compound-treated cells, PD-L1 shows increased colocalization with ER markers.[1]

Conclusion

This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 pathway with a multifaceted mechanism of action. While initially thought to act by inducing PD-L1 dimerization, substantial evidence now indicates that its primary mode of action in a cellular context is the inhibition of PD-L1 glycosylation and the subsequent blockade of its export from the endoplasmic reticulum. This leads to the depletion of PD-L1 from the cell surface, thereby preventing its immunosuppressive interaction with PD-1 on T cells. A thorough understanding of these mechanisms is critical for the ongoing development and optimization of small-molecule immunomodulators for cancer therapy.

References

BMS-1166: A Technical Guide to a Small Molecule PD-1/PD-L1 Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. Developed by Bristol-Myers Squibb, this compound has emerged as a significant tool in immuno-oncology research, offering an alternative to monoclonal antibody-based therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound disrupts the PD-1/PD-L1 signaling axis through a dual mechanism. Primarily, it binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[1][2] This blockade abrogates the inhibitory signal, thereby restoring T-cell activation and anti-tumor immunity.

A novel aspect of this compound's function lies in its ability to interfere with the post-translational modification of PD-L1.[3][4] Specifically, this compound affects the N-linked glycosylation of PD-L1, a crucial process for its stability and transport to the cell surface. The inhibitor traps the under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus for further maturation.[3][4][] This leads to a reduction in cell surface PD-L1 expression, further diminishing its capacity to engage with PD-1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound, providing a comparative overview of its potency and binding characteristics.

ParameterValueAssay MethodReference
IC50 1.4 nMHomogenous Time-Resolved Fluorescence (HTRF) Binding Assay[1][3]
IC50 28.77 µMCytotoxicity in MDA-MB-231 cells[6]
IC50 3.78 nMHomogenous Time-Resolved Fluorescence (HTRF) Binding Assay[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental setups related to this compound, the following diagrams have been generated using Graphviz.

PD1_PDL1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal 1 PD1 PD-1 SHP2 SHP2 PD1->SHP2 T_Cell_Exhaustion T-Cell Exhaustion PD1->T_Cell_Exhaustion SHP2->T_Cell_Activation Inhibits T_Cell_Activation->T_Cell_Exhaustion MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Caption: PD-1/PD-L1 Signaling Pathway.

BMS1166_Mechanism_of_Action cluster_Cell Tumor Cell ER Endoplasmic Reticulum PDL1_nascent Nascent PD-L1 Golgi Golgi Apparatus PDL1_mature Mature Glycosylated PD-L1 Golgi->PDL1_mature Maturation Cell_Surface Cell Surface PDL1_dimer PD-L1 Dimer PDL1_underglycosylated Under-glycosylated PD-L1 PDL1_nascent->PDL1_underglycosylated Initial Glycosylation PDL1_underglycosylated->Golgi Transport PDL1_mature->Cell_Surface PD1 PD-1 on T-Cell PDL1_mature->PD1 Interaction Blocked PDL1_dimer->PD1 Interaction Blocked BMS1166 This compound BMS1166->PDL1_underglycosylated Binds & Traps BMS1166->PDL1_mature Induces Dimerization

Caption: this compound Mechanism of Action.

HTRF_Assay_Workflow cluster_assay HTRF Assay Components cluster_outcomes Assay Outcomes PD1 PD-1-Donor Fluorophore No_Inhibitor No Inhibitor: PD-1 & PD-L1 Bind FRET Signal High PD1->No_Inhibitor With_Inhibitor With this compound: Binding Disrupted FRET Signal Low PD1->With_Inhibitor PDL1 PD-L1-Acceptor Fluorophore PDL1->No_Inhibitor PDL1->With_Inhibitor BMS1166 This compound (Inhibitor) BMS1166->With_Inhibitor

References

The Discovery and Synthesis of BMS-1166: A Technical Guide to a Novel PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway, these agents can reinvigorate an exhausted immune system to recognize and eliminate tumor cells. While monoclonal antibodies have been the vanguard of this therapeutic strategy, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. BMS-1166, a potent and selective small molecule inhibitor of the PD-1/PD-L1 interaction, represents a significant advancement in this class of therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

This compound was discovered by Bristol-Myers Squibb through a focused effort to identify non-peptidic small molecules that could disrupt the protein-protein interaction between PD-1 and PD-L1. The discovery process began with the identification of a biphenyl (B1667301) scaffold as a promising starting point. Through iterative cycles of structure-based design and chemical optimization, a series of analogues were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. This comprehensive medicinal chemistry campaign led to the identification of this compound as a lead candidate with exceptional potency and favorable drug-like properties.

Synthesis of this compound

The chemical synthesis of this compound, as detailed in patent WO2015034820 A1, is a multi-step process. The following is a representative synthetic scheme.

Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_final Final Product A Substituted Indole D Alkylation of Indole A->D B Protected Piperidine (B6355638) Carboxylic Acid E Amide Coupling B->E C Protected Phenylalanine Derivative C->E D->E F Deprotection E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined in the patent literature (WO2015034820 A1). The synthesis generally involves the alkylation of a 5-cyano-1H-indole derivative, followed by a key amide bond formation with a protected phenylalanine moiety and a piperidine scaffold, and subsequent deprotection steps to yield the final product.

Mechanism of Action

This compound employs a dual mechanism to inhibit the PD-1/PD-L1 signaling pathway.

  • Induction of PD-L1 Dimerization: Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound binds to a hydrophobic pocket on the surface of PD-L1. This binding event induces the dimerization of two PD-L1 molecules, which sterically occludes the binding site for PD-1.

  • Inhibition of PD-L1 Glycosylation and Trafficking: this compound has been shown to block the export of newly synthesized PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. This disruption in cellular trafficking prevents the proper glycosylation and maturation of PD-L1, leading to its retention in the ER and subsequent degradation. The under-glycosylated PD-L1 is functionally inactive and cannot engage with PD-1.

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

G cluster_signaling T_Cell T-Cell PD1 PD-1 APC Tumor Cell / APC PDL1 PD-L1 PD1->PDL1 SHP2 SHP-2 PDL1->SHP2 recruits TCR_signal TCR Signaling SHP2->TCR_signal inhibits T_Cell_Exhaustion T-Cell Exhaustion TCR_signal->T_Cell_Exhaustion leads to BMS1166 This compound BMS1166->PDL1 induces dimerization & blocks ER export

Caption: this compound inhibits the PD-1/PD-L1 signaling pathway.

Quantitative Data

This compound has been extensively characterized in a variety of in vitro and cell-based assays. The following table summarizes key quantitative data.

Assay TypeParameterValueReference
Homogeneous Time-Resolved Fluorescence (HTRF)IC501.4 nM[1][2]
Surface Plasmon Resonance (SPR)IC5085.4 nM
Jurkat NFAT Reporter AssayEC501578 nM[2]
B16-F10 Cell ProliferationDC500.39 µM[2]
CT26 Cell ProliferationDC500.35 µM[2]
CHO Cell Growth InhibitionGI50> 30 µM[2]
Cytotoxicity (PD-1 Effector Cells)EC5040.5 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

  • Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled donor (e.g., anti-tag antibody) and a d2-labeled acceptor (e.g., tagged recombinant protein). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

  • Protocol:

    • Recombinant human PD-1 and PD-L1 proteins, each with a distinct tag (e.g., His-tag, Fc-tag), are used.

    • An anti-tag antibody conjugated to Europium cryptate and another anti-tag antibody conjugated to d2 are used for detection.

    • This compound is serially diluted and incubated with the recombinant proteins and detection reagents.

    • The reaction is incubated at room temperature to allow for binding to reach equilibrium.

    • The HTRF signal is read on a compatible plate reader, and the IC50 is calculated from the dose-response curve.

NFAT Reporter Gene Assay in Jurkat T-Cells

This cell-based functional assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.

  • Principle: Jurkat T-cells engineered to express PD-1 and contain a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element are co-cultured with PD-L1-expressing cells. T-cell activation via the T-cell receptor (TCR) leads to NFAT activation and luciferase expression. PD-1/PD-L1 engagement inhibits this process.

  • Protocol:

    • PD-L1 expressing cells (e.g., PC9/PD-L1) are seeded in a 96-well plate.

    • The cells are pre-incubated with various concentrations of this compound.

    • Jurkat-PD-1/NFAT-Luciferase cells are then added to the wells, along with T-cell activators (e.g., anti-CD3 antibody or PMA and ionomycin).[1]

    • The co-culture is incubated for a defined period (e.g., 12-18 hours).[1]

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • The EC50 is determined from the dose-response curve of restored luciferase activity.

PD-L1 Glycosylation and Trafficking Assay

This assay investigates the effect of this compound on the post-translational modification and cellular localization of PD-L1.

  • Principle: Western blotting and immunofluorescence are used to assess the glycosylation status and subcellular localization of PD-L1 in cells treated with this compound.

  • Protocol:

    • PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with this compound or a vehicle control for a specified time (e.g., 17 hours).[1]

    • For Western blot analysis, cell lysates are collected and may be treated with glycosidases (e.g., PNGase F, Endo H) to assess glycosylation patterns. Proteins are then separated by SDS-PAGE and probed with an anti-PD-L1 antibody.

    • For immunofluorescence, treated cells are fixed, permeabilized, and stained with antibodies against PD-L1 and markers for cellular compartments (e.g., ER marker like Calnexin, Golgi marker like GM130).

    • Images are acquired using a fluorescence microscope to visualize the subcellular localization of PD-L1.

Experimental Characterization Workflow

G A This compound Synthesis B In Vitro Binding Assays (HTRF, SPR) A->B Characterize Binding Affinity C Cell-Based Functional Assays (NFAT Reporter) A->C Assess Functional Activity B->C D Mechanism of Action Studies (PD-L1 Dimerization, Glycosylation) C->D Elucidate Mechanism E Preclinical In Vivo Studies (Pharmacokinetics, Efficacy) D->E Evaluate In Vivo Properties F Lead Candidate Selection E->F Data for Decision Making

Caption: Workflow for the preclinical characterization of this compound.

Preclinical Pharmacokinetics and In Vivo Studies

Detailed in vivo pharmacokinetic and efficacy data for this compound in preclinical animal models is limited in the public domain. A significant challenge for in vivo evaluation is the high specificity of this compound for human PD-L1, which restricts its use in standard murine cancer models.[4] Studies utilizing humanized mouse models or other advanced in vivo systems would be necessary to fully characterize its pharmacokinetic profile and anti-tumor efficacy.

Conclusion

This compound is a potent, small molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a novel dual mechanism of action. Its discovery and development highlight the feasibility of targeting this critical protein-protein interaction with non-antibody-based therapeutics. The comprehensive in vitro and cellular characterization of this compound provides a strong foundation for its further investigation as a potential cancer immunotherapy. This technical guide summarizes the key data and methodologies that have defined our current understanding of this promising molecule, serving as a valuable resource for the scientific community.

References

The Role of BMS-1166 in Blocking PD-1/PD-L1 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells transmits an inhibitory signal that suppresses T cell activity. Blockade of this pathway has emerged as a cornerstone of cancer immunotherapy. While monoclonal antibodies targeting PD-1 or PD-L1 have demonstrated significant clinical success, there is a growing interest in the development of small molecule inhibitors due to their potential advantages, including oral bioavailability, improved tumor penetration, and lower manufacturing costs.[1]

BMS-1166 is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound employs a dual mechanism to disrupt PD-1/PD-L1 signaling, targeting PD-L1 through two distinct and complementary strategies.

Induction of PD-L1 Dimerization and Direct Blockade of the PD-1/PD-L1 Interaction

The primary mechanism of action of this compound involves its direct binding to the PD-1-interacting surface of PD-L1.[3] Structural studies have revealed that this compound inserts into a hydrophobic cavity at the interface of two PD-L1 molecules, inducing and stabilizing a PD-L1 dimer.[4][5] This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the downstream inhibitory signaling cascade.[5] Computational modeling and experimental data suggest that this compound forms stable non-polar interactions with key residues such as Ile54, Tyr56, Met115, Ala121, and Tyr123 on both PD-L1 monomers.[6]

PDL1_1 PD-L1 PDL1_2 PD-L1 BMS1166 This compound BMS1166->PDL1_1 BMS1166->PDL1_2 PD1 PD-1 PD1->PDL1_1 Interaction Blocked PD1->PDL1_2 Interaction Blocked

This compound induces PD-L1 dimerization, blocking PD-1 binding.
Inhibition of PD-L1 Glycosylation and ER Export

A novel, secondary mechanism of action for this compound involves the disruption of PD-L1 post-translational modification and trafficking. This compound has been shown to specifically inhibit the proper N-glycosylation of PD-L1. This interference prevents the transport of the under-glycosylated PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER. Since mature, fully glycosylated PD-L1 is required for its surface expression and interaction with PD-1, this blockade of ER export effectively reduces the amount of functional PD-L1 on the cell surface, further diminishing its immunosuppressive signaling.[7]

cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus PDL1_nascent Nascent PD-L1 PDL1_underglycosylated Under-glycosylated PD-L1 PDL1_nascent->PDL1_underglycosylated Partial Glycosylation PDL1_mature Mature Glycosylated PD-L1 PDL1_underglycosylated->PDL1_mature ER to Golgi Transport CellSurface Cell Surface PDL1_mature->CellSurface Trafficking BMS1166 This compound BMS1166->PDL1_underglycosylated Blocks Export

This compound blocks PD-L1 export from the ER to the Golgi apparatus.

Quantitative Data

The potency and binding affinity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueReference(s)
Homogeneous Time-Resolved Fluorescence (HTRF)IC501.4 nM[2][3][4]
T Cell Activation Luciferase Reporter AssayEC50Dose-dependent increase in luciferase activity[5]
Cytotoxicity Assay (MDA-MB-231 cells)IC5028.77 µM[8]

Table 2: Binding Affinity of this compound to PD-L1

Assay TypeParameterValueReference(s)
Molecular Dynamics SimulationBinding Free Energy (ΔG)-RTln(1/IC50)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1.

  • Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with FRET (Förster Resonance Energy Transfer) donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the fluorophores are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

  • Materials:

    • Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)

    • Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)

    • Europium cryptate-labeled anti-Fc antibody (donor)

    • Allophycocyanin (APC)-conjugated anti-His antibody (acceptor)

    • This compound

    • Assay buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20 and 0.1% BSA)

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the PD-1 and PD-L1 proteins to the wells.

    • Incubate for a defined period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.

    • Add the HTRF detection reagents (Europium-labeled anti-Fc antibody and APC-conjugated anti-His antibody).

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Read the fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_proteins Add PD-1 and PD-L1 add_inhibitor->add_proteins incubate1 Incubate (40 min) add_proteins->incubate1 add_detection Add HTRF Detection Reagents incubate1->add_detection incubate2 Incubate (60 min) add_detection->incubate2 read_plate Read Plate (620/665 nm) incubate2->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the HTRF PD-1/PD-L1 Binding Assay.
T-Cell Activation Luciferase Reporter Assay

This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by this compound on T-cell activation.

  • Principle: Jurkat T cells are engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. When T-cell signaling is activated, NFAT translocates to the nucleus and drives luciferase expression. Co-culture with PD-L1-expressing tumor cells suppresses this activation. This compound should restore luciferase activity by blocking the PD-1/PD-L1 interaction.

  • Materials:

    • Jurkat/PD-1/NFAT-luciferase reporter T cells

    • PD-L1-expressing tumor cell line (e.g., PC9/PD-L1)

    • This compound

    • T-cell activation stimuli (e.g., Ionomycin and TPA, or anti-CD3/anti-CD28 antibodies)

    • Cell culture medium

    • Luciferase assay reagent

    • 96-well white, flat-bottom assay plates

  • Procedure:

    • Seed the PD-L1-expressing tumor cells in a 96-well plate and allow them to adhere.

    • Treat the tumor cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 17 hours).[4]

    • Add the Jurkat/PD-1/NFAT-luciferase reporter T cells to the wells.

    • Add T-cell activation stimuli.

    • Co-culture the cells for a defined period (e.g., 12 hours).[4]

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the vehicle control.

    • Plot the fold induction of luciferase activity against the this compound concentration to determine the EC50 value.

Western Blot Analysis of PD-L1 Glycosylation

This assay is used to investigate the effect of this compound on the glycosylation status of PD-L1.

  • Principle: Proteins are separated by size using SDS-PAGE. Glycosylated proteins migrate slower than their non-glycosylated counterparts. Treatment with PNGase F, an enzyme that removes N-linked glycans, will cause a downward shift in the molecular weight of a glycosylated protein, which can be visualized by Western blotting.

  • Materials:

    • PD-L1-expressing cells

    • This compound

    • Tunicamycin (positive control for glycosylation inhibition)

    • Lysis buffer

    • PNGase F

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes

    • Primary antibody against PD-L1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat PD-L1-expressing cells with this compound, Tunicamycin, or DMSO for a specified time (e.g., 17 hours).[7]

    • Lyse the cells and quantify the protein concentration.

    • For deglycosylation, treat a portion of the cell lysates with PNGase F according to the manufacturer's protocol.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with the anti-PD-L1 primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Compare the band patterns of PD-L1 in the different treatment groups. A shift in the molecular weight of PD-L1 in the this compound-treated sample, and a collapse to a single lower molecular weight band upon PNGase F treatment, indicates an effect on glycosylation.

Conclusion

This compound is a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a multifaceted mechanism of action. It not only directly blocks the PD-1/PD-L1 interaction through the induction of PD-L1 dimerization but also uniquely interferes with the post-translational modification and cellular trafficking of PD-L1. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the field of small molecule cancer immunotherapy. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Biphenyl Scaffold of BMS-1166: A Potent PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cancer immunotherapy has revolutionized oncology by leveraging the body's immune system to combat malignancies. A key strategy in this field is the blockade of immune checkpoints, which are regulatory pathways that can be co-opted by cancer cells to evade immune destruction. The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint. While monoclonal antibodies targeting this axis have achieved significant clinical success, there is a growing interest in developing small-molecule inhibitors due to potential advantages in tissue penetration, oral bioavailability, and managing immune-related adverse events.

BMS-1166, a compound developed by Bristol-Myers Squibb, is a pioneering small-molecule inhibitor of the PD-1/PD-L1 interaction.[1] At the heart of its potent activity lies a biphenyl (B1667301) scaffold, which serves as the foundational structure for its unique mechanism of action. This technical guide provides a detailed investigation into this core scaffold, its mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization, aimed at researchers and professionals in drug development.

The Biphenyl Scaffold: Core of this compound's Activity

This compound is a potent, orally bioavailable small molecule designed to disrupt the PD-1/PD-L1 signaling pathway.[2][3] The central architectural feature of this compound is a substituted biphenyl core. This scaffold is crucial as it provides the rigid conformation necessary to fit into a hydrophobic pocket on the surface of PD-L1.[1] Unlike antibody-based therapies that block the PD-1/PD-L1 interface from the outside, the biphenyl core of this compound enables a distinct inhibitory mechanism that involves inducing dimerization of PD-L1.[][5]

The structure of this scaffold facilitates key non-polar interactions with critical residues in a binding pocket formed at the interface of two PD-L1 monomers, including Ile54, Tyr56, Met115, and Ala121.[1][6] This induced dimerization effectively sequesters PD-L1, preventing its engagement with PD-1 on immune cells.

Mechanism of Action: A Dual Approach

The biphenyl scaffold of this compound confers a multi-faceted mechanism of action that goes beyond simple competitive binding. It functionally inactivates PD-L1 through two primary interconnected processes.

  • Induction of PD-L1 Dimerization: this compound binds to a pocket on the PD-1-interacting surface of PD-L1. This binding event promotes the formation of a stable PD-L1 homodimer.[2][][6] This dimerized state sterically hinders the ability of PD-L1 to bind to the PD-1 receptor on T-cells, thus inhibiting the downstream immunosuppressive signal.

  • Inhibition of PD-L1 Glycosylation and Trafficking: A more intricate mechanism involves the disruption of post-translational modifications. This compound has been shown to block the export of newly synthesized PD-L1 from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[][7][8] The four N-glycosylation sites in the extracellular domain of PD-L1 are critical for its stability and interaction with PD-1.[][9] By retaining PD-L1 in the ER, this compound prevents its complete glycosylation and maturation.[7][8] This under-glycosylated form of PD-L1 is functionally inactive and cannot be properly transported to the cell surface to engage with PD-1.

Caption: Mechanism of this compound action on the PD-L1 pathway.

Structure-Activity Relationship (SAR)

The potency of this compound is intrinsically linked to the chemical features of its biphenyl scaffold and associated substituents. Computational and structural studies have elucidated the key interactions that drive its high affinity.

  • Hydrophobic Core: The biphenyl moiety itself fits snugly into a deep, non-polar, hydrophobic pocket formed at the PD-L1 dimer interface.[1]

  • Key Interactions: The inhibitor is stabilized by non-polar interactions with sidechains of key residues from both PD-L1 monomers, including Ile54, Tyr56, Met115, Ala121, and Tyr123.[6]

  • Substituent Effects: Modifications to the biphenyl core influence potency and pharmacokinetic properties. The specific arrangement of groups, such as the 2,3-dihydro-1,4-benzodioxin and cyanophenylmethoxy moieties, are optimized to engage with specific sub-pockets and contribute to the high binding affinity.[5]

SAR_Logic cluster_SAR Key Structural Features cluster_Binding Binding Interactions Scaffold Biphenyl Scaffold Feature1 Rigid Conformation Scaffold->Feature1 Feature2 Hydrophobic Surface Scaffold->Feature2 Feature3 Optimized Substituents Scaffold->Feature3 Interaction1 Fit in Hydrophobic Pocket (Tyr56, Ala121, Met115) Feature1->Interaction1 Feature2->Interaction1 Interaction2 π-π Stacking with Tyr56 Feature3->Interaction2 Interaction3 Stabilization of PD-L1 Dimer Interaction1->Interaction3 Interaction2->Interaction3 Potency High Inhibitory Potency (IC50 = 1.4 nM) Interaction3->Potency

Caption: Structure-Activity Relationship (SAR) logic for this compound.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The data highlights its exceptional potency in disrupting the PD-1/PD-L1 axis.

Assay TypeParameterValueReference(s)
Homogenous Time-Resolved Fluorescence (HTRF) AssayIC₅₀1.4 nM[2][10][11]
Immune Checkpoint Blockade (ICB) Cell-Based AssayEC₅₀21.8 nM*[12]

*Note: The EC₅₀ value is for a highly potent terphenyl analog (compound 2 ) for which this compound was used as a reference, demonstrating the potency achievable with this class of inhibitors in a cellular context.

Experimental Protocols

Characterizing a small-molecule inhibitor like this compound requires a suite of robust assays. Below are detailed methodologies for key experiments.

Protocol: HTRF Binding Assay for PD-1/PD-L1 Inhibition

This biochemical assay quantifies the ability of a compound to disrupt the direct interaction between PD-1 and PD-L1 proteins.

  • Reagents & Materials: Recombinant human PD-1-His tag, Recombinant human PD-L1-Fc tag, Anti-Fc antibody coupled to Eu³⁺ cryptate (donor), Anti-His tag antibody coupled to d2 (acceptor), assay buffer (e.g., PBS, 0.1% BSA), 384-well low-volume plates, test compound (this compound).

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Assay Procedure: a. Add 2 µL of diluted compound or DMSO (vehicle control) to the wells. b. Add 4 µL of a solution containing PD-L1-Fc and the anti-Fc-Eu³⁺ antibody. c. Add 4 µL of a solution containing PD-1-His and the anti-His-d2 antibody. d. Incubate the plate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based T-Cell Activation Reporter Assay

This assay measures the functional outcome of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.

  • Cell Lines: "Effector" cells: Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter. "Target" cells: A cancer cell line (e.g., PC9) engineered to overexpress human PD-L1.

  • Assay Procedure: a. Seed the PD-L1 expressing target cells in a 96-well white, clear-bottom plate and allow them to adhere overnight. b. The next day, treat the target cells with serially diluted this compound for 1 hour. c. Add the PD-1/NFAT-luc Jurkat cells to the wells. d. Add a T-cell receptor (TCR) stimulant (e.g., Staphylococcal enterotoxin E, SEE). e. Co-culture the cells for 6-8 hours at 37°C.

  • Data Acquisition: Add a luciferase substrate reagent (e.g., Bright-Glo™) to the wells and measure luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to control wells. Plot the normalized signal against the log of the inhibitor concentration to determine the EC₅₀ value, representing the concentration at which T-cell activation is restored by 50%.[9][10]

Protocol: Western Blot for PD-L1 Glycosylation Status

This protocol assesses the impact of this compound on the post-translational modification of PD-L1.[7][8]

  • Cell Culture and Treatment: Culture PD-L1 expressing cells (e.g., PC9/PD-L1) and treat with DMSO (control), this compound (e.g., 10 µM), or a known glycosylation inhibitor like Tunicamycin for 17-24 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against PD-L1 overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Incubate with a primary antibody for a loading control (e.g., GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A downward shift in the molecular weight of the PD-L1 band in this compound treated cells compared to the control indicates inhibition of glycosylation.

Experimental_Workflow Start Start: Synthesized Compound Biochem Biochemical Assay (HTRF) Start->Biochem Primary Screen Data_Analysis Data Analysis (IC50 / EC50) Biochem->Data_Analysis Determine Potency CellBased Cell-Based Assay (T-Cell Activation) Mechanism Mechanistic Assay (Western Blot) CellBased->Mechanism Elucidate MOA SAR_Dev SAR Development & Optimization Mechanism->SAR_Dev Inform Design Data_Analysis->CellBased Confirm Cellular Activity SAR_Dev->Start Iterative Synthesis End Lead Candidate SAR_Dev->End Select Candidate

References

BMS-1166: A Small Molecule Inhibitor of the PD-1/PD-L1 Axis for T-Cell Re-activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-1166, a potent small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The guide will delve into its mechanism of action, its effects on T-cell activation and exhaustion, and detailed experimental protocols for its characterization.

Core Concepts: The PD-1/PD-L1 Immune Checkpoint and T-Cell Exhaustion

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell responses. PD-1, a receptor expressed on activated T-cells, interacts with its ligand, PD-L1, which can be expressed on tumor cells and other cells in the tumor microenvironment. This interaction transmits an inhibitory signal into the T-cell, leading to a state of hyporesponsiveness known as T-cell exhaustion. Exhausted T-cells exhibit reduced proliferation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and cytotoxic activity, thereby enabling tumors to evade immune surveillance. Blocking the PD-1/PD-L1 interaction can reinvigorate exhausted T-cells and restore their anti-tumor functions.

This compound: Mechanism of Action and Efficacy

This compound is a small molecule inhibitor that disrupts the PD-1/PD-L1 interaction. Unlike monoclonal antibodies that target either PD-1 or PD-L1, this compound acts through a unique mechanism that involves inducing the dimerization of PD-L1.[1][] This dimerization prevents PD-L1 from binding to PD-1, thereby blocking the downstream inhibitory signaling cascade.[1][] Furthermore, studies have revealed that this compound interferes with the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum and preventing its transport to the cell surface.[][3] This dual mechanism effectively reduces the availability of functional PD-L1 to engage with PD-1.

Quantitative Data Summary

The potency of this compound has been quantified in various assays, demonstrating its effectiveness in disrupting the PD-1/PD-L1 interaction and restoring T-cell function.

ParameterValueAssayReference
IC50 (PD-1/PD-L1 Interaction)1.4 nMHomogenous Time-Resolved Fluorescence (HTRF) Binding Assay
EC50 (T-cell Activation)Three-digit nanomolar rangeJurkat NFAT-Luciferase Reporter Assay[4]
Cytotoxicity EC50 (Jurkat T-cells)40.5 μMCell Viability Assay[4]
Cytotoxicity IC50 (MDA-MB-231 cells)28.77 μMCell Viability Assay[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating this compound.

PD1_PDL1_Signaling_Pathway cluster_Tcell T-Cell TCR TCR PI3K PI3K TCR->PI3K Signal 1 CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Inhibitory Signal AKT Akt PI3K->AKT Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->Activation SHP2->PI3K MHC MHC MHC->TCR B7 B7 B7->CD28 PDL1 PD-L1 PDL1->PD1 BMS1166 This compound BMS1166->PDL1 Inhibits Interaction (Induces Dimerization & Blocks ER Export)

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Cellular Cellular Assays cluster_Data Data Analysis HTRF HTRF Binding Assay (Determine IC50) CoCulture Co-culture Assay (T-cell/Tumor Cell) HTRF->CoCulture Luciferase NFAT-Luciferase Reporter Assay (Measure T-cell Activation) CoCulture->Luciferase WesternBlot Western Blot (PD-1 Degradation) CoCulture->WesternBlot Cytokine Cytokine Release Assay (ELISA) (e.g., IFN-γ, IL-2) CoCulture->Cytokine Analysis Quantify Potency (EC50) and Efficacy Luciferase->Analysis WesternBlot->Analysis Cytokine->Analysis start Start: Compound Synthesis (this compound) start->HTRF

Experimental Workflow for Characterizing this compound.

Detailed Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantifies the ability of this compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

Materials:

  • Recombinant human PD-1 protein (tagged, e.g., with 6xHis)

  • Recombinant human PD-L1 protein (tagged, e.g., with Fc)

  • Anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-tag antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Dispense the this compound dilutions into the wells of the 384-well plate.

  • Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Add the HTRF detection reagents (donor and acceptor antibodies).

  • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the HTRF ratio and plot the data against the this compound concentration to determine the IC50 value.[6]

Jurkat T-Cell Activation Co-culture Assay (NFAT-Luciferase Reporter)

This cell-based assay measures the ability of this compound to restore T-cell activation in the presence of PD-L1-expressing cells.

Materials:

  • Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element (Jurkat-PD-1-NFAT-Luc).

  • A cancer cell line engineered to express PD-L1 (e.g., PC9/PD-L1).

  • Cell culture medium

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cancer cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 17 hours).

  • Add the Jurkat-PD-1-NFAT-Luc cells to the wells containing the cancer cells.

  • Co-culture the cells for a defined period (e.g., 6-12 hours) to allow for T-cell activation.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the this compound concentration to determine the EC50 for T-cell activation.

Western Blot Analysis of PD-1 Degradation

This assay assesses the downstream effect of PD-1/PD-L1 interaction on PD-1 protein levels, which are known to be downregulated upon engagement. This compound is expected to prevent this degradation.

Materials:

  • Jurkat T-cells expressing PD-1 (Jurkat/PD-1).

  • Cancer cell line expressing PD-L1 (e.g., PC9/PD-L1).

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against PD-1.

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Co-culture Jurkat/PD-1 cells with PC9/PD-L1 cells in the presence of varying concentrations of this compound for a specified time.

  • Harvest the Jurkat/PD-1 cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PD-1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities to determine the relative levels of PD-1 protein.

Conclusion

This compound represents a promising class of small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. Its unique dual mechanism of action, involving both the induction of PD-L1 dimerization and the inhibition of its glycosylation and trafficking, provides a potent means of blocking this critical immunosuppressive pathway. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this compound and other similar small molecule immunomodulators, facilitating the development of novel cancer immunotherapies.

References

An In-depth Technical Guide to the Early-Stage Research Applications of BMS-1166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] Unlike antibody-based therapies that target this pathway, this compound offers the potential advantages of oral bioavailability, improved tissue penetration, and a different modality of target engagement.[3][4] This guide provides a comprehensive overview of the early-stage research applications of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound disrupts the PD-1/PD-L1 signaling axis through a multi-faceted mechanism. The primary mode of action is the direct inhibition of the PD-1 and PD-L1 protein-protein interaction.[1] Furthermore, research indicates that this compound induces the dimerization of PD-L1, which may contribute to its inhibitory effects.[1][3] A significant aspect of its cellular activity is the ability to interfere with the post-translational modification of PD-L1. Specifically, this compound has been shown to partially and specifically inhibit the N-linked glycosylation of PD-L1.[5][6] This disruption of glycosylation leads to the retention of an under-glycosylated form of PD-L1 in the endoplasmic reticulum (ER), preventing its transport to the Golgi apparatus and subsequent expression on the cell surface.[2][5][6][7] This ultimately reduces the amount of functional PD-L1 available to engage with PD-1 on T-cells, thereby alleviating the suppression of T-cell activity.[2][7]

PD1_PDL1_Signaling_and_BMS1166_Inhibition cluster_T_Cell T-Cell cluster_APC Antigen-Presenting Cell / Tumor Cell cluster_BMS1166 This compound Action TCR TCR TCR_Signaling TCR Signaling TCR->TCR_Signaling Antigen Presentation PD1 PD-1 Inhibition Inhibition PD1->Inhibition Signal Activation T-Cell Activation TCR_Signaling->Activation Inhibition->TCR_Signaling MHC MHC PDL1 PD-L1 PDL1->PD1 Binding BMS1166 This compound BMS1166->PD1 Blocks Interaction BMS1166->PDL1 Binds to PD-L1 PDL1_dimer PD-L1 Dimerization & ER Retention BMS1166->PDL1_dimer Induces PDL1_dimer->PDL1 Prevents Surface Expression PD-1/PD-L1 Signaling and this compound Inhibition

Caption: PD-1/PD-L1 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical evaluations of this compound.

Parameter Value Assay Reference
IC50 (PD-1/PD-L1 Interaction)1.4 nMHomogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[1]
EC50 (Cytotoxicity)40.5 µMMetabolic Activity Assay (PD-1 Effector Cells)[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for key experiments cited in early-stage research of this compound are provided below.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1 in a cell-free system.

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with a GST-tag)

  • Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-GST-tag antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer

  • This compound

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add a constant concentration of recombinant human PD-1 and PD-L1 proteins to the wells of the 384-well plate.

  • Add the different concentrations of this compound to the respective wells. Include positive (no inhibitor) and negative (no proteins) controls.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.

  • Add the HTRF detection antibodies (anti-His-Europium and anti-GST-d2) to each well.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours).

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

T-cell Activation Assay (NFAT-Luciferase Reporter Assay)

This cell-based assay assesses the ability of this compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.[3]

Materials:

  • Jurkat T-cells engineered to express PD-1 and a Nuclear Factor of Activated T-cells (NFAT) response element driving a luciferase reporter gene (Jurkat/PD-1-NFAT-luc).

  • A cell line expressing PD-L1 (e.g., PC9/PD-L1 or CHO/PD-L1).

  • Cell culture medium.

  • This compound.

  • T-cell activators (e.g., anti-CD3 antibody or phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin).

  • Luciferase assay reagent (e.g., Bio-Glo™).

  • Luminometer.

Protocol:

  • Culture the Jurkat/PD-1-NFAT-luc cells and the PD-L1 expressing cells under standard conditions.

  • Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere.

  • Treat the PD-L1 expressing cells with a serial dilution of this compound for a specified pre-incubation period (e.g., 1 hour).

  • Add the Jurkat/PD-1-NFAT-luc cells to the wells containing the PD-L1 expressing cells and this compound.

  • Add a T-cell activator to stimulate the T-cell receptor signaling pathway.

  • Co-culture the cells for a specified period (e.g., 6-12 hours) to allow for T-cell activation and luciferase expression.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the this compound concentration to determine the extent of T-cell activation restoration.

T_Cell_Activation_Workflow start Start culture_cells Culture Jurkat/PD-1-NFAT-luc and PC9/PD-L1 cells start->culture_cells seed_pdl1 Seed PC9/PD-L1 cells in 96-well plate culture_cells->seed_pdl1 add_bms Add this compound serial dilutions seed_pdl1->add_bms add_jurkat Add Jurkat/PD-1-NFAT-luc cells add_bms->add_jurkat add_activator Add T-cell activator (e.g., anti-CD3) add_jurkat->add_activator coculture Co-culture for 6-12 hours add_activator->coculture add_luciferase Add luciferase substrate coculture->add_luciferase read_luminescence Measure luminescence add_luciferase->read_luminescence analyze Analyze data and determine EC50 read_luminescence->analyze Experimental Workflow for T-Cell Activation Assay

Caption: Experimental workflow for the T-cell activation assay.

Analysis of PD-L1 Glycosylation by Western Blot

This method is used to determine the effect of this compound on the glycosylation status of PD-L1.

Materials:

  • PD-L1 expressing cells (e.g., PC9/PD-L1).

  • This compound.

  • Tunicamycin (B1663573) (positive control for glycosylation inhibition).

  • Lysis buffer.

  • PNGase F and Endo H enzymes.

  • SDS-PAGE gels and buffers.

  • Western blot transfer system.

  • Membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against PD-L1.

  • Loading control antibody (e.g., anti-GAPDH or anti-α-Tubulin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Culture PD-L1 expressing cells and treat them with DMSO (vehicle control), a specified concentration of this compound (e.g., 10 µM), or tunicamycin for a designated time (e.g., 17 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • For glycosidase treatment, incubate a portion of the cell lysates with PNGase F or Endo H according to the manufacturer's protocol.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a suitable imaging system. A shift in the molecular weight of the PD-L1 band in this compound treated cells compared to the control indicates an alteration in glycosylation.

Glycosylation_Analysis_Workflow start Start treat_cells Treat PD-L1 expressing cells with DMSO, this compound, or Tunicamycin start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells enzyme_digest Incubate lysates with/without PNGase F or Endo H lyse_cells->enzyme_digest sds_page Separate proteins by SDS-PAGE enzyme_digest->sds_page western_blot Transfer to membrane and perform Western Blot sds_page->western_blot image_blot Image blot and analyze band shifts western_blot->image_blot end End image_blot->end Workflow for PD-L1 Glycosylation Analysis

Caption: Workflow for analyzing PD-L1 glycosylation by Western Blot.

Conclusion

This compound represents a promising small-molecule approach to cancer immunotherapy by targeting the PD-1/PD-L1 axis. Its unique mechanism, which includes not only the direct inhibition of the protein-protein interaction but also the modulation of PD-L1 glycosylation and trafficking, distinguishes it from monoclonal antibody therapies. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and scientists in the field of drug development to further explore the therapeutic potential of this compound and similar small-molecule immune checkpoint inhibitors.

References

The Pharmacodynamics of BMS-1166: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) and programmed death-1 (PD-1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2] Unlike antibody-based immunotherapies, small-molecule inhibitors like this compound offer potential advantages such as oral bioavailability and improved tissue penetration. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its therapeutic effect through a multi-faceted mechanism that ultimately disrupts the immunosuppressive signaling cascade initiated by the PD-1/PD-L1 interaction. The primary modes of action are:

  • Direct Inhibition of PD-1/PD-L1 Interaction: this compound binds directly to PD-L1, physically obstructing its interaction with the PD-1 receptor on T-cells.[1][3] This blockade has been demonstrated to be highly potent, with an IC50 of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay.[1][4][5]

  • Induction of PD-L1 Dimerization: Upon binding, this compound induces the dimerization of PD-L1 molecules on the cell surface.[1][4][5] This dimerization sterically hinders the binding of PD-1, further contributing to the inhibition of the checkpoint pathway.[6]

  • Inhibition of PD-L1 Glycosylation and Trafficking: A key aspect of this compound's functionality is its ability to interfere with the post-translational modification of PD-L1. Specifically, it partially and specifically inhibits the N-linked glycosylation of PD-L1.[4][7] This disruption prevents the proper transport of the under-glycosylated PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER and subsequent functional inactivation.[4][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound from various assays.

Table 1: In Vitro Efficacy of this compound

Assay TypeEndpointIC50Reference(s)
Homogenous Time-Resolved Fluorescence (HTRF)PD-1/PD-L1 Interaction1.4 nM[1][4][5][10]
Cell-Based Assay (Jurkat/CHO Co-culture)T-cell Activation276 nM[11]
Surface Plasmon Resonance (SPR)PD-1/PD-L1 Blockade85.4 nM[11]

Table 2: Binding Affinity of this compound

Assay TypeTarget ProteinBinding ParameterValueReference(s)
Surface Plasmon Resonance (SPR)Human PD-L1K D5.7 x 10 -9 M[12]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate downstream signaling pathways that are often dysregulated in cancer. Notably, it can induce stress activation of the PI3K/mTOR and MAPK pathways in some cancer cell lines.[13][14] However, in combination with other targeted therapies, it can contribute to the suppression of these pathways.[13][14]

BMS_1166_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PDL1 PD-L1 PD1 PD-1 PDL1->PD1 PI3K PI3K PD1->PI3K Activates RAS RAS PD1->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BMS1166 This compound BMS1166->PDL1 Inhibits Interaction

Figure 1: this compound inhibits the PD-1/PD-L1 interaction, which can impact downstream PI3K/mTOR and MAPK signaling pathways.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Inhibition Assay

This assay is used to determine the IC50 value of this compound for the inhibition of the PD-1/PD-L1 interaction.

HTRF_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound in DMSO Start->Prepare_Reagents Add_Inhibitor Add this compound to 384-well Plate Prepare_Reagents->Add_Inhibitor Add_Proteins Add Recombinant PD-1 and PD-L1 Proteins Add_Inhibitor->Add_Proteins Pre_Incubate Pre-incubate for 40 min at 25°C Add_Proteins->Pre_Incubate Add_Detection Add HTRF Detection Reagents (Eu-anti-tag & APC-anti-tag) Pre_Incubate->Add_Detection Incubate Incubate for 60 min at 25°C Add_Detection->Incubate Read_Plate Read Plate on HTRF Reader (665 nm / 620 nm) Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Figure 2: Experimental workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

Methodology:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense the diluted this compound into a 384-well low-volume white plate.

  • Add recombinant human PD-1 (e.g., Fc-tagged) and PD-L1 (e.g., His-tagged) proteins to the wells.

  • Pre-incubate the plate for 40 minutes at 25°C.

  • Add HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and APC-labeled anti-His antibody).

  • Incubate the plate for 60 minutes at 25°C in the dark.

  • Measure the fluorescence at 665 nm and 620 nm using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by plotting the ratio against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Blockade

SPR is utilized to measure the binding affinity of this compound to PD-L1 and its ability to block the PD-1/PD-L1 interaction in real-time.

SPR_Workflow Start Start Immobilize Immobilize Recombinant Human PD-1 on Sensor Chip Start->Immobilize Prepare_Analyte Prepare Serial Dilutions of This compound and PD-L1 Immobilize->Prepare_Analyte Inject_Analyte Inject PD-L1 with or without This compound over Sensor Surface Prepare_Analyte->Inject_Analyte Measure_Binding Measure Association and Dissociation Rates Inject_Analyte->Measure_Binding Regenerate Regenerate Sensor Surface Measure_Binding->Regenerate Analyze Calculate KD and Percent Blockade Measure_Binding->Analyze Regenerate->Inject_Analyte Repeat for each concentration

Figure 3: Experimental workflow for the SPR-based binding and blockade assay.

Methodology:

  • Immobilize recombinant human PD-1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Prepare a series of concentrations of this compound.

  • Prepare solutions of recombinant human PD-L1 protein.

  • For blockade experiments, pre-incubate PD-L1 with different concentrations of this compound.

  • Inject the PD-L1 or PD-L1/BMS-1166 mixtures over the PD-1 immobilized surface.

  • Monitor the association and dissociation phases in real-time to obtain sensorgrams.

  • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., glycine-HCl).

  • Analyze the data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For blockade assays, calculate the percentage of inhibition of PD-L1 binding to PD-1 at each this compound concentration.

Analysis of PD-L1 Glycosylation

The effect of this compound on PD-L1 glycosylation can be assessed using enzymatic digestion followed by Western blotting.

PNGase F Digestion Protocol:

  • Lyse cells treated with or without this compound to obtain protein extracts.

  • Denature a portion of the cell lysate by heating at 100°C for 10 minutes in the presence of a denaturing buffer (containing SDS and DTT).

  • Cool the denatured sample on ice.

  • Add GlycoBuffer 2 and NP-40 to the reaction mixture.

  • Add PNGase F enzyme to the sample and incubate at 37°C overnight.

  • Analyze the samples by Western blotting using an anti-PD-L1 antibody to observe the shift in molecular weight, indicating the removal of N-linked glycans.

Endo H Digestion Protocol:

  • Follow a similar denaturation step as for PNGase F.

  • Add sodium citrate (B86180) buffer (pH 5.5) to the denatured protein.

  • Add Endo H enzyme and incubate at 37°C for 2-4 hours.

  • Analyze the samples by Western blotting to detect changes in PD-L1 mobility, which indicates the presence of high-mannose or hybrid N-linked glycans sensitive to Endo H.

PD-L1 Dimerization Assay (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the dimerization of PD-L1 induced by this compound.

Methodology:

  • Prepare a sample of ¹⁵N-labeled recombinant human PD-L1 protein.

  • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the apo-PD-L1.

  • Titrate the PD-L1 sample with increasing concentrations of this compound.

  • Acquire ¹H-¹⁵N HSQC spectra at each titration point.

  • Analyze the spectra for chemical shift perturbations and line broadening of the signals corresponding to the amino acid residues of PD-L1. Significant line broadening is indicative of an increase in the molecular weight of the protein complex, consistent with dimerization.

Conclusion

This compound is a potent small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a unique and multifaceted mechanism of action. Its ability to directly block the protein-protein interaction, induce PD-L1 dimerization, and inhibit PD-L1 glycosylation and trafficking underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the in-depth investigation of the pharmacodynamics of this compound and other similar small-molecule immune checkpoint inhibitors. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical potential.

References

Methodological & Application

Application Notes and Protocols for Assessing BMS-1166 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2] It functions by inducing the dimerization of PD-L1 and blocking its interaction with the PD-1 receptor, thereby antagonizing the inhibitory signal and restoring T-cell activation.[1] Additionally, this compound has been shown to inhibit the glycosylation of PD-L1, preventing its export from the endoplasmic reticulum.[3][4][5] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency and mechanism of action in a cellular context.

Mechanism of Action: PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell responses.[6][7][8] Under normal physiological conditions, this pathway helps to maintain self-tolerance and prevent autoimmune reactions.[6] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface.[9] The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance.[7][10] this compound disrupts this interaction, thereby restoring the anti-tumor immune response.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition MHC_TCR MHC TCR TCR MHC_TCR->TCR Activation SHP2 SHP2 PD1->SHP2 Recruits PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates SHP2->PI3K_AKT Dephosphorylates (Inhibits) Exhaustion T-Cell Exhaustion PI3K_AKT->Exhaustion Leads to BMS1166 This compound BMS1166->PDL1 Blocks Interaction

PD-1/PD-L1 Signaling and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various assays.

Table 1: Biochemical and Cell-Based Assay Potency of this compound

Assay TypeDescriptionIC50 / EC50Reference
HTRF Binding AssayHomogenous Time-Resolved Fluorescence assay measuring direct binding of PD-1 and PD-L1.1.4 nM (IC50)[1][2][11]
SPR-Based AssaySurface Plasmon Resonance to measure binding kinetics and blockade.85.4 nM (IC50)[12]
Jurkat/CHO Co-culture NFAT Reporter AssayJurkat T-cells expressing PD-1 and an NFAT-luciferase reporter co-cultured with CHO cells expressing PD-L1.276 nM (EC50)[11]
T-cell Activation Assay (sPD-L1)Jurkat T-cells stimulated with anti-CD3 and soluble PD-L1.~1 µM (EC50)[13]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineDescriptionEC50 / IC50Reference
JurkatHuman T-lymphocyte cell line40.5 µM (EC50)[14]
CHO-K1Chinese Hamster Ovary cells>30 µM (GI50)[1]
MDA-MB-231Human breast adenocarcinoma cell line28.77 µM (IC50)[15][16]
B16-F10Mouse melanoma cell line0.39 µM (DC50)[1]

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the activity of this compound.

PD-1/PD-L1 Blockade Bioassay (NFAT Reporter Assay)

This assay measures the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling, leading to the activation of a Nuclear Factor of Activated T-cells (NFAT) responsive reporter gene (e.g., luciferase). A commercially available kit, such as the Promega PD-1/PD-L1 Blockade Bioassay, provides a standardized and reproducible method.[1][2][3][6]

NFAT_Workflow cluster_workflow NFAT Reporter Assay Workflow plate_pdl1 1. Plate PD-L1 expressing CHO-K1 cells add_bms 2. Add serial dilutions of this compound plate_pdl1->add_bms add_pd1 3. Add PD-1 expressing Jurkat T-cells (NFAT-luc) add_bms->add_pd1 incubate 4. Co-culture for 6-24 hours add_pd1->incubate add_reagent 5. Add luciferase assay reagent incubate->add_reagent read_luminescence 6. Measure luminescence add_reagent->read_luminescence

Workflow for the PD-1/PD-L1 NFAT Reporter Assay.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well white, flat-bottom assay plates

  • Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Culture PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's instructions.

  • On the day of the assay, prepare a serial dilution of this compound in assay medium. The final DMSO concentration should not exceed 0.5%.

  • Seed the PD-L1 aAPC/CHO-K1 cells into a 96-well plate at a density of approximately 2 x 104 cells per well and incubate for 4-6 hours to allow for cell attachment.[15]

  • Add the serially diluted this compound and control compounds to the respective wells.

  • Add the PD-1 Effector Cells to the wells at a density of approximately 4 x 104 cells per well.[16]

  • Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6-24 hours.[9]

  • Allow the plate to equilibrate to room temperature for 10-15 minutes.

  • Add the luminescence detection reagent to each well according to the manufacturer's instructions.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 value by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

T-Cell and Tumor Cell Co-Culture Assay for Cytokine Release

This assay measures the ability of this compound to restore the function of T-cells, as indicated by the release of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), when co-cultured with PD-L1 expressing tumor cells.

CoCulture_Workflow cluster_workflow T-Cell/Tumor Cell Co-Culture Assay Workflow plate_tumor 1. Plate PD-L1 expressing tumor cells add_bms 2. Add serial dilutions of this compound plate_tumor->add_bms add_tcells 3. Add activated T-cells (e.g., PBMCs) add_bms->add_tcells incubate 4. Co-culture for 24-72 hours add_tcells->incubate collect_supernatant 5. Collect supernatant incubate->collect_supernatant measure_cytokines 6. Measure cytokine levels (ELISA, Multiplex) collect_supernatant->measure_cytokines

Workflow for the T-Cell/Tumor Cell Co-Culture Assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Tumor cell line with high PD-L1 expression (e.g., MDA-MB-231).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound.

  • T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or Staphylococcal enterotoxin B (SEB)).

  • Cytokine detection assay kits (e.g., ELISA or multiplex bead array for IFN-γ and IL-2).

  • 96-well tissue culture plates.

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Seed the PD-L1 expressing tumor cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of this compound.

  • Add freshly isolated PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).[9]

  • Add a T-cell activation stimulus, such as SEB (final concentration of 1 µg/mL), to the co-culture.[15]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.[15]

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of IFN-γ and IL-2 in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.

  • A dose-dependent increase in cytokine production in the presence of this compound indicates the restoration of T-cell effector function.

Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed effects of this compound are due to the specific inhibition of the PD-1/PD-L1 pathway or to general cytotoxicity. This can be evaluated using a standard cell viability assay.

Materials:

  • Target cell lines (e.g., Jurkat, CHO-K1, and the tumor cell line used in the co-culture assay).

  • Cell culture medium.

  • This compound.

  • 96-well tissue culture plates.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay).

  • Microplate reader (spectrophotometer or luminometer).

Protocol:

  • Seed the cells in a 96-well plate at a density of 4 x 104 cells/mL in 100 µL of medium and culture for 24-48 hours.[5]

  • Treat the cells with various concentrations of this compound for a period that matches the duration of the functional assays (e.g., 24-72 hours).

  • At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, add 10 µL of MTT (5 mg/mL) and incubate for 4 hours, then solubilize the formazan (B1609692) crystals with 100 µL of DMSO.[5]

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 or IC50 for cytotoxicity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of the PD-L1 inhibitor, this compound. By employing these standardized cell-based assays, researchers can reliably assess its biological activity, potency, and potential cytotoxicity. These methods are essential tools for the preclinical evaluation and development of small-molecule immune checkpoint inhibitors.

References

Application Notes and Protocols: Jurkat T-Cell Activation Assay Using BMS-1166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jurkat T-cell line is a cornerstone in immunological research, providing a robust and reproducible model for studying T-cell signaling and activation.[1][2] This application note details a comprehensive protocol for assessing T-cell activation in Jurkat cells, focusing on the effects of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[3][4] this compound has been shown to alleviate PD-L1-induced T-cell exhaustion and restore effector functions, making it a valuable tool for immuno-oncology research.[3][5]

This compound primarily functions by binding to PD-L1, inducing its dimerization and blocking its interaction with PD-1.[5][6] More recent studies have revealed a novel mechanism where this compound affects the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum to the Golgi, thereby inhibiting its function.[7][8] These actions reverse the inhibitory signal on T-cells, leading to enhanced activation, cytokine production, and proliferation.[5][9]

This document provides detailed protocols for a co-culture-based Jurkat T-cell activation assay, methods for assessing activation endpoints such as cytokine release and reporter gene activity, and quantitative data on the efficacy of this compound.

Data Presentation

In Vitro Activity of this compound
ParameterValueAssay ConditionReference
IC₅₀ 1.4 nMHomogenous Time-Resolved Fluorescence (HTRF) binding assay for PD-1/PD-L1 interaction.[9]
Effect on T-cell Activation Restored suppressed luciferase activationCo-culture of PC9/PD-L1 cells with Jurkat/PD-1/NFAT-luc cells, stimulated with Ionomycin and TPA.[7][7]
Mechanism of Action Inhibits PD-L1 glycosylation and ER exportWestern blotting and immunocytochemical staining in PC9/PD-L1 cells.[7][7]

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

PD1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell (Jurkat) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_TCR MHC-Peptide TCR TCR MHC_TCR->TCR Signal 1 Inhibition Inhibition of Activation PD1->Inhibition Activation T-Cell Activation (e.g., IL-2, IFN-γ production) TCR->Activation CD28 CD28 Inhibition->Activation BMS1166 This compound BMS1166->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Experimental Workflow for Jurkat T-Cell Activation Assay

Workflow cluster_prep Cell Preparation cluster_coculture Co-Culture and Treatment cluster_analysis Analysis of T-Cell Activation Jurkat Culture Jurkat/PD-1 Cells AddJurkat Add Jurkat/PD-1 Cells Jurkat->AddJurkat Target Culture PD-L1+ Target Cells (e.g., PC9, CHO-K1) Seed Seed Target Cells Target->Seed Pretreat Pre-treat Target Cells with this compound or Vehicle Seed->Pretreat Pretreat->AddJurkat Stimulate Add T-Cell Stimulants (e.g., anti-CD3/CD28 or PMA/Ionomycin) AddJurkat->Stimulate Incubate Incubate for 12-72 hours Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Harvest Cells Incubate->Cells ELISA Cytokine Analysis (ELISA) (IL-2, IFN-γ) Supernatant->ELISA Luciferase Reporter Assay (Luciferase) (for NFAT-luc Jurkat cells) Cells->Luciferase Flow Flow Cytometry (CD69, CD25 expression) Cells->Flow

Caption: Jurkat T-cell activation assay workflow.

Experimental Protocols

Protocol 1: Co-culture of Jurkat/PD-1 Cells with PD-L1+ Target Cells

This protocol describes the co-culture of Jurkat cells engineered to express PD-1 with a target cell line expressing PD-L1 to assess the effect of this compound on T-cell activation.

Materials:

  • Jurkat T-cells stably expressing human PD-1 (and optionally an NFAT-luciferase reporter).

  • PD-L1 expressing target cells (e.g., PC9/PD-L1 or CHO-K1/PD-L1).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin).

  • 96-well flat-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed the PD-L1+ target cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the target cells with the compound for 1-2 hours at 37°C.[7]

  • Co-culture Initiation: Add the Jurkat/PD-1 cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 2:1 or 5:1).

  • T-Cell Stimulation: Concurrently, add T-cell activation stimuli. For example:

    • Soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.[10]

    • PMA (e.g., 10 ng/mL) and Ionomycin (e.g., 1 µM).[7][11]

  • Incubation: Incubate the co-culture plate for 12 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., 12 hours for luciferase, 24-72 hours for cytokine production).[7][12]

  • Endpoint Analysis: Proceed to one of the analysis protocols below.

Protocol 2: Measurement of Cytokine Production (IL-2, IFN-γ) by ELISA

This protocol quantifies the amount of secreted cytokines in the co-culture supernatant as a measure of T-cell activation.

Materials:

  • Supernatant from the co-culture experiment (Protocol 1).

  • Human IL-2 and IFN-γ ELISA kits.

  • Microplate reader.

Procedure:

  • Supernatant Collection: After the incubation period in Protocol 1, centrifuge the 96-well plate at 300-400 x g for 5 minutes.

  • Sample Collection: Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA Assay: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of cytokines based on the standard curve. Increased cytokine levels in this compound treated wells compared to the vehicle control indicate a reversal of PD-L1 mediated T-cell suppression.

Protocol 3: NFAT-Luciferase Reporter Assay

This protocol is for Jurkat/PD-1 cells that also contain an NFAT-driven luciferase reporter construct, providing a quantitative measure of T-cell receptor signaling.

Materials:

  • Cell lysate from the co-culture experiment (Protocol 1).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Lysis: After the incubation period (typically 12 hours for this assay), remove the supernatant. Lyse the cells directly in the wells according to the luciferase assay kit manufacturer's protocol.

  • Luciferase Reaction: Add the luciferase substrate to the cell lysate.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luciferase activity in the presence of this compound indicates an enhancement of NFAT-driven transcription and T-cell activation.[7]

Protocol 4: Flow Cytometry Analysis of Activation Markers (CD69, CD25)

This protocol measures the surface expression of early (CD69) and late (CD25) activation markers on Jurkat cells.

Materials:

  • Cells from the co-culture experiment (Protocol 1).

  • Fluorochrome-conjugated antibodies against human CD3, CD69, and CD25.

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After a 24-48 hour incubation, gently resuspend the cells and transfer them to V-bottom plates or FACS tubes.

  • Staining: Wash the cells with FACS buffer. Stain the cells with anti-CD3, anti-CD69, and anti-CD25 antibodies for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the Jurkat T-cell population (e.g., based on forward and side scatter or a specific marker if the target cells are of a different lineage). Analyze the percentage of CD69+ and CD25+ cells within the Jurkat cell gate. An increase in the expression of these markers with this compound treatment signifies enhanced T-cell activation.[13][14]

References

Application Notes: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for the Characterization of BMS-1166, a PD-1/PD-L1 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a pivotal role in tumor immune evasion. Therapeutic blockade of this interaction has emerged as a highly successful strategy in cancer immunotherapy. BMS-1166 is a potent, small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[1][2] This document provides detailed application notes and protocols for the use of Homogeneous Time-Resolved Fluorescence (HTRF) technology to characterize the inhibitory activity of this compound.

HTRF is a robust, high-throughput screening technology based on Förster Resonance Energy Transfer (FRET) combined with time-resolved fluorescence (TRF).[3][4][5][6] This method offers a sensitive and homogeneous format, eliminating the need for wash steps and making it highly amenable to automation.[3]

Principle of the HTRF Assay for PD-1/PD-L1 Inhibition

The HTRF assay for the PD-1/PD-L1 interaction is a competitive binding assay. It utilizes recombinant PD-1 and PD-L1 proteins tagged with different epitopes (e.g., His-tag and Fc-tag). These tagged proteins are detected by specific antibodies conjugated to a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2).[2] When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal upon excitation of the donor. Small-molecule inhibitors like this compound that disrupt the PD-1/PD-L1 interaction will lead to a decrease in the FRET signal in a dose-dependent manner. The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor), and the ratio of these emissions is used to calculate the inhibition.[2]

Signaling Pathway Modulated by this compound

This compound acts as an immune checkpoint inhibitor by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This blockade restores T-cell activation and enhances the anti-tumor immune response.[1][2] Interestingly, this compound has a dual mechanism of action. It not only directly blocks the PD-1/PD-L1 binding but also induces the dimerization of PD-L1.[1][7] Furthermore, it has been shown to partially inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum to the Golgi apparatus, thereby functionally inactivating it.[7][8][9]

PD1_PDL1_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_Tumor Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Interaction ER Endoplasmic Reticulum Golgi Golgi ER->Golgi PD-L1 Transport Exhaustion T-Cell Exhaustion PD-1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Activation Signal This compound This compound This compound->PD-L1 Binds & Induces Dimerization This compound->ER Blocks Export

Caption: PD-1/PD-L1 signaling and this compound mechanism.

Quantitative Data Summary

This compound is a highly potent inhibitor of the PD-1/PD-L1 interaction. The half-maximal inhibitory concentration (IC50) has been determined by HTRF assays in multiple studies. The reported values show some variation, which can be attributed to differences in assay conditions, reagent concentrations, and protein constructs used.

ParameterReported Value (nM)Assay TypeReference
IC501.4HTRF[1][2][10][11]
IC503.9HTRF[12]
IC503.78HTRF[13]
KD5.7 x 10^-9 M (5.7 nM)SPR[14]

Experimental Protocols

Materials and Reagents
  • Proteins:

    • Recombinant Human PD-1 (e.g., with an IgG or His-tag)

    • Recombinant Human PD-L1 (e.g., with a His- or Fc-tag)

  • HTRF Detection Reagents:

    • Anti-tag antibody conjugated to a FRET donor (e.g., Terbium (Tb) cryptate)

    • Anti-tag antibody conjugated to a FRET acceptor (e.g., d2)

  • Compound:

    • This compound

  • Buffer:

    • Assay buffer (e.g., HTRF-specific buffer provided by the reagent manufacturer, or a buffer like HBS-EP+)

  • Plates:

    • White, low-volume 384-well plates

  • Instrumentation:

    • HTRF-compatible microplate reader

Experimental Workflow Diagram

HTRF_Workflow HTRF Assay Workflow for this compound A 1. Prepare Reagents: - Serial dilution of this compound - Prepare PD-1 and PD-L1 solutions - Prepare HTRF detection reagent mix B 2. Dispense Compound: Add this compound dilutions and controls to a 384-well plate A->B C 3. Add Proteins: Add the mixture of tagged PD-1 and PD-L1 proteins B->C D 4. Add Detection Reagents: Add the pre-mixed HTRF donor and acceptor antibodies C->D E 5. Incubate: Incubate at room temperature (e.g., 1-2 hours) in the dark D->E F 6. Read Plate: Measure fluorescence at 665 nm and 620 nm on an HTRF reader E->F G 7. Data Analysis: - Calculate HTRF ratio (665/620) - Plot ratio vs. concentration - Determine IC50 value F->G

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of BMS-1166 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent small molecule inhibitor that targets the programmed cell death-ligand 1 (PD-L1).[1] This interaction is a critical immune checkpoint that is often exploited by cancer cells to evade the host's immune system. By binding to PD-L1, this compound induces its dimerization and effectively blocks its interaction with the PD-1 receptor on T-cells.[1] This restores T-cell activity against tumor cells. Understanding the binding kinetics of this compound to PD-L1 is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on association rates (ka), dissociation rates (kd), and the overall binding affinity (KD).[2][3][4]

These application notes provide a comprehensive guide to utilizing SPR for the detailed characterization of this compound binding kinetics to its target, PD-L1.

Signaling Pathway and Mechanism of Action

The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[5][6][7] this compound disrupts this immunosuppressive signal by directly binding to PD-L1.

PD1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TCR->RAS_RAF_MEK_ERK CD28 CD28 CD28->PI3K_AKT CD28->RAS_RAF_MEK_ERK SHP2->PI3K_AKT Dephosphorylates (Inhibits) SHP2->RAS_RAF_MEK_ERK Dephosphorylates (Inhibits) T_Cell_Inhibition T-Cell Inhibition (Exhaustion) SHP2->T_Cell_Inhibition Leads to T_Cell_Activation T-Cell Activation PI3K_AKT->T_Cell_Activation RAS_RAF_MEK_ERK->T_Cell_Activation BMS1166 This compound BMS1166->PDL1 Binds and Induces Dimerization SPR_Workflow A System Preparation (Buffer Degassing, Priming) B PD-L1 Immobilization (Ligand) on Sensor Chip A->B C This compound Preparation (Analyte Dilution Series) B->C D Kinetic Analysis (Association & Dissociation) C->D E Data Processing (Reference Subtraction, Curve Fitting) D->E F Kinetic Parameter Determination (ka, kd, KD) E->F Amine_Coupling cluster_steps Amine Coupling Steps cluster_surface Sensor Surface Chemistry Activation 1. Activation (Inject EDC/NHS) Coupling 2. Coupling (Inject PD-L1) Deactivation 3. Deactivation (Inject Ethanolamine) Carboxyl Carboxyl Groups (-COOH) NHSEster NHS Ester (Reactive Intermediate) Carboxyl->NHSEster EDC/NHS ImmobilizedPDL1 Immobilized PD-L1 (Amide Bond) NHSEster->ImmobilizedPDL1 PD-L1 (-NH2) Blocked Blocked Surface ImmobilizedPDL1->Blocked Ethanolamine

References

Application Notes and Protocols for Determining BMS-1166 Efficacy Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the efficacy of this compound in blocking the PD-1/PD-L1 signaling pathway. The primary mechanism of action for this compound involves inducing the dimerization of PD-L1, which prevents its interaction with PD-1.[2][4] Furthermore, this compound has been shown to specifically inhibit the glycosylation of PD-L1 and block its transport from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its degradation.[4][5]

The described luciferase reporter assay is a robust, cell-based method that provides a quantitative measure of T-cell activation, which is suppressed by the PD-1/PD-L1 interaction. By inhibiting this interaction, this compound restores T-cell activation, leading to a dose-dependent increase in luciferase expression.[4] This assay is crucial for the preclinical evaluation and characterization of this compound and similar PD-1/PD-L1 inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound efficacy as determined by various in vitro assays.

Table 1: In Vitro Efficacy of this compound

Assay TypeMetricValueCell Line/SystemReference
Homogenous Time-Resolved Fluorescence (HTRF)IC501.4 nMIsolated Proteins[1][2][4]
Luciferase Reporter AssayEC50276 nMJurkat-PD-1/CHO-PD-L1 co-culture[6]
Cytotoxicity AssayEC5040.5 µMJurkat cells[7]

Table 2: Comparative Efficacy of PD-1/PD-L1 Blocking Antibodies in Luciferase Reporter Assay

CompoundMetricValue RangeCell Line/SystemReference
Nivolumab (anti-PD-1)EC500.333–1.15 nMJurkat-PD-1/CHO-PD-L1 co-culture[7]
Pembrolizumab (anti-PD-1)EC500.333–1.15 nMJurkat-PD-1/CHO-PD-L1 co-culture[7]
Atezolizumab (anti-PD-L1)EC500.333–1.15 nMJurkat-PD-1/CHO-PD-L1 co-culture[7]
Durvalumab (anti-PD-L1)EC500.333–1.15 nMJurkat-PD-1/CHO-PD-L1 co-culture[7]

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway

PD-1_PD-L1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR_Ligand TCR Ligand (MHC) TCR TCR TCR_Ligand->TCR Activation Signal SHP2 SHP2 PD1->SHP2 Recruits NFAT NFAT (Inactive) TCR->NFAT Signal Cascade SHP2->TCR Dephosphorylates & Inhibits NFAT_active NFAT (Active) NFAT->NFAT_active Activation Luciferase Luciferase Expression NFAT_active->Luciferase Drives TCell_Activation T-Cell Activation (IL-2, IFN-γ) NFAT_active->TCell_Activation Drives Luciferase_Assay_Workflow start Start plate_apc Seed PD-L1 expressing CHO or tumor cells in a 96-well plate start->plate_apc incubate_apc Incubate overnight plate_apc->incubate_apc prepare_bms Prepare serial dilutions of this compound incubate_apc->prepare_bms add_bms Add this compound dilutions to the cells prepare_bms->add_bms prepare_jurkat Prepare Jurkat-PD-1/NFAT-Luc reporter cells add_bms->prepare_jurkat add_jurkat Add Jurkat cells to the 96-well plate prepare_jurkat->add_jurkat coculture Co-culture for 6-24 hours add_jurkat->coculture add_reagent Add Luciferase substrate coculture->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence analyze Analyze data and determine EC50 read_luminescence->analyze end End analyze->end BMS1166_Mechanism BMS1166 This compound PDL1_monomer PD-L1 Monomer BMS1166->PDL1_monomer Binds to ER Endoplasmic Reticulum (ER) BMS1166->ER Blocks transport from PDL1_dimer PD-L1 Dimer PDL1_monomer->PDL1_dimer Induces Dimerization PD1_interaction Interaction with PD-1 PDL1_dimer->PD1_interaction Prevents TCell_activation T-Cell Activation PDL1_dimer->TCell_activation Results in Golgi Golgi Apparatus ER->Golgi Normal Transport ER->PD1_interaction Prevents maturation and surface expression ER->TCell_activation Results in TCell_inhibition T-Cell Inhibition PD1_interaction->TCell_inhibition Leads to

References

Application Notes and Protocols for Testing BMS-1166 in Co-culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] With an IC50 of 1.4 nM, this compound functions by inducing the dimerization of PD-L1, thereby blocking its binding to PD-1 on T cells.[1][4] An additional mechanism of action involves the partial and specific inhibition of PD-L1 glycosylation, which prevents its transport from the endoplasmic reticulum to the Golgi apparatus, leading to its functional inactivation.[5][][7] These actions effectively alleviate the inhibitory effect of PD-L1 on T-cell activation.[2][7][8]

Co-culture models that recapitulate the tumor microenvironment (TME) are invaluable for evaluating the efficacy of immunomodulatory agents like this compound.[9][10][11] These systems allow for the study of complex interactions between tumor cells and various components of the immune system, providing a more physiologically relevant context than traditional monoculture assays.[12] This document provides detailed protocols for establishing and utilizing co-culture models to test the activity of this compound.

Signaling Pathway of PD-1/PD-L1 Interaction and this compound Inhibition

PD1_PDL1_Pathway cluster_0 T Cell cluster_1 Tumor Cell PD-1 PD-1 SHP-2 SHP-2 PD-1->SHP-2 Recruits TCR TCR PI3K/Akt PI3K/Akt TCR->PI3K/Akt Activates SHP-2->PI3K/Akt Inhibits T Cell Exhaustion T Cell Exhaustion SHP-2->T Cell Exhaustion Promotes T Cell Activation T Cell Activation PI3K/Akt->T Cell Activation Promotes PD-L1 PD-L1 PD-L1->PD-1 Binds MHC MHC MHC->TCR Antigen Presentation This compound This compound This compound->PD-L1 Inhibits Interaction with PD-1

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Experimental Protocols

Protocol 1: 2D Co-culture of Tumor Cells and T Cells

This protocol describes a direct co-culture system to assess the ability of this compound to restore T cell-mediated cytotoxicity against tumor cells.

Materials:

  • Tumor cell line expressing PD-L1 (e.g., MDA-MB-231, A549)

  • Activated human T cells (e.g., PBMCs stimulated with anti-CD3/CD28)

  • This compound

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-IFN-γ, anti-Granzyme B)

Experimental Workflow:

Co_culture_Workflow cluster_workflow Experimental Workflow cluster_endpoints Endpoints A 1. Seed Tumor Cells B 2. Add Activated T Cells (Effector:Target Ratio) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Co-culture for 24-72h C->D E 5. Analyze Endpoints D->E F Tumor Cell Lysis (LDH, Calcein-AM) E->F G T Cell Activation (IFN-γ, Granzyme B) E->G H Cytokine Release (ELISA) E->H

Caption: Workflow for 2D tumor-T cell co-culture.

Procedure:

  • Tumor Cell Seeding: Seed PD-L1 positive tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • T Cell Addition: The following day, add activated T cells to the tumor cell culture at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • This compound Treatment: Treat the co-cultures with a dose-response of this compound (e.g., 0.1 nM to 1 µM). Include appropriate vehicle controls.

  • Incubation: Co-culture the cells for 24 to 72 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure tumor cell lysis using an LDH release assay or by pre-labeling tumor cells with Calcein-AM and measuring its release.

    • T Cell Activation: Harvest the T cells and analyze the expression of activation markers such as IFN-γ and Granzyme B by intracellular flow cytometry.

    • Cytokine Profiling: Collect the culture supernatant and measure the levels of secreted cytokines (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.

Data Presentation:

This compound Conc. (nM)% Tumor Cell Lysis (E:T 5:1)% IFN-γ+ CD8+ T cellsIFN-γ in Supernatant (pg/mL)
0 (Vehicle)15.2 ± 2.18.5 ± 1.550.3 ± 5.8
125.6 ± 3.518.2 ± 2.3152.1 ± 15.4
1048.9 ± 4.235.7 ± 3.1480.6 ± 35.7
10065.3 ± 5.152.1 ± 4.5950.2 ± 60.1
100068.1 ± 4.855.4 ± 4.9985.4 ± 65.3
Protocol 2: 3D Spheroid Co-culture with Immune Cells

This protocol establishes a more physiologically relevant 3D tumor spheroid model to evaluate the penetration and efficacy of this compound in a tumor-like structure. 3D co-cultures can better model the spatial organization and cell-cell interactions within a tumor.[13]

Materials:

  • Tumor cell line capable of forming spheroids (e.g., HCT116, MCF-7)

  • Cancer-associated fibroblasts (CAFs) (optional, for more complex TME)

  • Human PBMCs or tumor-infiltrating lymphocytes (TILs)

  • This compound

  • Ultra-low attachment 96-well plates

  • Matrigel or other extracellular matrix components

  • Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Confocal microscope

Experimental Workflow:

Spheroid_Workflow cluster_spheroid 3D Spheroid Co-culture Workflow cluster_endpoints_3d Endpoints A 1. Generate Tumor Spheroids (Tumor cells +/- CAFs) B 2. Add Immune Cells (PBMCs or TILs) A->B C 3. Treat with this compound B->C D 4. Co-culture for 3-7 days C->D E 5. Analyze Endpoints D->E F Spheroid Viability & Size (Imaging) E->F G Immune Cell Infiltration (Confocal Microscopy) E->G H Dissociate & Analyze (Flow Cytometry) E->H

Caption: Workflow for 3D spheroid-immune cell co-culture.

Procedure:

  • Spheroid Formation: Seed tumor cells (and optionally CAFs) in ultra-low attachment plates to allow for spheroid formation over 2-4 days.

  • Immune Cell Addition: Once spheroids have formed, add PBMCs or TILs to the wells.

  • This compound Treatment: Add this compound at various concentrations to the co-culture.

  • Incubation: Culture for 3-7 days, monitoring spheroid growth and morphology.

  • Endpoint Analysis:

    • Spheroid Viability and Size: Stain spheroids with a Live/Dead cell staining kit and image using a confocal microscope. Measure spheroid diameter and the area of live/dead cells.

    • Immune Cell Infiltration: Stain immune cells with a fluorescent dye (e.g., CellTracker) before adding them to the co-culture. Image the spheroids with a confocal microscope to visualize immune cell infiltration.

    • Flow Cytometry: Dissociate the spheroids into single cells and analyze the phenotype and activation status of both tumor and immune cells by flow cytometry.

Data Presentation:

This compound Conc. (nM)Spheroid Diameter (µm)% Dead Cells in SpheroidImmune Cell Infiltration (Normalized Fluorescence)
0 (Vehicle)550 ± 258.1 ± 1.21.0 ± 0.1
10520 ± 3015.6 ± 2.52.5 ± 0.3
100410 ± 2035.2 ± 3.84.8 ± 0.5
1000350 ± 2858.9 ± 4.55.2 ± 0.6

Conclusion

The provided protocols offer robust frameworks for evaluating the efficacy of this compound in both 2D and 3D co-culture models. These systems allow for a comprehensive assessment of the compound's ability to restore anti-tumor immunity by blocking the PD-1/PD-L1 axis. The use of these more physiologically relevant models can provide valuable insights into the potential clinical efficacy of this compound and other immunomodulatory agents.

References

Application Notes and Protocols for In Vivo Formulation of BMS-1166 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1166 is a potent and selective small molecule inhibitor of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By binding to PD-L1, this compound induces its dimerization and prevents its interaction with the programmed cell death protein 1 (PD-1) receptor on T-cells.[3] This blockade of the PD-1/PD-L1 signaling pathway can restore T-cell activation and enhance anti-tumor immunity.[4][5] this compound has an IC50 of 1.4 nM for the PD-1/PD-L1 interaction.[1][3][6]

A critical consideration for in vivo studies is that this compound is specific to human PD-L1 and does not exhibit significant binding to murine PD-L1.[1] This specificity necessitates the use of animal models that express human PD-L1, such as humanized mice (engrafted with human immune cells or genetically modified to express human PD-L1) or xenograft models using human tumor cell lines.[7][8] Due to this species specificity, there is a lack of publicly available in vivo efficacy and pharmacokinetic data for this compound in animal models. The following protocols are based on general principles for formulating poorly water-soluble compounds for animal studies and specific, albeit limited, information available for this compound.

Physicochemical and In Vitro Data

This compound is a poorly water-soluble compound, which presents challenges for in vivo formulation.[2] The following tables summarize key physicochemical and in vitro biological data for this compound.

PropertyValueReference
Molecular Weight 641.11 g/mol [2]
Solubility Insoluble in water[2]
100 mg/mL in DMSO[2]
In Vitro Potency IC50 (PD-1/PD-L1 Interaction): 1.4 nM[1][6]
EC50 (Jurkat T-cells): 40.5 µM[9]

In Vivo Formulation Protocols

The selection of the formulation and route of administration will depend on the specific experimental design. As no definitive in vivo dosage for this compound has been published, it is imperative to conduct preliminary dose-ranging and tolerability studies in the selected animal model.

Protocol 1: Oral Administration - Carboxymethylcellulose Sodium (CMC-Na) Suspension

This protocol describes the preparation of a suspension of this compound in carboxymethylcellulose sodium (CMC-Na) for oral gavage. This method is suitable for administering water-insoluble compounds.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (B213188) (CMC-Na), low viscosity (e.g., 400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Homogenizer or sonicator

  • Analytical balance

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle (0.5% CMC-Na, 0.2% Tween 80):

    • Heat approximately half of the final required volume of sterile water to 60-70°C.

    • Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to create a vortex. This helps to prevent clumping.

    • Continue stirring until the CMC-Na is fully dispersed. The solution will appear milky.

    • Add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and uniform. This may take several hours or can be left to stir overnight at room temperature.

    • Add Tween 80 to a final concentration of 0.2% (v/v) and mix thoroughly.

  • Prepare the this compound Suspension (Example for a 5 mg/mL concentration):

    • Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of this compound.

    • Place the this compound powder in a suitable container.

    • Add a small volume of the prepared CMC-Na/Tween 80 vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

    • For a more uniform and stable suspension, homogenize or sonicate the mixture.

    • It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and re-homogenize before each use.

Administration:

  • Administer the suspension to animals via oral gavage using an appropriately sized feeding needle.

  • The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).

Protocol 2: Intravenous Administration - Solubilized Formulation

This protocol describes the preparation of a solubilized formulation of this compound for intravenous injection. This formulation uses a co-solvent system to dissolve the poorly water-soluble compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure (to prepare a 4 mg/mL solution):

  • Prepare a Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Prepare the Final Formulation (in a stepwise manner):

    • The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v).

    • For 1 mL of the final formulation, start with 400 µL of PEG300 in a sterile tube.

    • Add 100 µL of the 40 mg/mL this compound stock solution in DMSO. Mix well until the solution is clear.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Finally, add 450 µL of sterile saline slowly while mixing to avoid precipitation. The final concentration of this compound will be 4 mg/mL.

Administration:

  • Administer the solution to animals via intravenous injection (e.g., tail vein in mice).

  • The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).

  • Administer the solution slowly and observe the animal for any signs of distress, as co-solvent formulations can sometimes cause hemolysis or other adverse reactions.

Experimental Workflows and Signaling Pathway

PD-1/PD-L1 Signaling Pathway

This compound acts by disrupting the interaction between PD-1 on T-cells and PD-L1, which is often expressed on tumor cells. This interaction normally leads to the inhibition of T-cell activation and proliferation.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K RAS Ras/MEK/ERK Pathway TCR->RAS SHP2 SHP-2 PD1->SHP2 recruits SHP2->PI3K dephosphorylates (inhibition) SHP2->RAS dephosphorylates (inhibition) Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->Activation RAS->Activation MHC MHC + Antigen MHC->TCR Signal 1 BMS1166 This compound BMS1166->PDL1 binds & blocks

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for an in vivo efficacy study of this compound in a humanized mouse model.

Efficacy_Workflow start Start humanization Humanize Mice (e.g., CD34+ HSC engraftment) start->humanization tumor_implant Implant Human Tumor Cells (e.g., PD-L1 positive cell line) humanization->tumor_implant tumor_growth Monitor Tumor Growth tumor_implant->tumor_growth randomization Randomize Mice into Groups (e.g., Vehicle, this compound) tumor_growth->randomization Tumors reach ~100 mm³ treatment Administer Treatment (Oral or IV) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Regularly endpoint Endpoint Analysis (Tumor size, Immune cell profiling) monitoring->endpoint Pre-defined endpoint finish End endpoint->finish

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Important Considerations

  • Species Specificity: As this compound is specific for human PD-L1, standard syngeneic mouse models are not appropriate.[1] Humanized mouse models are required to evaluate the in vivo efficacy of this compound.

  • Dosage: The optimal in vivo dose for this compound has not been publicly reported. It is crucial to perform dose-finding studies to determine a safe and effective dose for the chosen animal model and route of administration.

  • Tolerability: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, especially with the intravenous formulation.

  • Formulation Stability: It is recommended to prepare formulations fresh for each use, particularly the oral suspension, to ensure homogeneity and prevent degradation of the compound.

  • Data Gap: Researchers should be aware that there is a significant lack of publicly available in vivo pharmacokinetic and efficacy data for this compound. The protocols provided are based on general formulation principles and limited available information.

By following these guidelines and protocols, researchers can develop appropriate in vivo formulations of this compound for evaluation in relevant animal models, contributing to a better understanding of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: BMS-1166

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PD-1/PD-L1 inhibitor, BMS-1166.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO is high, typically reported to be between 100 mg/mL and 125 mg/mL.[1][2][3][4][5] However, achieving this maximum solubility is highly dependent on the quality of the DMSO used.

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

A2: The most common reason for solubility issues with this compound in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][6][7] This absorbed water can significantly reduce the solubility of this compound.[1] It is crucial to use fresh, anhydrous, or newly opened DMSO for preparing your stock solutions.[1][3][6]

Q3: How can I improve the dissolution of this compound in DMSO?

A3: To aid dissolution, sonication is recommended.[2][5] Gentle warming of the solution (e.g., to 37°C) can also help increase solubility.[5] Always ensure your vial is tightly sealed to prevent moisture absorption.

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C for up to one year.[1] For shorter-term storage, -20°C for up to one month is acceptable.[1][3] It is important to avoid repeated freeze-thaw cycles.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, with an IC50 of 1.4 nM.[1][3][8] It functions by binding to PD-L1 and inducing its dimerization, which sterically hinders the interaction with PD-1.[9][][11] This blockade of the PD-1/PD-L1 pathway alleviates the inhibition of T-cell activation.[3][11] Additionally, this compound has been shown to affect the glycosylation of PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[][12][13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Precipitate observed in the DMSO stock solution upon storage. 1. The storage temperature is too high. 2. The concentration of the stock solution is too high for the storage conditions. 3. The DMSO has absorbed water, reducing solubility.1. Store aliquots at -80°C for long-term storage. 2. If precipitation occurs at -20°C, consider preparing a slightly more dilute stock solution for short-term use. 3. Use fresh, anhydrous DMSO for stock preparation. Before use, gently warm the vial and vortex to redissolve the precipitate.
Difficulty dissolving the this compound powder in DMSO. 1. The DMSO is not fresh or is of low purity (contains water). 2. Insufficient mixing.1. Use a new, sealed bottle of anhydrous, high-purity DMSO.[1][3][6] 2. Vortex the solution thoroughly and use sonication to aid dissolution.[2] Gentle warming can also be applied.[5]
Inconsistent results in cell-based assays. 1. Degradation of this compound in the stock solution due to improper storage (e.g., multiple freeze-thaw cycles). 2. Inaccurate concentration of the stock solution due to incomplete dissolution or water absorption in DMSO.1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. 2. Ensure the compound is fully dissolved when preparing the stock solution. Use fresh DMSO to maintain the intended concentration.

Quantitative Data

The following table summarizes the solubility and storage information for this compound.

Parameter Value Source
Solubility in DMSO 100 mg/mL (155.97 mM)Selleck Chemicals[1]
125 mg/mL (194.97 mM)TargetMol, MedchemExpress, GlpBio[2][3][4][5]
30 mg/mLCayman Chemical[8]
Solubility in Ethanol 13 mg/mLSelleck Chemicals[1]
Solubility in Water InsolubleSelleck Chemicals[1]
Stock Solution Storage 1 year at -80°C in solvent 1 month at -20°C in solventSelleck Chemicals[1]
6 months at -80°C 1 month at -20°CMedchemExpress[3]
Powder Storage 3 years at -20°CSelleck Chemicals[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (new, sealed bottle).

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. To a vial containing a known weight of this compound (e.g., 10 mg), add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration. (Molecular Weight of this compound is 641.11 g/mol ). c. Vortex the vial thoroughly for several minutes. d. If the powder is not fully dissolved, sonicate the vial for 10-15 minutes. e. Once fully dissolved, aliquot the stock solution into single-use vials. f. Store the aliquots at -80°C for long-term storage.

Visualizations

BMS1166_Solubility_Troubleshooting cluster_start Start cluster_dissolution Dissolution Step cluster_troubleshooting Troubleshooting start This compound Powder add_dmso Add Fresh Anhydrous DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix issue Solubility Issue? (Precipitate / Undissolved) mix->issue dissolved Clear Stock Solution issue->dissolved No cause1 Cause: Hygroscopic DMSO (Absorbed Water) issue->cause1 Yes cause2 Cause: Insufficient Mixing issue->cause2 Yes solution1 Solution: Use New/ Anhydrous DMSO cause1->solution1 solution2 Solution: Increase Vortex/ Sonication Time cause2->solution2 solution1->add_dmso solution2->mix

Caption: Troubleshooting workflow for this compound dissolution in DMSO.

PD1_PDL1_Pathway_Inhibition cluster_signaling Signaling Outcome T_Cell T-Cell APC Tumor Cell / APC PD1 PD-1 Inhibition T-Cell Inhibition (Exhaustion) PD1->Inhibition Inhibitory Signal PDL1 PD-L1 PDL1->PD1 Interaction PDL1_Dimer PD-L1 Dimer PDL1->PDL1_Dimer TCR TCR Activation T-Cell Activation TCR->Activation MHC MHC MHC->TCR Ag Presentation BMS1166 This compound BMS1166->PDL1 Binds & Induces Dimerization PDL1_Dimer->PD1 Blocks Interaction

Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.

References

Optimizing BMS-1166 Concentration for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PD-1/PD-L1 inhibitor, BMS-1166, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[1][2] It functions through a dual mechanism:

  • Induction of PD-L1 Dimerization: this compound binds to PD-L1 and induces its dimerization, which blocks its interaction with PD-1.[1][3]

  • Inhibition of PD-L1 Glycosylation and Trafficking: this compound prevents the proper glycosylation and maturation of PD-L1 by blocking its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[4][5][6][7][] This leads to the accumulation of an under-glycosylated form of PD-L1 in the ER, rendering it unable to interact with PD-1 on the cell surface.[4][6]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent. However, based on published data, a starting range of 1 µM to 10 µM is often used for in vitro cellular assays.[4][9][10] For example, a concentration of 10 µM has been used in co-culture experiments with PC9/PD-L1 and Jurkat/PD-1 cells.[4][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[1][2][11] For stock solutions, it can be dissolved in fresh DMSO at a high concentration (e.g., 100-125 mg/mL).[1][2][11] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

  • Storage of Powder: Store at -20°C for up to 3 years.[1]

  • Storage of Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1][2]

Q4: Is this compound cytotoxic to cells?

A4: this compound generally exhibits low toxicity towards various cell lines at effective concentrations.[2] However, high concentrations may lead to off-target effects or cytotoxicity. For instance, the IC50 for cytotoxicity in MDA-MB-231 breast cancer cells was reported to be 28.77 µM.[9] It is advisable to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range for your specific cell line.[4][9][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low activity of this compound Ineffective concentration.Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from nanomolar to low micromolar depending on the assay.[1]
Poor solubility of this compound.Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before diluting in culture medium.[2] Sonication may aid dissolution.[11][13]
Instability of this compound in culture medium.Prepare fresh dilutions of this compound in culture medium for each experiment. Avoid storing diluted solutions for extended periods.
Low or no PD-L1 expression on target cells.Confirm PD-L1 expression on your target cells using techniques like Western Blot or Flow Cytometry. Some cell lines may require stimulation with interferon-gamma (IFN-γ) to upregulate PD-L1 expression.[4][9][10]
Inconsistent results between experiments Variability in cell density or confluency.Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment.
Freeze-thaw cycles of this compound stock.Aliquot the stock solution after the initial preparation to avoid repeated freezing and thawing.[2][13]
Differences in incubation time.Maintain a consistent incubation time with this compound across all experiments.
Unexpected cellular effects or toxicity Off-target effects at high concentrations.Lower the concentration of this compound. Perform a cytotoxicity assay to identify the non-toxic concentration range.[9]
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments.
Contamination of cell culture.Regularly check for and test for mycoplasma and other microbial contamination.

Quantitative Data Summary

Table 1: IC50 and EC50 Values of this compound in Various Assays

Assay TypeSystem/Cell LineIC50 / EC50Reference
PD-1/PD-L1 HTRF AssayBiochemical1.4 nM[1][2][4]
PD-1/PD-L1 InteractionJurkat/PD-1 and CHO/PD-L1 co-cultureEC50 = 276 nM[14]
Cytotoxicity (MTT Assay)PC-9/PD-L1 cells (48h)> 10 µM[4]
Cytotoxicity (CCK-8 Assay)MDA-MB-231 cells (48h)28.77 µM[9]
Antiproliferative ActivityMouse B16-F10 cellsDC50 = 0.39 µM[1]
Growth InhibitionCHO cells expressing PD-L1GI50 > 30 µM[1]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution in complete culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 17, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).[4][9][12]

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or flow cytometry.

Protocol 2: Co-culture Assay for PD-1/PD-L1 Inhibition
  • Cell Lines: Use a PD-L1 expressing cancer cell line (e.g., PC9/PD-L1, MDA-MB-231) and a PD-1 expressing T-cell line (e.g., Jurkat/PD-1).[4][6]

  • Pre-treatment of Cancer Cells: Seed the PD-L1 expressing cancer cells and allow them to adhere. Pre-treat these cells with varying concentrations of this compound or a vehicle control for 1 hour.[4][10]

  • Co-culture: Add the PD-1 expressing Jurkat cells to the wells containing the pre-treated cancer cells. A typical ratio is 4:1 (Jurkat:cancer cells).[4]

  • Incubation: Co-culture the cells for a specified time, for example, 17 hours.[4][10]

  • Analysis: Harvest the cells for analysis. T-cell activation can be assessed by measuring cytokine release (e.g., IL-2) by ELISA, or by using a reporter assay (e.g., NFAT-luciferase).[4][5] The interaction can also be monitored by Western blotting for PD-1 degradation in the Jurkat cells.[4]

Protocol 3: Western Blot for PD-L1 Glycosylation
  • Cell Lysis: Treat PD-L1 expressing cells with this compound (e.g., 10 µM for 17 hours).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against PD-L1. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Treatment with this compound is expected to show a decrease in the higher molecular weight, mature glycosylated form of PD-L1 and an increase in the lower molecular weight, under-glycosylated form.[4]

Visualizations

G This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane PD-L1 (immature) PD-L1 (immature) PD-L1 (mature, glycosylated) PD-L1 (mature, glycosylated) PD-L1 (immature)->PD-L1 (mature, glycosylated) Glycosylation & Maturation BMS-1166_ER This compound BMS-1166_ER->PD-L1 (immature) Blocks ER Export PD-L1_dimer PD-L1 Dimer PD-L1 (mature, glycosylated)->PD-L1_dimer Transport to Membrane PD-1 PD-1 PD-L1_dimer->PD-1 Interaction Blocked BMS-1166_Membrane This compound BMS-1166_Membrane->PD-L1_dimer Induces Dimerization

Caption: Mechanism of action of this compound.

G General Experimental Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Prepare this compound Prepare this compound Seed Cells->Prepare this compound Treat Cells Treat Cells Prepare this compound->Treat Cells Incubate Incubate Treat Cells->Incubate Downstream Assay Downstream Assay Incubate->Downstream Assay Viability Assay Viability Assay Downstream Assay->Viability Assay Western Blot Western Blot Downstream Assay->Western Blot Flow Cytometry Flow Cytometry Downstream Assay->Flow Cytometry Co-culture Assay Co-culture Assay Downstream Assay->Co-culture Assay End End Viability Assay->End Western Blot->End Flow Cytometry->End Co-culture Assay->End

Caption: A general workflow for cell-based experiments with this compound.

G Troubleshooting Logic for Low this compound Activity Start Low/No Activity Observed Check Concentration Check Concentration Start->Check Concentration Check Solubility Check Solubility Check Concentration->Check Solubility Yes Optimize Concentration Perform Dose-Response Check Concentration->Optimize Concentration Is it optimal? No Check PD-L1 Expression Check PD-L1 Expression Check Solubility->Check PD-L1 Expression Yes Improve Solubility Use Fresh DMSO, Sonicate Check Solubility->Improve Solubility Is it fully dissolved? No Verify PD-L1 Western Blot/Flow Cytometry Check PD-L1 Expression->Verify PD-L1 Is expression confirmed? No Further Investigation Consider Other Factors Check PD-L1 Expression->Further Investigation Yes Problem Resolved Problem Resolved Optimize Concentration->Problem Resolved Improve Solubility->Problem Resolved Verify PD-L1->Problem Resolved

Caption: A decision tree for troubleshooting low this compound activity.

References

Technical Support Center: BMS-1166 Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BMS-1166, ensuring the stability and integrity of the compound is paramount for reproducible and reliable experimental outcomes. This guide provides comprehensive information on the stability and proper storage conditions for this compound, along with troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]

Q2: How should I store this compound solutions?

A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store these aliquots at -80°C, which can preserve the solution for up to two years. If a -80°C freezer is unavailable, storage at -20°C is acceptable for up to one year.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in DMSO at concentrations up to 125 mg/mL (194.97 mM), though sonication may be required to achieve complete dissolution.[2] It is also soluble in ethanol (B145695) to a lesser extent. The compound is practically insoluble in water.[1]

Q4: I'm preparing an in vivo formulation. What solvents should I use?

A4: A common formulation for in vivo experiments involves a multi-component solvent system. One such system is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of at least 4 mg/mL.[2] It is recommended to prepare these formulations fresh on the day of use.

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation can occur, especially with concentrated stock solutions stored at lower temperatures. To redissolve the compound, gentle warming and sonication are recommended.[2] Before use, ensure the solution is clear and homogenous. To prevent precipitation, consider preparing aliquots at a slightly lower concentration.

Q6: Does moisture affect the stability of this compound?

A6: Yes, moisture can impact the solubility of this compound, particularly in DMSO. It is advised to use fresh, anhydrous DMSO for preparing stock solutions as moisture-absorbing DMSO can reduce solubility.[1]

Data Summary Tables

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureDuration of StabilitySource(s)
Solid Powder-20°CUp to 3 years[1]
Solution in DMSO-80°CUp to 2 years
Solution in DMSO-20°CUp to 1 year

Table 2: Solubility Data

SolventConcentrationNotesSource(s)
DMSOUp to 125 mg/mL (194.97 mM)Sonication may be necessary.[2]
Ethanol13 mg/mL[1]
WaterInsoluble[1]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)≥ 4 mg/mL (6.24 mM)Prepare fresh. Sonication may be needed.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not fully dissolve - Insufficient solvent volume.- Inappropriate solvent.- Presence of moisture in DMSO.- Increase solvent volume or create a more dilute stock solution.- Use fresh, anhydrous DMSO.- Gently warm the solution and use sonication to aid dissolution.
Precipitate forms in solution upon storage - Solution is supersaturated.- Storage temperature is too low for the concentration.- Gently warm and sonicate to redissolve before use.- Prepare less concentrated stock solutions.- Ensure the compound is fully dissolved before freezing.
Inconsistent experimental results - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify storage conditions and duration.- Prepare fresh working solutions from a new stock aliquot for each experiment.
Difficulty with in vivo formulation - Components are not fully miscible.- Precipitation upon addition of aqueous components.- Add solvents sequentially and ensure the solution is clear before adding the next component.- Gentle warming and sonication can help maintain solubility.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 641.11 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 6.41 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 2 years).

General Protocol for a Stability-Indicating HPLC Method

While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated. This protocol serves as a starting point and will require optimization.

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (to be optimized):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 10 µL.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound should be subjected to forced degradation under various stress conditions as outlined by ICH guidelines Q1A(R2). This includes:

    • Acidic Conditions: e.g., 0.1 N HCl at 60°C for a specified time.

    • Basic Conditions: e.g., 0.1 N NaOH at 60°C for a specified time.

    • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: e.g., Dry heat at a high temperature.

    • Photostability: Exposure to light as per ICH Q1B guidelines.

  • Method Validation: The optimized HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visual Guides

This compound Handling and Storage Workflow

G This compound Handling and Storage Workflow cluster_receiving Receiving and Initial Handling cluster_prep Stock Solution Preparation cluster_storage Solution Storage cluster_use Experimental Use receive Receive Solid this compound log Log Lot Number and Date receive->log store_solid Store at -20°C log->store_solid weigh Weigh Solid Compound store_solid->weigh For Solution Prep dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex/Sonicate if Needed dissolve->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot Once Dissolved store_80 Store at -80°C (up to 2 years) aliquot->store_80 store_20 Store at -20°C (up to 1 year) aliquot->store_20 thaw Thaw a Single Aliquot store_80->thaw Retrieve for Use store_20->thaw Retrieve for Use prepare_working Prepare Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment discard Discard Unused Portion use_experiment->discard

Caption: Workflow for handling and storing this compound.

Decision Tree for Troubleshooting this compound Solution Issues

G Troubleshooting this compound Solution Issues start Issue with this compound Solution q1 Is there visible precipitate? start->q1 action1 Gently warm and sonicate solution q1->action1 Yes q3 Are experimental results inconsistent? q1->q3 No yes1 Yes no1 No q2 Did it redissolve? action1->q2 success1 Solution is ready for use. Consider using lower concentration for future stocks. q2->success1 Yes fail1 Solution may be supersaturated or degraded. Prepare a fresh, more dilute stock solution. q2->fail1 No yes2 Yes no2 No action2 Review storage conditions and handling procedures. - Was the stock solution aliquoted? - Were there multiple freeze-thaw cycles? - How old is the stock solution? q3->action2 Yes success2 Problem likely resolved. Continue with best practices. q3->success2 No, other issue yes3 Yes no3 No action3 Prepare fresh working solutions from a new aliquot for each experiment. action2->action3 action3->success2

Caption: Decision tree for troubleshooting this compound solutions.

References

Potential off-target effects of BMS-1166 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction.

Introduction to this compound

This compound is a small-molecule inhibitor that potently disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), with a reported IC50 of 1.4 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.[1] Its primary mechanism of action involves inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1.[1] A key aspect of its cellular activity is the specific inhibition of human PD-L1 (hPD-L1) N-linked glycosylation, which blocks its export from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] This leads to the accumulation of under-glycosylated PD-L1 in the ER and a reduction of its expression on the cell surface.[3] It is important to note that this compound is specific for human PD-L1 and does not show activity against mouse PD-L1. While this compound has been shown to have low toxicity in tested cell lines, comprehensive public data on its broader off-target profile, such as kinome-wide selectivity, is limited.[4]

Quantitative Data Summary

The following table summarizes the key in vitro potency values for this compound from various assays.

ParameterValueAssay TypeCell Line/SystemReference
PD-1/PD-L1 Interaction IC50 1.4 nMHTRF Binding AssayBiochemical[1]
PD-1/PD-L1 Interaction IC50 7 nMTR-FRET AssayBiochemical[5]
PD-L1 Binding Affinity (KD) 5.7 x 10⁻⁹ MSurface Plasmon Resonance (SPR)Biochemical[6]
Cytotoxicity EC50 40.5 μMCell Viability AssayJurkat[4]
T-Cell Activation EC50 Not explicitly quantified, but demonstrated dose-dependent activationJurkat/CHO co-cultureJurkat, CHO[4]
Cytotoxicity IC50 28.77 μMCytotoxicity AssayMDA-MB-231[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental procedures and the biological context of this compound's action, the following diagrams illustrate key signaling pathways and workflows.

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 recruits ZAP70 ZAP70 TCR->ZAP70 Signal 1 SHP2->ZAP70 dephosphorylates Activation T-Cell Activation (e.g., IL-2 production) ZAP70->Activation BMS1166 This compound BMS1166->PDL1 induces dimerization & blocks interaction

PD-1/PD-L1 Signaling and this compound Inhibition.

Experimental_Workflow_HTRF start Start: Prepare Reagents dispense Dispense this compound dilutions into 384-well plate start->dispense add_proteins Add tagged PD-1 and PD-L1 proteins dispense->add_proteins add_reagents Add HTRF detection reagents (e.g., anti-tag antibodies with FRET pair) add_proteins->add_reagents incubate Incubate at room temperature add_reagents->incubate read Read plate on HTRF-compatible reader (665 nm and 620 nm) incubate->read analyze Calculate HTRF ratio and determine IC50 read->analyze end End: Data Analysis analyze->end

References

Troubleshooting inconsistent results in BMS-1166 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-1166, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the PD-1/PD-L1 immune checkpoint.[1][2] Its primary mechanism involves binding to PD-L1, which induces dimerization of the PD-L1 protein.[][4] This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells.[1][2] Additionally, this compound has been shown to block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, which interferes with its proper glycosylation and subsequent cell surface expression.[][5][6]

Q2: What is the reported IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the PD-1/PD-L1 interaction is most consistently reported as 1.4 nM in homogenous time-resolved fluorescence (HTRF) binding assays.[1][6][7][8] However, it is crucial to note that the effective concentration can vary significantly depending on the experimental setup. For instance, in cell-based reporter assays, the EC50 has been reported to be 276 nM.[7]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[2][8] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][9] It is recommended to prepare in vivo working solutions fresh on the day of use.[1]

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent results in experiments involving this compound.

Issue 1: High Variability in IC50/EC50 Values Between Assays

Possible Causes:

  • Different Assay Formats: Cell-free assays (like HTRF or SPR) measure direct binding inhibition, while cell-based assays are influenced by additional factors like cell permeability, target engagement in a cellular context, and downstream signaling events.[10]

  • Cell Line Differences: The expression levels of PD-L1 and other interacting partners can vary significantly between different cell lines, impacting the observed potency of this compound.

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in aqueous assay buffers can lead to inaccurate concentration determination and reduced activity.

Solutions:

  • Acknowledge Assay-Dependent Differences: Be aware that IC50 values from biochemical assays will likely differ from EC50 values obtained in cellular assays. Use a consistent assay format for comparative studies.

  • Thoroughly Characterize Cell Lines: Before conducting experiments, quantify PD-L1 expression levels in your chosen cell lines using techniques like flow cytometry or western blotting.

  • Ensure Proper Compound Handling: Use high-quality, anhydrous DMSO to prepare stock solutions.[2][8] When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across experiments to avoid solubility issues. Sonication may be required to fully dissolve the compound.[9]

Issue 2: Lower Than Expected Potency in Cell-Based Assays

Possible Causes:

  • PD-L1 Glycosylation State: this compound's mechanism involves disrupting PD-L1 trafficking and glycosylation.[][6] The glycosylation status of PD-L1, which can be influenced by cell type and culture conditions, is critical for its interaction with PD-1.[5] Inconsistent or incomplete inhibition of glycosylation may lead to variable results.

  • Off-Target Effects: While this compound is a potent PD-L1 inhibitor, high concentrations may lead to off-target effects that could confound results in complex cellular systems.[11]

  • Presence of Soluble PD-L1: Soluble forms of PD-L1 in cell culture media can compete with cell-surface PD-L1 for binding to this compound, potentially reducing its apparent potency.

Solutions:

  • Monitor PD-L1 Glycosylation: When troubleshooting, consider performing a western blot to analyze the molecular weight of PD-L1. Treatment with this compound should result in an increase in the lower molecular weight, under-glycosylated form of PD-L1.[6][12]

  • Perform Dose-Response Curves: Always conduct experiments over a wide range of this compound concentrations to identify the optimal working concentration and to observe potential toxicity or off-target effects at higher doses.

  • Use Serum-Free or Low-Serum Media: If feasible for your cell lines, consider using serum-free or reduced-serum media to minimize interference from soluble proteins.

Quantitative Data Summary

The following table summarizes the reported potency of this compound across different experimental assays.

Assay TypeTarget/Cell LineEndpointIC50 / EC50 (nM)Reference
HTRF Binding AssayRecombinant PD-1/PD-L1Fluorescence Resonance Energy Transfer1.4[1][6][7][8]
Cell-Based Reporter AssayJurkat-PD-1 / CHO-PD-L1 Co-cultureLuciferase Activity276[7]
Surface Plasmon Resonance (SPR)Immobilized PD-1 / Soluble PD-L1Binding Kinetics85.4[10]

Experimental Protocols

Protocol 1: PD-L1/PD-1 Interaction Assay (HTRF)

This protocol is adapted from the general principles of HTRF assays used to characterize this compound.[6][12]

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in an appropriate assay buffer containing a low percentage of DMSO.

    • Prepare solutions of recombinant human PD-1 and PD-L1 proteins tagged with HTRF donor and acceptor fluorophores (e.g., Lumi4-Tb and d2).

  • Assay Procedure:

    • In a microplate, add the this compound dilutions.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Incubate the plate at room temperature for the recommended time to allow for binding equilibrium.

  • Data Acquisition:

    • Read the plate using an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot the results against the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for PD-L1 Glycosylation

This protocol is based on methodologies described in studies investigating the effect of this compound on PD-L1.[6][12]

  • Cell Treatment:

    • Culture PD-L1 expressing cells (e.g., H1975) to the desired confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 17 hours.[12]

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for PD-L1.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

    • Observe for a shift in the molecular weight of PD-L1, with an increase in the lower molecular weight band indicating reduced glycosylation.

Visualizations

PD1_PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_BMS1166_Action This compound Mechanism TCR TCR T-Cell Activation T-Cell Activation TCR->T-Cell Activation PD1 PD-1 PD1->T-Cell Activation Inhibition of\nT-Cell Activation Inhibition of T-Cell Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal PDL1_dimer PD-L1 Dimerization & ER Export Block BMS1166 This compound BMS1166->PDL1 Binds & Induces BMS1166->PDL1_dimer

Caption: PD-1/PD-L1 signaling and this compound inhibition mechanism.

Experimental_Workflow_Troubleshooting Troubleshooting Workflow for Inconsistent this compound Results start Inconsistent Results (e.g., High IC50 Variability) check_assay 1. Review Assay Format (Cell-free vs. Cell-based) start->check_assay check_reagents 2. Verify Compound Integrity (Solubility, Storage, Purity) check_assay->check_reagents If assay format is consistent solution_assay Use consistent assay format. Compare to literature values for that specific assay. check_assay->solution_assay If formats differ check_cells 3. Characterize Cell Line (PD-L1 Expression) check_reagents->check_cells If reagents are OK solution_reagents Use fresh, anhydrous DMSO. Prepare fresh dilutions. Confirm concentration. check_reagents->solution_reagents If issues are found analyze_glycosylation 4. Assess PD-L1 Glycosylation (Western Blot) check_cells->analyze_glycosylation If expression is consistent solution_cells Normalize results to PD-L1 expression levels. Select appropriate cell line. check_cells->solution_cells If expression varies solution_glycosylation Confirm this compound induces a mobility shift in PD-L1. analyze_glycosylation->solution_glycosylation

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Enhancing In Vivo Bioavailability of BMS-1166

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-1166, a potent small-molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, with a potent in vitro IC50 of 1.4 nM.[1] Its mechanism of action is twofold: it induces the dimerization of PD-L1 on the cell surface, which sterically hinders the binding of PD-1.[2] Additionally, this compound has been shown to block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. This intracellular retention disrupts proper glycosylation of PD-L1, further impairing its function and its interaction with PD-1.[3][4][]

Q2: What are the main challenges associated with the in vivo use of this compound?

A2: The primary challenges for in vivo studies with this compound are its poor aqueous solubility and its species-specific activity. This compound is reported to be insoluble in water, which can lead to low oral bioavailability.[6] Furthermore, this compound is highly specific for human PD-L1, limiting its efficacy and study in standard preclinical animal models like wild-type mice.[3][7]

Q3: Are there any known physicochemical properties of this compound that are relevant to its bioavailability?

A3: Yes, some key properties of this compound are available and summarized in the table below. The high molecular weight and predicted low aqueous solubility are factors that can contribute to poor oral bioavailability.

PropertyValueSource
Molecular Weight 641.11 g/mol [6]
Formula C36H33ClN2O7[6]
Aqueous Solubility Insoluble[6]
DMSO Solubility 100-125 mg/mL[6][8]
Ethanol Solubility 13 mg/mL[6]

Q4: What formulation strategies can be used to improve the bioavailability of this compound?

A4: Given its poor aqueous solubility, several formulation strategies can be employed to enhance the in vivo bioavailability of this compound. These include:

  • Co-solvent Systems: Utilizing a mixture of solvents to dissolve this compound for parenteral administration. A commonly suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[8]

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric micelles, can improve its solubility, stability, and potentially provide targeted delivery. A T7-peptide modified PEG-PCL micellar formulation of this compound (BMS-T7) has been shown to enhance its efficacy in in vitro cancer models.[7][9][10]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be explored to improve the oral absorption of poorly soluble compounds by forming micro- or nano-emulsions in the gastrointestinal tract.

  • Particle Size Reduction: Techniques such as micronization or nanocrystallization can increase the surface area of the drug, which can lead to an improved dissolution rate and consequently better absorption.[11]

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo studies with this compound and other poorly soluble compounds.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. The dramatic increase in solvent polarity upon dilution causes the compound to crash out of solution.1. Optimize Co-Solvent Concentration: Maintain a sufficient concentration of the organic co-solvent (e.g., DMSO, PEG400) in the final formulation. The final DMSO concentration should ideally be kept below 10% to minimize toxicity.[12] 2. Use Surfactants or Cyclodextrins: Incorporate a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) to enhance and maintain solubility in the aqueous phase.[12] 3. Gentle Warming and Sonication: Gentle warming (to ~37°C) and sonication can aid in the initial dissolution and prevent immediate precipitation.[12][13] 4. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.[13]
Low and variable bioavailability after oral administration. Dissolution rate-limited absorption in the gastrointestinal tract.1. Reduce Particle Size: Employ micronization or nanocrystallization techniques to increase the surface area for dissolution.[11] 2. Amorphous Solid Dispersions: Formulate this compound as a solid dispersion in a polymer matrix to enhance its dissolution rate. 3. Lipid-Based Formulations: Consider formulating this compound in a lipid-based system like SEDDS to improve solubilization in the gut.
Lack of in vivo efficacy in standard mouse models. This compound is specific to human PD-L1 and does not effectively inhibit mouse PD-L1.[3][7]1. Utilize Humanized Mouse Models: Employ mouse models engrafted with a human immune system (e.g., Hu-NSG mice) or models where the murine PD-L1 gene is replaced with its human counterpart.[14][15][16] These models provide a more relevant system for evaluating human-specific therapies.
Vehicle-induced toxicity in animals. The chosen solvents or excipients are not well-tolerated at the administered dose.1. Reduce Vehicle Concentration: Optimize the formulation to use the minimum effective concentration of potentially toxic excipients like DMSO. 2. Explore Alternative Vehicles: Investigate aqueous suspensions with GRAS (Generally Regarded As Safe) excipients or well-tolerated lipid-based formulations. 3. Conduct Tolerability Studies: Perform preliminary studies to determine the maximum tolerated dose of the vehicle alone.
Compound instability in formulation. This compound may degrade over time in certain solvent systems or under specific storage conditions.1. Assess Compound Stability: Conduct stability studies of this compound in the chosen formulation under intended storage and experimental conditions. One study has investigated the decomposition of this compound.[2][17] 2. Prepare Fresh Formulations: Prepare dosing solutions immediately before administration to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Parenteral Administration

This protocol is based on a commonly used vehicle for poorly soluble compounds for in vivo research.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Saline (0.9% NaCl), sterile

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.

  • In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • To prepare the final dosing solution, slowly add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., 4 mg/mL).

  • Vortex the solution thoroughly to ensure homogeneity.

  • It is recommended to prepare this formulation fresh before each use.

Protocol 2: Preparation of BMS-T7 Polymeric Micelles

This protocol is adapted from a published study on a nanoformulation of this compound.[9]

Materials:

  • This compound powder

  • T7-PEG-PCL polymer

  • Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 7000 Da)

  • Distilled water

Methodology:

  • Dissolve the T7-PEG-PCL polymer and this compound in DMF at a mass ratio of 20:1.

  • Once fully dissolved, transfer the solution into a dialysis bag.

  • Perform dialysis against distilled water for 12-24 hours, changing the water at least three times to ensure complete removal of DMF.

  • The resulting solution will contain the this compound-loaded micelles (BMS-T7).

  • Characterize the micelles for particle size, drug loading, and encapsulation efficiency using appropriate analytical techniques (e.g., dynamic light scattering, HPLC).

Visualizations

G cluster_formulation Formulation Development Workflow for this compound Start Start Physicochem_Props Characterize Physicochemical Properties (Solubility, Permeability) Start->Physicochem_Props Strategy_Selection Select Formulation Strategy Physicochem_Props->Strategy_Selection Co_Solvent Co-solvent System (e.g., DMSO/PEG300/Tween80) Strategy_Selection->Co_Solvent Nanoformulation Nanoformulation (e.g., Micelles, Nanoparticles) Strategy_Selection->Nanoformulation Lipid_Based Lipid-Based System (e.g., SEDDS) Strategy_Selection->Lipid_Based Formulation_Opt Formulation Optimization (Excipient ratios, Drug load) Co_Solvent->Formulation_Opt Nanoformulation->Formulation_Opt Lipid_Based->Formulation_Opt In_Vitro_Eval In Vitro Evaluation (Stability, Dissolution) Formulation_Opt->In_Vitro_Eval In_Vivo_Study In Vivo Study (PK, Efficacy) In_Vitro_Eval->In_Vivo_Study Success Success In_Vivo_Study->Success G cluster_pathway Mechanism of Action of this compound BMS_1166 This compound PD_L1 PD-L1 Monomer BMS_1166->PD_L1 Binds to ER Endoplasmic Reticulum BMS_1166->ER Blocks Export from PD_L1_Dimer PD-L1 Dimer PD_L1->PD_L1_Dimer Induces Dimerization PD_1 PD-1 on T-Cell PD_L1_Dimer->PD_1 Blocks Interaction T_Cell_Activation T-Cell Activation PD_L1_Dimer->T_Cell_Activation Leads to Golgi Golgi Apparatus ER->Golgi Transport ER->T_Cell_Activation Leads to Glycosylated_PD_L1 Mature Glycosylated PD-L1 Golgi->Glycosylated_PD_L1 Glycosylated_PD_L1->PD_1 Interacts with T_Cell_Exhaustion T-Cell Exhaustion PD_1->T_Cell_Exhaustion

References

BMS-1166 Technical Support Center: Troubleshooting High-Concentration Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-1166. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, with a specific focus on mitigating cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with an IC50 of 1.4 nM.[1][2] It functions by inducing the dimerization of PD-L1, which blocks its binding to the PD-1 receptor on T-cells.[2] A unique secondary mechanism of this compound involves the inhibition of PD-L1 glycosylation. This interference prevents the proper transport of the PD-L1 protein from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its functional inactivation.[3][4][5]

Q2: I am observing significant cytotoxicity in my cell cultures when using this compound at high concentrations. Is this expected?

While this compound is generally reported to have low toxicity towards various cell lines, high concentrations can lead to off-target effects and subsequent cytotoxicity.[1][6] The half-maximal effective concentration (EC50) for cytotoxicity can vary significantly between cell lines. For instance, in Jurkat T-cells, the EC50 has been reported to be 40.5 μM.[6] It is crucial to determine the optimal concentration range for your specific cell line to balance efficacy with minimal cytotoxicity.

Q3: What are the typical cytotoxic concentrations of this compound in different cancer cell lines?

The cytotoxic effects of this compound are dose-dependent and vary across different cell lines. Below is a summary of reported IC50 and EC50 values.

Cell LineCancer TypeMetricValue (μM)Reference
Jurkat T-cellsLeukemiaEC5040.5[6]
CHO-K1Ovarian CancerEC50>50[6]
MDA-MB-231Breast CancerIC5028.77[7]
SW480Colorectal CancerIC50Not explicitly stated, but dose-dependent decrease in viability observed.[8]
SW480R (this compound resistant)Colorectal CancerIC50Higher than parental SW480[8]
PC-9Lung CancerNo significant cytotoxicity at concentrations that inhibit PD-L1 transport.[7]

Q4: How can I mitigate the cytotoxic effects of this compound in my experiments without compromising its efficacy?

There are two primary strategies to mitigate high-concentration cytotoxicity:

  • Combination Therapy: Utilizing this compound in combination with other therapeutic agents can create synergistic effects, allowing for the use of lower, less toxic concentrations of this compound. A notable example is the combination with the PI3K/mTOR inhibitor, BEZ235.[8]

  • Targeted Drug Delivery: Encapsulating this compound in a targeted delivery system, such as T7-modified polymeric micelles, can enhance its delivery to cancer cells, thereby increasing local concentration at the target site while reducing systemic exposure and off-target cytotoxicity.[7]

Troubleshooting Guides

Issue 1: High levels of apoptosis observed in non-target cells.

Potential Cause: Off-target effects of this compound at high concentrations.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound for PD-1/PD-L1 inhibition in your specific cell line.

  • Implement Combination Therapy: Consider combining a lower dose of this compound with a synergistic agent like BEZ235. This approach has been shown to enhance apoptosis in cancer cells specifically, potentially allowing for a reduction in the required this compound concentration.[6][8]

  • Utilize a Targeted Delivery System: If off-target effects are a significant concern, a targeted delivery approach using T7-modified polymeric micelles can help concentrate the drug at the tumor site.

Experimental Protocols

Protocol 1: Combination Therapy with this compound and BEZ235 in Colorectal Cancer Cells (SW480)

This protocol is adapted from studies demonstrating the synergistic pro-apoptotic effects of combining this compound and the PI3K/mTOR inhibitor, BEZ235.[8][9]

Materials:

  • SW480 colorectal cancer cells

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • BEZ235 (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed SW480 cells in 96-well plates at a density of 4 x 10^4 cells/mL in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and BEZ235 in culture medium from your stock solutions.

    • Treat the cells with varying concentrations of this compound alone, BEZ235 alone, and in combination for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Analyze the data for synergistic effects using appropriate software (e.g., CompuSyn).

Protocol 2: Preparation of T7-Modified PEG-PCL Micelles for Targeted Delivery of this compound

This protocol outlines the preparation of T7 peptide-modified polymeric micelles for the targeted delivery of this compound, based on the nanoprecipitation method.[7]

Materials:

  • mPEG-PCL (monomethoxy-poly(ethylene glycol)-poly(ε-caprolactone)) copolymer

  • T7 peptide (HAIYPRH)

  • This compound

  • Chloroform (B151607)

  • Distilled water

Procedure:

  • Copolymer and Drug Dissolution: Dissolve a specific amount of mPEG-PCL copolymer and this compound in chloroform. The ratio of polymer to drug will need to be optimized for desired loading efficiency.

  • Micelle Formation:

    • Inject the chloroform solution drop-wise into distilled water while stirring magnetically.

    • Continue stirring at room temperature to allow for the complete evaporation of the chloroform. This process facilitates the self-assembly of the amphiphilic copolymers into micelles, encapsulating the hydrophobic this compound in the core.

  • Surface Modification with T7 Peptide: The T7 peptide can be conjugated to the surface of the micelles. This typically involves using a copolymer that has a reactive group on the PEG end, which can then be coupled to the T7 peptide. The specific chemistry for this conjugation will depend on the functional groups available on the polymer and peptide.

  • Characterization:

    • Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS).

    • Morphology: Visualize using transmission electron microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using high-performance liquid chromatography (HPLC) after disrupting the micelles with a suitable solvent.

    • In Vitro Drug Release: Evaluate the release profile of this compound from the micelles over time in a buffer solution mimicking physiological conditions.

Visualizations

Signaling Pathways and Experimental Workflows

PD1_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 recruits PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT inhibits RAS_MAPK RAS/MAPK Pathway SHP2->RAS_MAPK inhibits TCell_Activation T-Cell Activation (Cytotoxicity, Proliferation) PI3K_AKT->TCell_Activation RAS_MAPK->TCell_Activation BMS1166 This compound BMS1166->PDL1 induces dimerization & blocks interaction ER Endoplasmic Reticulum BMS1166->ER inhibits glycosylation Golgi Golgi Apparatus ER->Golgi PD-L1 Transport PDL1_Glycosylated Glycosylated PD-L1 Golgi->PDL1_Glycosylated maturation

Caption: this compound mechanism of action on the PD-1/PD-L1 signaling pathway.

Combination_Therapy_Workflow start Start seed_cells Seed SW480 Cells in 96-well plates start->seed_cells incubate1 Incubate for 48h seed_cells->incubate1 prepare_drugs Prepare serial dilutions of This compound and BEZ235 incubate1->prepare_drugs treat_cells Treat cells with drugs (single and combination) prepare_drugs->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Add DMSO to dissolve formazan incubate3->dissolve_formazan read_absorbance Measure absorbance at 490nm dissolve_formazan->read_absorbance analyze_data Analyze data for cell viability and synergy read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for combination therapy cytotoxicity assessment.

Synergy_Pathway cluster_synergy Synergistic Effect BMS1166 This compound PDL1 PD-L1 BMS1166->PDL1 inhibits Apoptosis Apoptosis BMS1166->Apoptosis promotes BEZ235 BEZ235 PI3K_mTOR PI3K/mTOR Pathway BEZ235->PI3K_mTOR inhibits BEZ235->Apoptosis promotes PDL1->PI3K_mTOR activates MAPK MAPK Pathway PDL1->MAPK activates Proliferation Cell Proliferation & Survival PI3K_mTOR->Proliferation MAPK->Proliferation

Caption: Synergistic mechanism of this compound and BEZ235 on cancer cell apoptosis.

References

Optimizing incubation time for BMS-1166 in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-1166. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[1][2] Its primary mechanisms of action are:

  • Induction of PD-L1 Dimerization: this compound binds to PD-L1 and induces its dimerization, which blocks the interaction with its receptor, PD-1.[1][3]

  • Inhibition of PD-L1 Glycosylation and Trafficking: this compound blocks the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4][5] This interference with post-translational modification leads to the accumulation of under-glycosylated PD-L1 in the ER, preventing its surface expression and function.[5]

Q2: What are the common cell-based assays used to evaluate the activity of this compound?

A2: Common cell-based assays for this compound include:

  • NFAT Reporter Assays: These assays measure the activation of T-cells (e.g., Jurkat cells expressing PD-1 and an NFAT-driven reporter gene) when co-cultured with PD-L1-expressing cells.[4]

  • Cytotoxicity Assays: These are used to determine the concentration range at which this compound may be toxic to the cell lines being used.[6][7]

  • PD-L1 Glycosylation and Expression Analysis: Western blotting or flow cytometry can be used to assess the impact of this compound on the glycosylation status and cellular localization of PD-L1.[5]

  • T-cell Activation and Proliferation Assays: These assays measure the restoration of T-cell function in the presence of this compound, often by quantifying cytokine secretion (e.g., IL-2) or proliferation.

Q3: How should I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific system. A typical starting concentration range for in vitro assays is between 1 nM and 10 µM. For instance, an EC50 of 276 nM has been reported in a Jurkat/CHO co-culture reporter assay.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibitory effect observed Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its effect.Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for your specific assay and cell line.
Low Compound Concentration: The concentration of this compound may be too low to be effective in your system.Perform a dose-response experiment with a wider concentration range to determine the EC50.
Low PD-L1 Expression: The target cells may not express sufficient levels of PD-L1.Verify PD-L1 expression using techniques like Western Blot or flow cytometry. Consider using IFN-γ to induce PD-L1 expression if appropriate for your cell line.
High background signal in the assay Non-specific Binding: The inhibitor may be binding non-specifically to other cellular components.Include appropriate blocking agents in your assay buffer and ensure proper washing steps are performed.
High Basal Activity: The reporter gene or signaling pathway may have high basal activity in your cell line.Optimize cell seeding density and assay reagent concentrations. Consider using a different reporter system if the issue persists.
Inconsistent results between experiments Cell Passage Number Variability: Using cells at different passage numbers can lead to inconsistent responses.Use cells within a consistent and low passage number range for all experiments.
Inhibitor Preparation: Inconsistent preparation of this compound stock and working solutions.Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. Ensure complete dissolution in the recommended solvent (e.g., DMSO).
Incubator Condition Fluctuations: Variations in CO2 levels and temperature can affect cell health and assay performance.Ensure proper calibration and regular maintenance of laboratory incubators.
Cell death observed at expected effective concentrations Cytotoxicity of this compound: The inhibitor may be toxic to your specific cell line at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range. Use concentrations below this threshold for your functional assays. For example, a 48-hour incubation has been used to assess cytotoxicity in PC-9/PD-L1 cells.[5]

Experimental Protocols & Data

Optimizing Incubation Time for a T-Cell Activation Assay

This protocol provides a general framework for determining the optimal pre-incubation time of this compound with PD-L1 expressing cells before co-culturing with PD-1 expressing T-cells.

Objective: To find the shortest incubation time of this compound that results in the maximum restoration of T-cell activation.

Materials:

  • PD-L1 expressing cancer cell line (e.g., PC-9, MDA-MB-231)

  • PD-1 expressing Jurkat T-cell line with an NFAT-luciferase reporter

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the PD-L1 expressing cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Addition: Add this compound at a fixed, non-toxic concentration (e.g., 1 µM) to the cancer cells. Include a vehicle control (DMSO).

  • Time-Course Incubation: Incubate the plate for different durations (e.g., 4, 8, 12, 17, 24 hours).

  • Co-culture: After each incubation time point, add the PD-1 expressing Jurkat T-cells to the wells.

  • Activation: Co-culture the cells for a fixed period to allow for T-cell activation (e.g., 12 hours).

  • Luciferase Assay: Measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the this compound pre-incubation time. The optimal time is the shortest duration that yields the maximum signal.

Summary of Incubation Times from Literature
Assay Type Cell Line(s) This compound Incubation Time Co-culture/Post-treatment Incubation Reference
PD-L1 Glycosylation AnalysisPC-9/PD-L117 hoursN/A[5]
Cytotoxicity AssayPC-9/PD-L148 hoursN/A[5]
NFAT Luciferase Reporter AssayPC-9/PD-L1 and Jurkat/PD-117 hours (pre-incubation with PC-9/PD-L1)12 hours[5]
T-cell Apoptosis AssayMDA-MB-231 and Jurkat48 hoursN/A[6]
Immunofluorescence ImagingMDA-MB-23148 hoursN/A[6]

Visualizations

This compound Mechanism of Action

BMS1166_Mechanism This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane PD-L1_precursor PD-L1 Precursor Under-glycosylated_PD-L1 Under-glycosylated PD-L1 PD-L1_precursor->Under-glycosylated_PD-L1 Glycosylation Start Mature_PD-L1 Mature Glycosylated PD-L1 Under-glycosylated_PD-L1->Mature_PD-L1 ER to Golgi Transport Surface_PD-L1 Surface PD-L1 Mature_PD-L1->Surface_PD-L1 Transport to Membrane PD-L1_Dimer PD-L1 Dimer PD-1 PD-1 Receptor (on T-cell) Surface_PD-L1->PD-1 Binds to PD-L1_Dimer->PD-1 Interaction Blocked T-cell_Inhibition T-cell Inhibition PD-1->T-cell_Inhibition Leads to BMS1166 This compound BMS1166->Under-glycosylated_PD-L1 Blocks Export BMS1166->Surface_PD-L1 Induces Dimerization

Caption: Mechanism of this compound action on the PD-L1 signaling pathway.

Experimental Workflow for Incubation Time Optimization

Incubation_Optimization_Workflow Workflow for Optimizing this compound Incubation Time start Start dose_response Determine Non-Toxic Concentration Range (Cytotoxicity Assay) start->dose_response time_course Perform Time-Course Experiment (e.g., 4, 8, 12, 17, 24h) dose_response->time_course Use fixed, non-toxic concentration assay Conduct Target Assay (e.g., NFAT reporter, Cytokine release) time_course->assay analyze Analyze Results assay->analyze optimal_time Identify Shortest Time for Maximum Effect analyze->optimal_time end End optimal_time->end

Caption: A logical workflow for determining the optimal incubation time.

References

Technical Support Center: Dissolving BMS-1166 with Sonication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sonication for the effective dissolution of BMS-1166. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant technical data.

Troubleshooting Guide

Encountering issues while dissolving this compound? Consult the guide below for common problems and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving in DMSO, even with vortexing. The concentration may be too high for simple vortexing to be effective. Insufficient mechanical energy to break down compound aggregates.Use a bath sonicator or a probe sonicator to provide additional energy. Sonicate in short bursts (e.g., 5-10 seconds on, 15-20 seconds off) to prevent overheating. Ensure you are using fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. The compound is crashing out of solution due to the change in solvent polarity. The final concentration in the aqueous buffer is above its solubility limit.Decrease the final concentration of this compound in the aqueous medium. Consider adding a surfactant (e.g., Tween-20 at 0.01-0.1%) or a co-solvent (e.g., PEG300, ethanol) to the aqueous buffer to improve solubility.[2] When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.
The solution appears cloudy or contains visible particulates after sonication. Incomplete dissolution. The sonication time or intensity was insufficient. The compound may have degraded due to excessive heat.Visually inspect the solution. If particulates remain, continue sonication in short, pulsed intervals while keeping the sample on ice.[2] If cloudiness persists, it might indicate the formation of very fine, insoluble aggregates. In such cases, centrifugation or filtration (using a 0.22 µm filter) can be used to clarify the solution, but this may reduce the actual concentration. Consider that sonication can sometimes generate sub-micron particles, giving the illusion of dissolution.[3]
Inconsistent experimental results using the prepared this compound solution. The actual concentration of the soluble compound is lower than the intended concentration due to incomplete dissolution or precipitation. The compound may have degraded during preparation.Always ensure the solution is clear before use. Prepare fresh working solutions for each experiment.[4] When possible, verify the concentration of your final solution using an appropriate analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is sonication recommended for dissolving this compound?

A1: Sonication utilizes high-frequency sound waves to create cavitation, a process where microscopic bubbles form and collapse. This generates intense local energy, which helps to break apart solid particles and increase the surface area exposed to the solvent, thereby accelerating dissolution, especially for compounds with poor solubility.[5][6] For this compound, particularly at high concentrations in DMSO, sonication provides the necessary energy to overcome the forces holding the compound in a solid state.[7]

Q2: What type of sonicator should I use: a bath or a probe sonicator?

A2: For dissolving small volumes of compounds in vials or tubes, a bath sonicator is generally sufficient and convenient.[5] It provides indirect sonication and is less likely to cause overheating. A probe sonicator delivers more focused and intense energy, which can be useful for very difficult-to-dissolve compounds or larger volumes. However, it also generates more heat and requires careful control to prevent sample degradation.

Q3: Can I heat the solution to aid in dissolving this compound?

A3: Gentle heating (e.g., a 37°C water bath) can be used in conjunction with sonication to help dissolve this compound.[2] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to use minimal heat and for the shortest duration necessary.

Q4: Will sonication degrade my this compound compound?

A4: Prolonged sonication, especially with a high-intensity probe sonicator, can generate significant heat, which may lead to the degradation of temperature-sensitive compounds. To mitigate this risk, it is recommended to sonicate in short pulses and to keep the sample vessel on ice or in a cooling bath during the process.[2] For most small molecules, sonication under controlled temperature conditions is unlikely to cause degradation.[8]

Q5: What is the maximum recommended concentration of DMSO in my cell-based assays?

A5: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. It is always best to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. Please note that sonication is often recommended to achieve these concentrations.

SolventMaximum SolubilityMolar ConcentrationReference
DMSO125 mg/mL194.97 mM[9]
DMSO100 mg/mL155.97 mM[1]
Ethanol13 mg/mL20.28 mM[1]
WaterInsolubleN/A[1]
In vivo Formulation 1
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL≥ 3.24 mM[4]
In vivo Formulation 2
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 3.24 mM[4]
In vivo Formulation 3
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL≥ 3.24 mM[4]

Note: "≥" indicates that the solubility is at least the value stated, but the saturation point was not determined.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 641.11 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 64.11 mg of this compound.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to create a suspension.

  • Sonication:

    • Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the solution in the vial.

    • Sonicate in short bursts of 5-10 minutes. After each burst, visually inspect the solution for undissolved particles.

    • If necessary, gently vortex the vial between sonication cycles.

    • Continue this process until the solution is completely clear and no solid particles are visible. To prevent overheating, you can place the vial in an ice bath during sonication.

  • Final Check and Storage: Once fully dissolved, briefly centrifuge the vial to ensure no undissolved material is present on the walls of the tube. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

This compound Mechanism of Action

This compound is a small molecule inhibitor of the PD-1/PD-L1 interaction. It functions by binding to PD-L1, inducing its dimerization, and thereby blocking its interaction with the PD-1 receptor on T-cells.[4][10] This action alleviates the PD-L1-induced exhaustion of T-cells and restores their anti-tumor activity.[1][10]

PD1_PDL1_Pathway cluster_APC Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer Induces Dimerization PD1 PD-1 PDL1->PD1 Interaction PDL1_dimer->PD1 Blocks Interaction Inhibition Inhibition of T-Cell Activation PD1->Inhibition Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Relieves Inhibition BMS1166 This compound BMS1166->PDL1 Binds to Antigen Antigen Antigen->TCR pMHC

Caption: Signaling pathway of this compound inhibiting the PD-1/PD-L1 interaction.

Experimental Workflow for Dissolving this compound

The following diagram illustrates the logical steps for preparing a this compound solution, including troubleshooting checkpoints.

Dissolution_Workflow start Start: Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in short bursts (keep cool) check1->sonicate No end_success End: Store Aliquots at -20°C / -80°C check1->end_success Yes check2 Is solution clear? sonicate->check2 check2->end_success Yes troubleshoot Troubleshoot: - Check DMSO quality - Consider gentle heating - Verify concentration check2->troubleshoot No troubleshoot->sonicate

Caption: Workflow for dissolving this compound, including troubleshooting steps.

References

Validation & Comparative

A Comparative Guide to Small Molecule PD-L1 Inhibitors: BMS-1166 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have seen significant clinical success, the development of small molecule inhibitors offers potential advantages, including oral bioavailability, improved tumor penetration, and shorter half-lives, which may allow for better management of immune-related adverse events.[][2][3]

BMS-1166, developed by Bristol-Myers Squibb, is a potent and well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction.[4][5][6] This guide provides an objective comparison of this compound with other notable small molecule PD-L1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field.

Mechanisms of Action: Beyond Simple Blockade

Small molecule inhibitors of the PD-1/PD-L1 pathway employ diverse mechanisms to disrupt this critical immune checkpoint.

  • This compound: This compound operates through a dual mechanism. Primarily, it binds to the PD-L1 surface, inducing its dimerization and thereby sterically hindering its interaction with the PD-1 receptor.[3][4] A secondary mechanism involves the partial and specific inhibition of PD-L1 glycosylation, which blocks its export from the endoplasmic reticulum to the Golgi apparatus, effectively inactivating it.[][7][8]

  • INCB086550: Developed by Incyte Corporation, this orally available inhibitor also promotes the dimerization of cell-surface PD-L1.[9][10] This dimerization subsequently leads to the internalization of the PD-L1 protein, reducing its availability on the cell surface to engage with PD-1.[9][10][11]

  • CA-170 (AUPM-170): This agent is unique as it is designed to inhibit both PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA).[12][13][14] Its mechanism is proposed to involve the formation of a defective ternary complex, blocking PD-L1 signaling without preventing the physical assembly of the PD-1:PD-L1 complex.[15] However, some studies have reported a lack of direct binding between CA-170 and PD-L1 in biophysical assays, making its precise mechanism a subject of ongoing research.[16]

  • CCX559: This inhibitor has been shown to potently block the binding of PD-L1 to both PD-1 and CD80.[2] Similar to other inhibitors, it induces PD-L1 dimerization and subsequent internalization, preventing its interaction with PD-1.[2]

PDL1_Inhibition_Pathways cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer (Inactive) PDL1_internalized Internalized PD-L1 PD1 PD-1 PDL1->PD1 ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport PDL1_unglycosylated Unglycosylated PD-L1 Golgi->PDL1 Maturation & Surface Expression Exhaustion T-Cell Exhaustion PD1->Exhaustion TCR TCR Activation T-Cell Activation TCR->Activation BMS1166 This compound BMS1166->PDL1 Induces Dimerization BMS1166->ER Blocks Transport INCB INCB086550 CCX559 INCB->PDL1 Induces Dimerization & Internalization

Caption: PD-1/PD-L1 pathway and small molecule inhibitor mechanisms.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and other prominent small molecule PD-L1 inhibitors.

Table 1: In Vitro Potency in PD-1/PD-L1 Binding Assays

CompoundAssay TypeIC50 (nM)Reference(s)
This compound HTRF1.4[4][5][6]
INCB086550 HTRF3.1 (human)[9]
Compound 2k Competitive ELISA1.47[17]
BMS-202 SPR320[18]

HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance.

Table 2: Cellular Activity and Cytotoxicity

| Compound | Cellular Assay | EC50 | Cytotoxicity (EC50) | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | NFAT Reporter | ~300-1000 nM | 40.5 µM |[3][19] | | BMS-1001 | NFAT Reporter | ~300-1000 nM | 33.4 µM |[3] | | INCB086550 | Cytokine Production | Not explicitly stated | No overt toxicity |[9][10] | | CA-170 | T-cell Proliferation | Potent rescue reported | Not specified |[15] |

Table 3: Preclinical In Vivo Efficacy

| Compound | Mouse Model | Dose & Route | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | | INCB086550 | MC38-huPD-L1 | 2, 20, or 200 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition |[20] | | CA-170 | Multiple syngeneic models | Oral administration | Significant anti-tumor efficacy |[15] | | This compound | N/A (human specific) | N/A | Specificity for human PD-L1 limits in vivo murine studies |[21] |

p.o.: oral administration; b.i.d.: twice daily.

Detailed Experimental Protocols

Reproducibility is paramount in research. Provided below are standardized protocols for key assays used to characterize these inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the disruption of the PD-1/PD-L1 interaction by an inhibitor.

  • Reagents:

    • Recombinant human PD-L1 protein (tagged, e.g., with His)

    • Recombinant human PD-1 protein (tagged, e.g., with Fc)

    • Anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate)

    • Anti-tag antibody labeled with a FRET acceptor (e.g., d2)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Test compounds (serial dilutions)

  • Procedure:

    • Add 5 µL of test compound dilutions to a low-volume 384-well plate.

    • Add 5 µL of tagged PD-L1 protein solution.

    • Add 5 µL of tagged PD-1 protein solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the detection antibody mixture (pre-mixed donor and acceptor antibodies).

    • Incubate for 2-4 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.

HTRF_Workflow start Start step1 Dispense serial dilutions of inhibitor into plate start->step1 step2 Add tagged PD-L1 and PD-1 proteins step1->step2 step3 Incubate (60 min, RT) step2->step3 step4 Add FRET donor/acceptor -labeled antibodies step3->step4 step5 Incubate (2-4 hr, RT, protected from light) step4->step5 step6 Read fluorescence at 620nm and 665nm step5->step6 step7 Calculate HTRF ratio and determine IC50 step6->step7 end End step7->end

Caption: Workflow for a typical HTRF-based PD-1/PD-L1 binding assay.

PD-1/NFAT Reporter T-Cell Assay

This cell-based assay measures the functional outcome of PD-1/PD-L1 blockade, which is the restoration of T-cell activation.

  • Cell Lines:

    • Effector Cells: Jurkat T-cells engineered to express human PD-1 and an NFAT-driven reporter gene (e.g., luciferase).

    • Target Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell stimulating ligand.

  • Procedure:

    • Culture effector and target cells to optimal density.

    • Plate target cells in a 96-well white, clear-bottom plate and allow them to adhere.

    • Add serial dilutions of the test compounds to the wells.

    • Add Jurkat-PD-1/NFAT-Luciferase effector cells to the wells.

    • Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.

    • Add a luciferase substrate reagent (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

    • Plot luminescence (representing T-cell activation) against compound concentration to determine EC50 values.[7]

In Vivo Tumor Xenograft Model (MC38-huPD-L1)

This protocol assesses the anti-tumor efficacy of an inhibitor in an immunocompetent mouse model.

  • Model:

    • C57BL/6 mice.

    • MC38 colon adenocarcinoma cells engineered to express human PD-L1 (huPD-L1), as some small molecules are species-specific.

  • Procedure:

    • Subcutaneously implant MC38-huPD-L1 cells into the flank of C57BL/6 mice.

    • Monitor tumor growth using calipers until tumors reach a predetermined size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compound (e.g., INCB086550) and vehicle control via the specified route (e.g., oral gavage) and schedule (e.g., twice daily).[20]

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and harvest tumors.

    • Analyze tumors for immune cell infiltration (e.g., CD8+ T-cells) via flow cytometry or immunohistochemistry to confirm the mechanism of action.[20]

Summary and Outlook

This compound stands as a benchmark small molecule PD-L1 inhibitor, notable for its high in vitro potency and unique dual mechanism involving both dimerization and inhibition of protein trafficking.[][4][7] However, its utility in preclinical mouse models is limited by its species specificity.[21]

In contrast, inhibitors like INCB086550 demonstrate the progression of the field towards orally bioavailable drugs with confirmed in vivo efficacy and advancement into clinical trials.[11][20] Its mechanism, which includes PD-L1 dimerization and subsequent internalization, represents a common and effective strategy among newer-generation inhibitors.[9][10]

The case of CA-170 highlights the exploration of novel mechanisms, such as dual checkpoint blockade (PD-L1 and VISTA) and potential allosteric modulation, though its direct interaction with PD-L1 requires further clarification.[13][15][16]

For researchers, the choice of inhibitor depends on the experimental context. This compound remains an excellent tool for in vitro studies of the human PD-1/PD-L1 axis. For studies requiring in vivo validation in murine models or for investigating the effects of PD-L1 internalization, compounds like INCB086550 may be more suitable. The continued development of diverse small molecule inhibitors promises to expand the therapeutic landscape of cancer immunotherapy, potentially offering tailored, orally administered alternatives to antibody-based treatments.

References

A Comparative Guide to the Efficacy of BMS-1166 and CA-170 in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical efficacy of two small molecule immune checkpoint inhibitors, BMS-1166 and CA-170. While both molecules are designed to modulate the immune response against cancer, they exhibit distinct mechanisms of action, target profiles, and have demonstrated varying levels of efficacy in experimental settings. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to aid in a comprehensive understanding of these two compounds.

Executive Summary

This compound is a potent and selective inhibitor of the PD-1/PD-L1 interaction. Its mechanism involves inducing the dimerization of PD-L1 and blocking its transport to the cell surface, thereby preventing its engagement with PD-1 on T cells. A significant limitation for preclinical in vivo evaluation is its specificity for human PD-L1, which restricts its testing in conventional murine models.

CA-170 is an orally bioavailable small molecule designed to dually target the PD-L1 and VISTA immune checkpoints. It has demonstrated anti-tumor effects in various syngeneic mouse models. However, there is conflicting evidence regarding its direct binding to PD-L1, with some studies suggesting an indirect mechanism of action. CA-170 has progressed to clinical trials, providing preliminary data on its safety and efficacy in humans.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and CA-170 from preclinical studies. Direct comparison of in vivo efficacy is challenging due to the species specificity of this compound.

Table 1: In Vitro Efficacy Data

ParameterThis compoundCA-170Reference(s)
Target(s) PD-L1PD-L1, VISTA[1][2]
IC50 (PD-1/PD-L1 Interaction) 1.4 nM (HTRF assay)Disputed direct binding[3][4][5]
Cell-based Assay (Jurkat/CHO co-culture) EC50 of 276 nMPotent activity comparable to blocking antibodies[6][7]

Table 2: In Vivo Efficacy Data (CA-170)

Mouse ModelTreatmentTumor Growth Inhibition (TGI)Reference(s)
MC38 Colon Carcinoma10 mg/kg/day, oral43%[8]
B16F10 Melanoma10 mg/kg, oral23%[6]
B16F10 Melanoma100 mg/kg, oral41%[6]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction (this compound)

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction by a test compound.

Principle: The assay relies on the fluorescence resonance energy transfer between a donor (Europium cryptate-labeled PD-1) and an acceptor (d2-labeled PD-L1). When in close proximity (i.e., when PD-1 and PD-L1 are interacting), excitation of the donor leads to emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission signal.

Protocol Outline:

  • Recombinant human PD-1 labeled with Europium cryptate and recombinant human PD-L1 labeled with d2 are incubated together in an assay buffer.

  • Serial dilutions of the test compound (this compound) are added to the mixture.

  • The reaction is incubated to allow for binding to reach equilibrium.

  • The fluorescence is read at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).

  • The ratio of the two emission signals is calculated, and the IC50 value is determined by plotting the signal ratio against the compound concentration.[3][4]

Jurkat NFAT-Luciferase Reporter Assay (this compound)

This cell-based assay assesses the ability of a compound to restore T-cell activation that has been suppressed by the PD-1/PD-L1 interaction.

Principle: Jurkat T cells are engineered to express PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When these cells are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. An inhibitor of this interaction will restore TCR signaling and increase luciferase activity.

Protocol Outline:

  • Jurkat-PD-1-NFAT-luciferase cells are seeded in a 96-well plate.

  • CHO cells engineered to express PD-L1 and a TCR activator are added to the wells.

  • The test compound (this compound) is added at various concentrations.

  • The co-culture is incubated for a set period (e.g., 6 hours) to allow for T-cell activation.

  • A luciferase substrate is added, and the luminescence is measured using a luminometer.

  • The fold-change in luciferase activity relative to the untreated control is calculated to determine the compound's efficacy.[9][10][11]

In Vivo Tumor Growth Inhibition Study (CA-170)

This study evaluates the anti-tumor efficacy of a compound in a syngeneic mouse model.

Principle: Tumor cells are implanted into immunocompetent mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment compared to a vehicle control.

Protocol Outline (MC38 Model):

  • C57BL/6 mice are subcutaneously injected with MC38 colon carcinoma cells.

  • When tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives CA-170 orally at a specified dose and schedule (e.g., 10 mg/kg/day).

  • The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group.[8]

T-cell Proliferation and IFN-γ Secretion Assay (CA-170)

This assay measures the ability of a compound to enhance T-cell effector functions.

Principle: T cells are stimulated in vitro in the presence of inhibitory checkpoint proteins (e.g., PD-L1 or VISTA). The ability of a test compound to rescue T-cell proliferation and cytokine secretion (e.g., IFN-γ) is then measured.

Protocol Outline:

  • Peripheral blood mononuclear cells (PBMCs) are isolated.

  • T cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA protein.

  • The test compound (CA-170) is added at various concentrations.

  • For proliferation, cells are incubated with a proliferation dye (e.g., CFSE) or a radioactive tracer (e.g., 3H-thymidine), and the incorporation is measured after a few days.

  • For cytokine secretion, the supernatant is collected after a defined incubation period, and the concentration of IFN-γ is measured by ELISA or a cytokine bead array.[2][7][12]

Signaling Pathways and Experimental Workflows

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Tumor Cell / APC cluster_Inhibitors Inhibitors TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival mTOR->Proliferation PD1 PD-1 SHP2 SHP2 PD1->SHP2 SHP2->PI3K MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal BMS1166 This compound BMS1166->PDL1 Blocks Interaction & ER Export CA170 CA-170 CA170->PDL1 Inhibits Signaling (Disputed direct binding) VISTA VISTA CA170->VISTA Inhibits HTRF_Workflow start Start mix Mix Eu-PD-1, d2-PD-L1, & Inhibitor start->mix incubate Incubate mix->incubate read Read Fluorescence (620nm & 665nm) incubate->read calculate Calculate Signal Ratio & IC50 read->calculate end End calculate->end InVivo_Workflow start Start implant Implant Tumor Cells into Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer CA-170 or Vehicle randomize->treat measure Measure Tumor Volume Regularly treat->measure analyze Calculate Tumor Growth Inhibition measure->analyze end End analyze->end

References

A Head-to-Head Comparison of BMS-1166 and Pembrolizumab in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis has emerged as a cornerstone of treatment for a multitude of malignancies. This guide provides an objective comparison of two distinct therapeutic agents that modulate this pathway: BMS-1166, a small molecule inhibitor of PD-L1, and pembrolizumab (B1139204), a monoclonal antibody against PD-1. We will delve into their mechanisms of action, present comparative experimental data on their efficacy in T-cell activation, and provide detailed experimental protocols for key assays.

At a Glance: this compound vs. Pembrolizumab

FeatureThis compoundPembrolizumab
Molecule Type Small MoleculeHumanized Monoclonal Antibody (IgG4)
Target Programmed Death-Ligand 1 (PD-L1)Programmed Death-1 (PD-1) Receptor
Mechanism of Action Inhibits PD-L1 glycosylation and trafficking, preventing its interaction with PD-1.[1][2][3][4]Directly binds to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2.[5][6][7][8]
Binding Affinity IC50: 1.4 nM (in a homogenous time-resolved fluorescence binding assay).[1][9]High affinity for PD-1 with a dissociation constant (Kd) of 29 pM.[5]
T-Cell Activation Potency EC50: In the three-digit nanomolar range (in a Jurkat NFAT-luciferase reporter T-cell activation assay).[10]EC50: 0.333–1.15 nM (in a Jurkat NFAT-luciferase reporter T-cell activation assay).[10]

Mechanism of Action: A Tale of Two Strategies

While both this compound and pembrolizumab aim to reinvigorate the anti-tumor immune response by disrupting the PD-1/PD-L1 pathway, they achieve this through fundamentally different mechanisms.

Pembrolizumab: The Direct Blocker

Pembrolizumab is a humanized monoclonal antibody that functions as a direct antagonist of the PD-1 receptor.[6][7][8] By binding to PD-1 on the surface of T-cells, it physically obstructs the interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[5][8] This blockade effectively releases the "brakes" on the T-cell, restoring its ability to recognize and eliminate cancerous cells.[7][11]

cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction MHC MHC PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Pembrolizumab's mechanism of action.

This compound: The Intracellular Disruptor

In contrast, this compound is a small molecule that acts intracellularly to prevent the proper functioning of PD-L1.[1][2][3][4] It specifically inhibits the N-glycosylation of PD-L1 and blocks its transport from the endoplasmic reticulum to the Golgi apparatus.[1][2][3] This disruption leads to the accumulation of an under-glycosylated and immature form of PD-L1 that is unable to traffic to the cell surface and interact with the PD-1 receptor on T-cells.[1][2]

cluster_Tumor Tumor Cell cluster_Tcell T-Cell ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport PDL1_mature Mature PD-L1 Golgi->PDL1_mature Maturation PDL1_immature Immature PD-L1 PD1 PD-1 PDL1_mature->PD1 Inhibitory Signal (Blocked) BMS1166 This compound BMS1166->ER Inhibits Glycosylation & Transport

This compound's mechanism of action.

Experimental Data: T-Cell Activation

The efficacy of both this compound and pembrolizumab in restoring T-cell function has been demonstrated in various in vitro assays. Key quantitative data are summarized below.

Assay TypeThis compoundPembrolizumabReference
PD-1/PD-L1 Binding Assay IC50: 1.4 nM-[1][9]
Jurkat NFAT-Luciferase Reporter Assay EC50: ~100-999 nMEC50: 0.333–1.15 nM[10]
Cytokine Release (IFN-γ) Increased IFN-γ production in co-culture assaysIncreased IFN-γ production from PBMCs and in co-culture assays.[6][12]
T-Cell Proliferation (Ki-67) -Increased Ki-67 expression in peripheral blood CD8+ T-cells from treated patients.[13]

Note: The EC50 values for this compound and pembrolizumab in the Jurkat NFAT-Luciferase Reporter Assay are from the same study, allowing for a more direct comparison.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Jurkat NFAT-Luciferase Reporter T-Cell Activation Assay

This assay is a common method to assess the ability of a compound to block the PD-1/PD-L1 inhibitory signal and restore T-cell activation.

start Start co_culture Co-culture PD-L1 expressing cells and Jurkat-PD-1/NFAT-luciferase cells start->co_culture add_compound Add test compound (this compound or Pembrolizumab) co_culture->add_compound incubate Incubate for 6-24 hours add_compound->incubate add_substrate Add luciferase substrate incubate->add_substrate measure Measure luminescence add_substrate->measure end End measure->end

Workflow for the NFAT-Luciferase Assay.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound in restoring T-cell activation.

Materials:

  • Jurkat cells stably expressing human PD-1 and an NFAT-driven luciferase reporter gene.

  • Antigen-presenting cells (APCs) or tumor cells engineered to express human PD-L1.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds (this compound, pembrolizumab).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the PD-L1-expressing target cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound or pembrolizumab) in cell culture medium.

  • Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells containing the target cells.

  • Immediately add the different concentrations of the test compounds to the co-culture. Include appropriate controls (e.g., no inhibitor, effector cells only, target cells only).

  • Incubate the plate at 37°C in a CO2 incubator for a specified period (typically 6-24 hours).[6]

  • After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of T-cell activation relative to controls and plot the dose-response curve to determine the EC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of a compound to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.

Objective: To evaluate the effect of a test compound on T-cell proliferation and cytokine release.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from at least two different healthy donors.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds (this compound, pembrolizumab).

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

  • Cytokine detection assay kit (e.g., ELISA or CBA for IFN-γ).

  • 96-well U-bottom cell culture plates.

  • Flow cytometer and plate reader.

Procedure:

  • Isolate PBMCs from two healthy donors using density gradient centrifugation.

  • Label the "responder" PBMCs from one donor with a cell proliferation dye.

  • Irradiate or treat with mitomycin C the "stimulator" PBMCs from the second donor to prevent their proliferation.

  • Co-culture the responder and stimulator PBMCs at a 1:1 ratio in a 96-well plate.

  • Add serial dilutions of the test compounds (this compound or pembrolizumab) to the co-culture. Include appropriate controls (e.g., no compound, isotype control for antibodies).

  • Incubate the plate at 37°C in a CO2 incubator for 5-7 days.[5]

  • For Proliferation Analysis: Harvest the cells and analyze the dilution of the proliferation dye in the responder T-cell population using a flow cytometer.

  • For Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IFN-γ or other relevant cytokines using an ELISA or a cytometric bead array (CBA) assay.[12]

Conclusion

This compound and pembrolizumab represent two distinct and innovative approaches to reactivating the immune system against cancer by targeting the PD-1/PD-L1 axis. Pembrolizumab, a monoclonal antibody, acts as a direct and potent antagonist of the PD-1 receptor. In contrast, the small molecule this compound employs a unique intracellular mechanism to disrupt PD-L1 function.

The experimental data presented here indicate that while both agents effectively promote T-cell activation, pembrolizumab demonstrates a higher potency in in vitro T-cell activation assays. The choice between a small molecule and a monoclonal antibody will depend on various factors, including the desired pharmacokinetic profile, route of administration, and potential for off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the comparative therapeutic potential of these two promising immunotherapies.

References

A Comparative Analysis of BMS-1166 and Atezolizumab: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of BMS-1166, a small molecule inhibitor of the PD-1/PD-L1 interaction, and atezolizumab, a monoclonal antibody targeting PD-L1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[1][2] Their interaction serves as an immune checkpoint, preventing excessive immune responses and maintaining self-tolerance.[3][4] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1.[4][5] The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[5]

This guide focuses on two distinct classes of PD-L1 inhibitors: this compound, a small molecule inhibitor, and atezolizumab, a monoclonal antibody. While both aim to restore anti-tumor immunity, their different molecular characteristics lead to distinct pharmacological profiles.

Mechanism of Action

Atezolizumab: A Monoclonal Antibody Approach

Atezolizumab is a fully humanized IgG1 monoclonal antibody that selectively binds to PD-L1.[6][7] By binding to PD-L1 on tumor cells and tumor-infiltrating immune cells, atezolizumab prevents its interaction with the PD-1 receptor on T cells.[8][9][10] This blockade removes the inhibitory signal, thereby reactivating cytotoxic T cells to recognize and eliminate cancer cells.[10] Atezolizumab also blocks the interaction between PD-L1 and the B7.1 (CD80) receptor, which can also deliver an inhibitory signal to T cells.[6][9]

This compound: A Small Molecule Inhibitor with a Multi-faceted Mechanism

This compound is a potent, orally bioavailable small molecule that inhibits the PD-1/PD-L1 interaction.[11][12] Unlike monoclonal antibodies, its mechanism is more complex. This compound binds to the PD-L1 protein, inducing its dimerization and directly blocking its interaction with PD-1.[11][] Furthermore, it has been shown that this compound can interfere with the proper glycosylation of PD-L1 and inhibit its transport from the endoplasmic reticulum to the Golgi apparatus.[][14][15] This leads to a reduction of PD-L1 expression on the cell surface, further diminishing its immunosuppressive capacity.[15][16]

Signaling Pathway and Mechanisms of Inhibition

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the distinct points of intervention for atezolizumab and this compound.

PD1_pathway cluster_tcell T Cell cluster_tumor Tumor Cell / APC cluster_drugs Therapeutic Intervention TCR TCR Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 SHP2->TCR Dephosphorylates Inhibition Inhibition SHP2->Inhibition Inhibition->Activation MHC MHC MHC->TCR Signal 1 (Activation) PDL1 PD-L1 PDL1->PD1 Signal 2 (Inhibition) Atezolizumab Atezolizumab (Antibody) Atezolizumab->PDL1 Blocks Interaction BMS1166 This compound (Small Molecule) BMS1166->PDL1 Induces Dimerization & Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanisms.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and atezolizumab. It is important to note that this compound is a preclinical compound, and therefore, clinical data is not available.

Table 1: Preclinical Efficacy

ParameterThis compoundAtezolizumabReference
Target PD-L1PD-L1[7][11]
Modality Small MoleculeMonoclonal Antibody[7][11]
IC50 (PD-1/PD-L1 Interaction) 1.4 nMNot reported in this format[11][12]
EC50 (T-cell activation assay) 33.4 - 40.5 µM (unspecific toxicity)21.53 nM (MLR assay)[17][18]
Binding Affinity (KD) Not available0.62 nM (monomer), 0.19 nM (dimer)[18]

Table 2: Clinical Data for Atezolizumab (Select Indications)

IndicationTrial NamePhaseKey OutcomesReference
Non-Small Cell Lung Cancer (NSCLC) IMpower010IIIAdjuvant setting: Improved Disease-Free Survival (DFS) in patients with PD-L1 ≥1% TC.[19]
NSCLC (previously treated) TAILIVMedian Overall Survival (OS): 11.2 months; Median Progression-Free Survival (PFS): 2.7 months.[20]
Urothelial Carcinoma (cisplatin-ineligible) IMvigor210 (Cohort 1)IIObjective Response Rate (ORR): 24%[21]
Urothelial Carcinoma (post-platinum) IMvigor210 (Cohort 2)IIORR: 15%[21]
Recurrent Ovarian Cancer AGO-OVAR 2.29/ENGOT-ov34IIIDid not significantly improve OS or PFS. Median OS: 14.2 months (atezolizumab) vs 13.0 months (placebo).[22][23]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of PD-1/PD-L1 inhibitors.

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the binding affinity of an inhibitor to the PD-1/PD-L1 complex.

  • Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled donor and acceptor molecules.

  • Procedure:

    • Incubate a fixed concentration of recombinant PD-1 and PD-L1 proteins with varying concentrations of the test compound (e.g., this compound).

    • Add donor and acceptor fluorophore-conjugated antibodies that bind to PD-1 and PD-L1, respectively.

    • Excite the donor fluorophore at a specific wavelength.

    • In the absence of an inhibitor, the proximity of the donor and acceptor due to PD-1/PD-L1 binding results in Förster Resonance Energy Transfer (FRET), leading to a specific emission from the acceptor.

    • In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction, is calculated from the dose-response curve.

T-Cell Activation/Mixed Lymphocyte Reaction (MLR) Assay

This cell-based assay measures the ability of an inhibitor to restore T-cell function in the presence of PD-L1-mediated suppression.

  • Cell Types:

    • Effector cells: T cells (e.g., from peripheral blood mononuclear cells - PBMCs).

    • Target cells: Antigen-presenting cells (APCs) or cancer cell lines engineered to express PD-L1.

  • Procedure:

    • Co-culture effector and target cells at a specific ratio.

    • Add varying concentrations of the test compound (e.g., atezolizumab or this compound).

    • Incubate for a defined period (e.g., 72 hours).

  • Readouts:

    • Cytokine production: Measure the levels of cytokines such as Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2) in the supernatant using ELISA or other immunoassays.

    • T-cell proliferation: Assess T-cell proliferation using methods like CFSE staining or BrdU incorporation.

    • Luciferase reporter assay: Use T-cell lines engineered with a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT).[24]

  • Data Analysis: The EC50 value, the concentration of the inhibitor that results in a 50% maximal response (e.g., cytokine production), is determined.

In Vivo Tumor Models

Syngeneic mouse tumor models are commonly used to evaluate the in vivo efficacy of checkpoint inhibitors.[25][26]

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Tumor Cell Lines: Syngeneic tumor cell lines that are known to respond to PD-1/PD-L1 blockade (e.g., MC38 colon adenocarcinoma, B16 melanoma).[25]

  • Procedure:

    • Implant tumor cells subcutaneously or orthotopically into the mice.

    • Once tumors are established, randomize mice into treatment groups (vehicle control, test compound).

    • Administer the test compound (e.g., a mouse-specific anti-PD-L1 antibody for atezolizumab studies, or the small molecule inhibitor).

    • Monitor tumor growth over time by measuring tumor volume.

    • Record survival data.

  • Additional Analyses:

    • At the end of the study, tumors can be harvested for immunological analysis, such as flow cytometry to assess the infiltration and activation status of immune cells (e.g., CD8+ T cells).[26][27]

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel PD-L1 inhibitor.

experimental_workflow cluster_invitro In Vitro / Biochemical cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Binding Binding Affinity Assay (e.g., HTRF, SPR) Blockade PD-1/PD-L1 Blockade Assay Binding->Blockade TCellActivation T-Cell Activation Assay (e.g., MLR, Reporter Assay) Blockade->TCellActivation CellFree Cell-Free Assays CellFree->Binding Toxicity Cytotoxicity Assay Toxicity->TCellActivation PKPD Pharmacokinetics/ Pharmacodynamics TCellActivation->PKPD Efficacy Tumor Model Efficacy (e.g., Syngeneic Models) PKPD->Efficacy TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Efficacy->TME_Analysis

Caption: Preclinical evaluation workflow for PD-L1 inhibitors.

Conclusion

This compound and atezolizumab represent two distinct and promising strategies for targeting the PD-L1 pathway. Atezolizumab, a monoclonal antibody, has a well-established clinical profile with proven efficacy in various cancer types.[6][19][21] Its large size, however, may limit its penetration into the tumor microenvironment.

This compound, as a small molecule inhibitor, offers the potential for oral administration and may achieve better tumor penetration.[12][17] Its unique mechanism of action, involving both direct blockade of the PD-1/PD-L1 interaction and modulation of PD-L1 trafficking, presents a novel approach to cancer immunotherapy.[][14][15] However, it is still in the preclinical phase of development, and its clinical efficacy and safety profile in humans are yet to be determined.

The choice between these two modalities will depend on various factors, including the specific tumor type, the desired pharmacokinetic properties, and the potential for combination therapies. Further research, particularly clinical trials for this compound and other small molecule inhibitors, is needed to fully elucidate their therapeutic potential and their place in the landscape of cancer immunotherapy.

References

Validating BMS-1166 Activity: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway.[1][2] While primary biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF), have established its high affinity for PD-L1, comprehensive validation of its cellular activity is crucial for preclinical and clinical development.[1][3] This guide provides a comparative overview of key secondary assays to confirm the biological activity of this compound, complete with experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the quantitative data from primary and secondary assays, offering a clear comparison of this compound's potency across different experimental setups.

Assay TypeTarget/SystemMetricThis compound ValueReference
Primary Assay
HTRF Binding AssayPD-1/PD-L1 InteractionIC501.4 nM[1][3]
Secondary Assays
T-Cell/APC Co-Culture Reporter AssayJurkat (PD-1)/CHO (PD-L1)EC50276 nM[4]
T-Cell/Tumor Cell Co-Culture AssayJurkat/MDA-MB-231IC5028.77 µM (on tumor cells)[5]
Surface Plasmon Resonance (SPR)PD-1/PD-L1 BlockadeIC5085.4 nM[6]

Key Signaling Pathway & Experimental Workflow

To understand the context of these assays, it is essential to visualize the targeted signaling pathway and the experimental procedures used for validation.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD1 PD-1 PD-L1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 SHP2 SHP-2 PD1->SHP2 recruits PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K SHP2->PI3K dephosphorylates AKT Akt PI3K->AKT T-Cell_Activation T-Cell Activation (e.g., IL-2, IFN-γ) AKT->T-Cell_Activation promotes BMS1166 This compound BMS1166->PD-L1 induces dimerization & blocks interaction B7 B7 B7->CD28 Signal 2

Caption: PD-1/PD-L1 signaling pathway and this compound mechanism of action.

Secondary_Assay_Workflow cluster_workflow T-Cell Co-Culture Reporter Assay Workflow start Seed PD-L1 expressing APC/Tumor Cells step1 Add this compound (or vehicle control) start->step1 step2 Add PD-1/NFAT-Luciferase expressing Jurkat T-Cells step1->step2 step3 Co-culture incubation (e.g., 6-24 hours) step2->step3 step4 Add Luciferase Substrate step3->step4 end Measure Luminescence (Quantify T-Cell Activation) step4->end

Caption: Workflow for a secondary T-cell co-culture reporter assay.

Experimental Protocols

Detailed methodologies for two key secondary assays are provided below.

T-Cell Co-Culture Reporter Gene Assay

This assay functionally validates the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.

Materials:

  • PD-L1 expressing cells (e.g., CHO-K1 or a relevant tumor cell line like MDA-MB-231).

  • Jurkat cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (Jurkat-PD-1/NFAT-Luc).

  • This compound.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • White, clear-bottom 96-well microplates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the PD-L1 expressing cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the seeded cells and add the diluted compound or vehicle control (e.g., DMSO).

  • Co-culture: Add the Jurkat-PD-1/NFAT-Luc cells to the wells at a density of 4 x 10^4 cells per well.

  • Incubation: Co-culture the cells for 6 to 24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: The increase in luminescence in the presence of this compound corresponds to the restoration of T-cell activation. Calculate the EC50 value by plotting the luminescence signal against the log of the inhibitor concentration.

Flow Cytometry Analysis of Cell Surface PD-L1 Expression

This assay can be used to investigate a secondary mechanism of this compound, which involves the interference with PD-L1's cellular trafficking, leading to reduced surface expression.

Materials:

  • Tumor cell line with inducible or constitutive PD-L1 expression (e.g., MDA-MB-231).

  • This compound.

  • Interferon-gamma (IFN-γ) to induce PD-L1 expression (optional).

  • FACS buffer (e.g., PBS with 1% BSA).

  • Fluorochrome-conjugated anti-human PD-L1 antibody.

  • Isotype control antibody.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed tumor cells in a 6-well plate. If necessary, stimulate the cells with IFN-γ to induce PD-L1 expression. Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution.

  • Staining:

    • Wash the cells with cold FACS buffer.

    • Resuspend the cell pellet in FACS buffer containing the anti-PD-L1 antibody or the isotype control.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the live cell population and quantify the median fluorescence intensity (MFI) of PD-L1 staining. A decrease in MFI in this compound-treated cells compared to the control indicates reduced cell surface expression of PD-L1.

References

Head-to-Head Comparison: BMS-1166 vs. Durvalumab in PD-L1 Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct inhibitors of the PD-L1 pathway: BMS-1166, a small molecule inhibitor, and durvalumab, a monoclonal antibody. This objective analysis is supported by available preclinical and clinical data to inform research and development decisions.

At a Glance: Key Differences

FeatureThis compoundDurvalumab
Modality Small Molecule InhibitorHuman IgG1 kappa Monoclonal Antibody
Target Programmed Death-Ligand 1 (PD-L1)Programmed Death-Ligand 1 (PD-L1)
Mechanism of Action Induces PD-L1 dimerization and blocks its export from the endoplasmic reticulum, inhibiting glycosylation.Blocks the interaction of PD-L1 with PD-1 and CD80.
Development Stage PreclinicalApproved for clinical use in various cancers

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and durvalumab target the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. However, they achieve this through fundamentally different mechanisms.

This compound , as a small molecule, offers a unique dual mechanism of action. It directly binds to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T-cells[1]. Furthermore, this compound has been shown to specifically inhibit the partial glycosylation of PD-L1 and block its export from the endoplasmic reticulum to the Golgi apparatus[2][]. This intracellular action effectively reduces the amount of functional PD-L1 on the cell surface.

Durvalumab , a human monoclonal antibody, functions extracellularly. It binds with high affinity to PD-L1, creating a steric hindrance that blocks its interaction with both the PD-1 and CD80 receptors on T-cells[4]. This blockade removes the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells[4].

Mechanism_of_Action cluster_bms This compound cluster_durva Durvalumab This compound This compound PD-L1_dimer PD-L1 Dimerization This compound->PD-L1_dimer induces ER_export Inhibition of ER to Golgi Export This compound->ER_export inhibits Glycosylation Reduced Glycosylation ER_export->Glycosylation Surface_PD-L1 Decreased Surface PD-L1 Glycosylation->Surface_PD-L1 T-Cell_Activation T-Cell Activation Surface_PD-L1->T-Cell_Activation reduced inhibition Durvalumab Durvalumab PD-L1 Cell Surface PD-L1 Durvalumab->PD-L1 binds to PD-1 PD-1 PD-L1->PD-1 interaction blocked CD80 CD80 PD-L1->CD80 interaction blocked PD-L1->T-Cell_Activation inhibition lifted T-Cell T-Cell PD-1->T-Cell on CD80->T-Cell on

Figure 1. Comparative Mechanism of Action

Performance Data: Preclinical vs. Clinical Efficacy

Direct head-to-head clinical trials of this compound and durvalumab have not been conducted, as this compound remains in the preclinical stage of development. Therefore, this comparison juxtaposes the available preclinical data for this compound with the extensive clinical trial data for durvalumab.

This compound: Preclinical Activity

This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction in in vitro assays.

AssayMetricValueReference
Homogeneous Time-Resolved Fluorescence (HTRF)IC501.4 nM[1][2][5]
Antiproliferative Activity (B16-F10 cells)DC500.39 µM[1]
Growth Inhibition (CHO cells)GI50> 30 µM[1]
Cytotoxicity (Jurkat T-cells)EC5040.5 µM[6]
Cytotoxicity (MDA-MB-231 cells)IC5028.77 µM[7][8]
Durvalumab: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Durvalumab has shown significant efficacy in large-scale clinical trials, particularly in the treatment of unresectable, Stage III NSCLC.

PACIFIC Trial (Unresectable, Stage III NSCLC after Chemoradiotherapy)

EndpointDurvalumabPlaceboHazard Ratio (95% CI)Reference
5-Year Overall Survival Rate 42.9%33.4%0.72 (0.59-0.89)[4][9][10]
5-Year Progression-Free Survival Rate 33.1%19.0%0.55 (0.45-0.68)[4][9][10]
Median Overall Survival 47.5 months29.1 months-[4][10]
Median Progression-Free Survival 16.9 months5.6 months-[4][10]
3-Year Overall Survival Rate 57.0%43.5%-[11][12]

AEGEAN Trial (Resectable NSCLC, Neoadjuvant Setting with Chemotherapy)

EndpointDurvalumab + ChemoPlacebo + ChemoDifference (95% CI)Reference
Pathologic Complete Response (pCR) 17.2%4.3%13.0% (8.7-17.6)[13]
Major Pathological Response (MPR) 33.3%14.0%19.3% (13.4-25.2)[14]
Event-Free Survival (EFS) at 3 years 60.1%47.9%HR: 0.69 (0.55-0.88)[15]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1 Binding

This assay is used to determine the in vitro potency of inhibitors in disrupting the PD-1/PD-L1 interaction.

HTRF_Workflow Start Start Dispense Dispense Inhibitor (e.g., this compound) or Antibody (e.g., Durvalumab) into 384-well plate Start->Dispense Add_Proteins Add tagged recombinant human PD-1 and PD-L1 proteins Dispense->Add_Proteins Incubate_1 Incubate to allow binding Add_Proteins->Incubate_1 Add_HTRF Add HTRF detection reagents (Europium-labeled anti-tag Ab and APC-labeled anti-tag Ab) Incubate_1->Add_HTRF Incubate_2 Incubate to allow detection reagent binding Add_HTRF->Incubate_2 Read Read plate on HTRF-compatible reader (665 nm / 620 nm) Incubate_2->Read Analyze Analyze data to determine IC50 Read->Analyze End End Analyze->End

Figure 2. HTRF Assay Workflow

Protocol:

  • Inhibitors are serially diluted in DMSO and dispensed into a 384-well low-volume white plate.

  • Tagged recombinant human PD-1 and PD-L1 proteins are added to the wells.

  • The plate is incubated to allow for the binding of PD-1 and PD-L1 in the presence of the inhibitor.

  • HTRF detection reagents, typically a europium cryptate-labeled antibody against one protein's tag and an allophycocyanin (APC)-labeled antibody against the other's tag, are added.

  • The plate is incubated to allow the detection antibodies to bind to the protein-protein complex.

  • The plate is read on a compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • The ratio of the two wavelengths is calculated, and the data is used to determine the IC50 value of the inhibitor[16][17][18].

NFAT-Luciferase Reporter Assay for T-cell Activation

This cell-based assay measures the restoration of T-cell activation by an inhibitor.

NFAT_Assay_Workflow Start Start Co-culture Co-culture Jurkat T-cells (expressing PD-1 and NFAT-luciferase reporter) with target cells (expressing PD-L1 and a T-cell activator) Start->Co-culture Add_Inhibitor Add varying concentrations of inhibitor (this compound or Durvalumab) Co-culture->Add_Inhibitor Incubate Incubate to allow for T-cell activation Add_Inhibitor->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Analyze Analyze data to determine EC50 Measure_Luminescence->Analyze End End Analyze->End

Figure 3. NFAT Reporter Assay Workflow

Protocol:

  • Jurkat T-cells, engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element, are co-cultured with target cells expressing PD-L1 and a T-cell receptor agonist.

  • The inhibitor (this compound or durvalumab) is added to the co-culture at various concentrations.

  • The cells are incubated, during which time the inhibition of the PD-1/PD-L1 interaction by the drug will lead to T-cell activation and subsequent expression of luciferase.

  • After incubation, the cells are lysed, and a luciferase substrate is added.

  • The luminescence, which is proportional to the level of T-cell activation, is measured using a luminometer[19][20][21].

Western Blot for PD-L1 Glycosylation

This technique is used to assess the impact of this compound on the glycosylation status of PD-L1.

Protocol:

  • Cancer cells expressing PD-L1 are treated with this compound, a vehicle control (DMSO), and a known inhibitor of N-linked glycosylation, such as tunicamycin, as a positive control.

  • After treatment, the cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PD-L1.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected. A shift in the molecular weight of the PD-L1 band in the this compound treated sample compared to the control indicates an alteration in its glycosylation state[2][22][23][24][25].

Summary and Future Perspectives

This compound and durvalumab represent two distinct and promising strategies for targeting the PD-L1 immune checkpoint. Durvalumab is a clinically validated therapeutic with proven efficacy in extending survival in several cancers. Its extracellular mechanism of action is well-understood, and it has become a standard of care in specific indications.

This compound, while still in the preclinical phase, offers the potential advantages of a small molecule, including oral bioavailability and a unique intracellular mechanism that may offer a different way to overcome resistance mechanisms. The ability of this compound to induce PD-L1 dimerization and interfere with its processing provides a novel approach to downregulating this immunosuppressive pathway.

Further research is needed to determine the clinical potential of this compound and how it might compare to or complement existing antibody-based therapies like durvalumab. Head-to-head clinical trials would be the ultimate determinant of their comparative efficacy and safety. The development of potent, orally available small molecule inhibitors of the PD-1/PD-L1 pathway remains a significant goal in cancer immunotherapy.

References

Unveiling the Binding Affinity Landscape: A Comparative Analysis of BMS-1166 and Other PD-1/PD-L1 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of BMS-1166 binding affinity data against a spectrum of alternative therapeutic agents targeting the PD-1/PD-L1 immune checkpoint pathway. Detailed experimental methodologies and quantitative comparisons are presented to facilitate informed decision-making in immuno-oncology research.

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This compound is a potent, small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction by binding to PD-L1 and inducing its dimerization.[1] Its mechanism of action also involves the inhibition of PD-L1 glycosylation and its subsequent export from the endoplasmic reticulum to the Golgi apparatus.[2][3] This guide offers a comparative analysis of the binding affinity of this compound with other small-molecule inhibitors and monoclonal antibodies targeting this crucial pathway.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (IC50 and/or K D values) of this compound and its alternatives. Lower values typically indicate higher binding affinity.

Table 1: Small-Molecule Inhibitors Targeting the PD-1/PD-L1 Pathway

CompoundTargetIC50K DAssay Method(s)
This compound PD-L11.4 nM[1][4]5.7 nM[5][6][7]HTRF, SPR
BMS-202PD-L118 nM[5][8][9][10]320 nM[5][6][7], 8 µM[10]HTRF, SPR, NMR[11][12]
BMS-8PD-L1--NMR, DSF[11]
CA-170PD-L1/VISTADisputed; some studies show no direct binding to PD-L1[4][13]-NMR, HTRF[4][13]
LH1307PD-L13 nM[14]-HTRF
LH1306PD-L125 nM[15][14]-HTRF
Compound from Feng et al.PD-L10.08 pM[16]--
[4][13]triazolo[4,3-a]pyridines (Compound 79)PD-L192.3 nM[16]-HTRF

Table 2: Monoclonal Antibodies Targeting the PD-1/PD-L1 Pathway

AntibodyTargetK DAssay Method(s)
AtezolizumabPD-L10.4 nM[1], 1.75 nM[2], 4.7 nM (glycosylated PD-L1), 17.8 nM (non-glycosylated PD-L1)[17]-
DurvalumabPD-L10.042 nM[17], 0.667 nM[2][17][18]SPR
AvelumabPD-L10.0467 nM[2], 0.042 nM[17]SPR
PembrolizumabPD-127 pM[1], 29 pM[19], 3.4 nM[20]-
NivolumabPD-11.45 nM[1], 3.06 nM[19][20]-

Table 3: Natural Compounds Targeting the PD-1/PD-L1 Pathway

CompoundTargetK DAssay Method(s)
Tannic AcidPD-1 / PD-L11.46 µM (to PD-1), 1.21 µM (to PD-L1)[5][6][7]SPR
KaempferolPD-1 / PD-L10.304 µM (to PD-1), 33 µM (to PD-L1)[5][6][7]SPR

Experimental Protocols

The binding affinity data presented in this guide were generated using a variety of biophysical and biochemical assays. The general methodologies for these key experiments are outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a common method for studying protein-protein interactions. It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. In the context of PD-1/PD-L1, one protein (e.g., PD-L1) is labeled with a donor fluorophore, and the other (PD-1) is labeled with an acceptor. When the two proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal. The concentration of the inhibitor that causes a 50% reduction in the signal is the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment for PD-1/PD-L1 inhibitors, one of the proteins (e.g., PD-L1) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., PD-1) or a small molecule inhibitor is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD) can be determined.

Bio-layer Interferometry (BLI)

Similar to SPR, BLI is another label-free optical biosensing technique used to measure biomolecular interactions. In a BLI experiment, a biosensor tip is coated with one of the interacting molecules (e.g., PD-L1). The tip is then dipped into a solution containing the binding partner (e.g., a small molecule inhibitor). The binding of the molecule to the biosensor tip causes a change in the interference pattern of white light reflected from the tip, which is proportional to the thickness of the molecular layer. This change is monitored over time to determine the binding kinetics and affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the direct binding of a small molecule to its target protein and to map the binding site. In a typical experiment, a 2D 1H-15N heteronuclear single quantum coherence (HSQC) spectrum of an isotopically labeled protein (e.g., 15N-labeled PD-L1) is recorded in the absence and presence of the inhibitor. The binding of the small molecule to the protein will cause chemical shift perturbations in the signals of the amino acid residues at or near the binding site, providing evidence of a direct interaction.

Cell-Based Assays

Various cell-based assays are employed to assess the functional activity of PD-1/PD-L1 inhibitors in a more physiologically relevant context. These can include:

  • Co-culture systems: T-cells are co-cultured with cancer cells expressing PD-L1. The ability of an inhibitor to restore T-cell activation (e.g., cytokine production like IFN-γ) in the presence of the cancer cells is measured.

  • Reporter gene assays: A reporter cell line (e.g., Jurkat T-cells) is engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When these cells are stimulated in the presence of PD-L1, T-cell activation is suppressed, leading to a low reporter signal. An effective inhibitor will block the PD-1/PD-L1 interaction and restore the reporter signal.

Visualizing the Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for assessing binding affinity.

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K Activation CD28 CD28 SHP2->PI3K Inhibits AKT AKT PI3K->AKT Activates Exhaustion T-Cell Exhaustion / Inactivation BMS1166 This compound BMS1166->PDL1 Inhibits

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Binding_Affinity_Workflow start Start: Hypothesis protein_prep Protein Expression & Purification (e.g., PD-L1) start->protein_prep assay_selection Select Assay Method (SPR, HTRF, BLI, etc.) protein_prep->assay_selection immobilization Immobilize Protein on Sensor (for SPR/BLI) assay_selection->immobilization If applicable binding_exp Perform Binding Experiment (Titrate Inhibitor) assay_selection->binding_exp immobilization->binding_exp data_acq Data Acquisition binding_exp->data_acq data_analysis Data Analysis (Calculate IC50 / KD) data_acq->data_analysis validation Cross-Validation with Orthogonal Assay data_analysis->validation conclusion Conclusion data_analysis->conclusion validation->conclusion

Caption: General experimental workflow for determining binding affinity.

References

Small Molecule vs. Monoclonal Antibody: A Comparative Guide to In Vivo Efficacy of PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the small-molecule PD-L1 inhibitor BMS-1166 and therapeutic monoclonal antibodies, supported by preclinical data, experimental methodologies, and pathway visualizations.

The advent of immune checkpoint inhibitors has revolutionized oncology, with monoclonal antibodies (mAbs) targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis becoming a cornerstone of cancer therapy. However, the landscape of PD-1/PD-L1 blockade is evolving with the development of orally bioavailable small-molecule inhibitors. This guide provides a detailed comparison of the in vivo efficacy and mechanisms of this compound, a representative small-molecule PD-L1 inhibitor, versus established anti-PD-1/PD-L1 monoclonal antibodies.

Differentiated Mechanisms of Action

While both this compound and monoclonal antibodies aim to disrupt the immunosuppressive PD-1/PD-L1 interaction, their mechanisms differ significantly. Monoclonal antibodies are large proteins that function extracellularly, sterically hindering the binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells.

In contrast, small molecules like this compound offer a distinct intracellular mechanism. This compound binds to PD-L1 and induces its dimerization and internalization.[1] Furthermore, it has been shown to specifically inhibit the glycosylation of human PD-L1, preventing its transport from the endoplasmic reticulum to the Golgi apparatus.[2] This blockade of maturation and trafficking effectively reduces the amount of functional PD-L1 on the cell surface available to engage with PD-1.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitors Therapeutic Intervention Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding -> Inhibition ER_Golgi ER -> Golgi (PD-L1 Maturation) ER_Golgi->PDL1 Transport T_Cell T-Cell Activation T-Cell Activation PD1->Activation Inhibits TCR TCR TCR->Activation Antigen Presentation mAb Monoclonal Antibody mAb->PDL1 Blocks Binding BMS1166 This compound (Small Molecule) BMS1166->ER_Golgi Blocks Transport

Caption: PD-1/PD-L1 signaling and inhibitor mechanisms.

Comparative In Vivo Efficacy

Direct preclinical comparison is constrained by the fact that this compound is specific to human PD-L1 (hPD-L1), necessitating the use of humanized mouse models for its evaluation.[2] Monoclonal antibodies developed for human use, such as pembrolizumab (B1139204) and nivolumab (B1139203), also require these specialized models. The data presented below is compiled from studies using human PD-1 and/or PD-L1 "knock-in" (KI) mice, which express the human proteins within a competent murine immune system, allowing for relevant efficacy testing.

The tables summarize tumor growth inhibition (TGI) data for the oral PD-L1 inhibitor ASC61 (a compound with a similar mechanism to this compound) and various monoclonal antibodies in the MC38 colon adenocarcinoma model implanted in humanized mice.

Table 1: In Vivo Efficacy of an Oral Small-Molecule PD-L1 Inhibitor

Compound Tumor Model Mouse Model Dose & Regimen TGI (%) Day of Measurement Citation

| ASC61 | MC38-hPD-L1 | hPD-1/hPD-L1 dKI | 100 mg/kg, BID, Oral | 63.15% | Day 16 |[1] |

Table 2: In Vivo Efficacy of PD-1/PD-L1 Monoclonal Antibodies

Antibody Target Tumor Model Mouse Model Dose & Regimen TGI (%) Day of Measurement Citation
Pembrolizumab PD-1 MC38-hPD-L1 hPD-1/hPD-L1 KI 100 µ g/animal , IP 94.0% Day 17 [3]
Nivolumab PD-1 MC38-hPD-L1 hPD-1/hPD-L1 KI 100 µ g/animal , IP 84.0% Day 17 [3]
Atezolizumab PD-L1 MC38-hPD-L1 hPD-1/hPD-L1 KI 1 mg/animal, IP 58.0% Day 17 [3]

| Atezolizumab | MC38-hPD-L1 | hPD-1/hPD-L1 dKI | 5 mg/kg, BIW, IP | 69.62% | Day 16 |[1] |

TGI: Tumor Growth Inhibition; dKI: double knock-in; KI: knock-in; BID: twice daily; BIW: twice weekly; IP: Intraperitoneal.

The data indicates that both small-molecule inhibitors and monoclonal antibodies can achieve significant tumor growth inhibition. In the humanized MC38 model, high doses of pembrolizumab and nivolumab led to very high TGI. The oral inhibitor ASC61 demonstrated comparable efficacy to atezolizumab administered intraperitoneally in the same model system.[1]

Experimental Protocols

The successful in vivo evaluation of these human-specific agents relies on meticulously designed and executed experiments using humanized mouse models. Below is a representative protocol.

Key Experiment: In Vivo Antitumor Efficacy in Humanized Mice
  • Animal Model: C57BL/6 mice with the murine Pd-1 and Pdl1 genes knocked out and replaced with their human counterparts (hPD-1/hPD-L1 double knock-in).[1]

  • Tumor Cell Line: MC38 murine colon adenocarcinoma cells engineered to express human PD-L1 (MC38-hPD-L1).

  • Tumor Implantation: 1 x 10⁶ MC38-hPD-L1 cells are harvested and suspended in media. The cell suspension is then subcutaneously inoculated into the flank of the humanized mice.[4]

  • Tumor Growth Monitoring: Tumors are allowed to establish. Caliper measurements are taken regularly to monitor tumor volume, typically calculated as (Length x Width²)/2.

  • Treatment Initiation: When average tumor volumes reach a predetermined size (e.g., 75-100 mm³), mice are randomized into treatment and control groups.[1]

  • Drug Administration:

    • Small Molecule (e.g., ASC61): Administered orally, twice daily (BID), at a specified dose (e.g., 100 mg/kg) for a defined period (e.g., 16 days).[1]

    • Monoclonal Antibody (e.g., Atezolizumab): Administered via intraperitoneal (IP) injection, twice weekly (BIW), at a specified dose (e.g., 5 mg/kg).[1]

    • Control Group: Receives a vehicle control following the same regimen as the experimental groups.

  • Endpoint Analysis: Tumor volumes and mouse body weights are measured throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period. Survival analysis can also be performed.

Experimental_Workflow cluster_prep Preparation cluster_procedure In Vivo Procedure cluster_treatment Treatment Groups cluster_analysis Analysis Mouse Humanized hPD-1/PD-L1 KI Mouse Implant Subcutaneous Implantation Mouse->Implant Cells MC38-hPD-L1 Tumor Cells Cells->Implant TumorGrowth Tumor Growth (~100 mm³) Implant->TumorGrowth Randomize Randomization TumorGrowth->Randomize Vehicle Vehicle Control Randomize->Vehicle mAb_Treat mAb Treatment (IP, BIW) Randomize->mAb_Treat SM_Treat Small Molecule (Oral, BID) Randomize->SM_Treat Monitor Monitor Tumor Volume & Body Weight Vehicle->Monitor mAb_Treat->Monitor SM_Treat->Monitor TGI Calculate Tumor Growth Inhibition (TGI) Monitor->TGI

Caption: Workflow for a typical in vivo efficacy study.

Summary and Conclusion

This guide provides a comparative overview of the small-molecule PD-L1 inhibitor this compound and anti-PD-1/PD-L1 monoclonal antibodies, highlighting key differences and similarities in their preclinical in vivo profiles.

  • Mechanism: Monoclonal antibodies act extracellularly to block the PD-1/PD-L1 interaction. This compound and similar small molecules act intracellularly, preventing PD-L1 maturation and trafficking to the cell surface, in addition to inducing its dimerization.

  • Administration: this compound offers the potential for oral administration, a significant advantage over the intravenous or intraperitoneal delivery required for mAbs.

  • Efficacy: Preclinical data in humanized mouse models demonstrates that both classes of drugs can achieve potent antitumor activity. Oral small-molecule inhibitors have shown efficacy comparable to clinically approved monoclonal antibodies in these relevant models.

The development of potent, orally bioavailable small-molecule PD-L1 inhibitors like this compound represents a significant advancement in cancer immunotherapy. Their distinct mechanism of action, ease of administration, and robust preclinical efficacy position them as a promising alternative and potential combination partner to monoclonal antibodies, warranting further investigation and clinical development.

References

Confirming On-Target Effects of BMS-1166 in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small-molecule PD-L1 inhibitor, BMS-1166, with other emerging alternatives. The on-target effects of this compound in cancer cell lines are detailed through a review of key experimental data, providing a valuable resource for researchers in immuno-oncology.

Executive Summary

This compound is a potent and specific small-molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1). This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Unlike monoclonal antibodies, small-molecule inhibitors like this compound offer potential advantages, including oral bioavailability and improved tumor penetration. Experimental data confirms that this compound effectively disrupts the PD-1/PD-L1 axis through a unique multi-faceted mechanism, leading to the restoration of T-cell activity against cancer cells. This guide will compare the in vitro efficacy and mechanism of action of this compound with other small-molecule inhibitors, CA-170 and INCB086550, as well as the therapeutic antibody, atezolizumab.

Mechanism of Action: this compound's Unique Approach

This compound distinguishes itself from other PD-L1 inhibitors through its novel mechanism of action. Beyond simply blocking the PD-1/PD-L1 interaction, it induces the dimerization of PD-L1 on the cell surface.[1] Furthermore, it uniquely inhibits the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] This leads to an accumulation of under-glycosylated PD-L1 within the ER, effectively reducing its expression on the cancer cell surface and rendering the tumor more susceptible to immune attack.[2]

BMS-1166_Mechanism_of_Action cluster_cancer_cell Cancer Cell cluster_bms1166_effect cluster_t_cell T-Cell PD-L1_synthesis PD-L1 Synthesis ER Endoplasmic Reticulum PD-L1_synthesis->ER Translation Golgi Golgi Apparatus ER->Golgi Transport PD-L1_surface Surface PD-L1 Golgi->PD-L1_surface Trafficking PD1 PD-1 PD-L1_surface->PD1 Interaction (Immune Suppression) BMS1166 This compound BMS1166->ER Inhibits Glycosylation & ER-Golgi Transport TCR TCR Activation T-Cell Activation TCR->Activation

Figure 1. this compound inhibits PD-L1 glycosylation and trafficking, reducing its surface expression.

Comparative In Vitro Efficacy

The on-target efficacy of this compound has been quantified in various in vitro assays, allowing for a direct comparison with other inhibitors.

PD-1/PD-L1 Binding Affinity

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to measure the direct binding affinity of inhibitors to the PD-1/PD-L1 complex. A lower IC50 value indicates a higher potency.

CompoundIC50 (nM)Reference
This compound 1.4 [2]
This compound 7.7 [1]
CA-170>5,000,000[1]
Atezolizumab (anti-PD-L1 Ab)Not applicable (antibody)-
INCB086550Not directly compared-

Note: IC50 values can vary between studies due to different experimental conditions.

T-Cell Activation Restoration

A crucial downstream effect of PD-1/PD-L1 blockade is the restoration of T-cell function. This is often measured in co-culture assays where T-cells (e.g., Jurkat cells) are co-cultured with cancer cells expressing PD-L1. The activation of T-cells can be quantified by measuring the expression of activation markers or reporter genes like NFAT-luciferase. A lower EC50 value indicates greater potency in restoring T-cell activity.

CompoundEC50 (nM)Reference
This compound 83.4 [1]
CA-170No activity observed[1]
Nivolumab (anti-PD-1 Ab)1.4[1]
INCB086550Not directly compared-

These data demonstrate the potent ability of this compound to disrupt the PD-1/PD-L1 interaction and subsequently restore T-cell function, outperforming another small-molecule inhibitor, CA-170, in these assays.[1] While a direct comparison with INCB086550 is not available in the reviewed literature, the data for this compound is compelling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the disruption of the PD-1/PD-L1 interaction by a test compound.

HTRF_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant human PD-1 - Recombinant human PD-L1 - Anti-tag antibodies (Europium cryptate & d2) Start->Prepare_Reagents Add_Compound Add test compound (e.g., this compound) to microplate wells Prepare_Reagents->Add_Compound Add_PD1_PDL1 Add PD-1 and PD-L1 proteins Add_Compound->Add_PD1_PDL1 Incubate_1 Incubate to allow binding/inhibition Add_PD1_PDL1->Incubate_1 Add_Antibodies Add anti-tag antibodies Incubate_1->Add_Antibodies Incubate_2 Incubate to allow antibody binding Add_Antibodies->Incubate_2 Read_Plate Read plate on HTRF reader (excitation at 320 nm, emission at 620 nm and 665 nm) Incubate_2->Read_Plate Analyze_Data Calculate HTRF ratio and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the PD-1/PD-L1 HTRF binding assay.

Protocol:

  • Recombinant human PD-1 and PD-L1 proteins are used.

  • Test compounds are serially diluted and added to a 384-well plate.

  • PD-1 and PD-L1 proteins are added to the wells and incubated to allow for binding in the absence or presence of the inhibitor.

  • Anti-tag antibodies conjugated to a FRET donor (Europium cryptate) and acceptor (d2) are added.

  • After a second incubation, the plate is read on an HTRF-compatible reader. The ratio of fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.

  • IC50 values are calculated from the dose-response curves.

Western Blot for PD-L1 Glycosylation

This experiment visualizes the effect of this compound on the glycosylation status of PD-L1.

Protocol:

  • Cancer cell lines (e.g., PC9, H1975) are cultured and treated with this compound, a vehicle control (DMSO), and a positive control for glycosylation inhibition (e.g., Tunicamycin) for a specified time (e.g., 17 hours).[2]

  • Cells are lysed, and protein concentration is determined.

  • For deglycosylation control, a portion of the lysate is treated with PNGase F, an enzyme that removes N-linked glycans.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for PD-L1. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate. A shift in the molecular weight of the PD-L1 band indicates a change in its glycosylation status.

T-Cell Activation Co-Culture Assay

This assay measures the ability of an inhibitor to restore T-cell function in the presence of PD-L1-expressing cancer cells.

T-Cell_Activation_Assay cluster_setup Assay Setup cluster_readout Readout Cancer_Cells Plate PD-L1 expressing cancer cells (e.g., PC9/PD-L1) Treat_Inhibitor Treat with this compound or control Cancer_Cells->Treat_Inhibitor Add_T_Cells Add Jurkat T-cells expressing PD-1 and NFAT-luciferase reporter Treat_Inhibitor->Add_T_Cells Co-culture Co-culture for 12 hours Add_T_Cells->Co-culture Lyse_Cells Lyse cells Co-culture->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Figure 3. Workflow for the Jurkat T-cell co-culture activation assay.

Protocol:

  • PD-L1-expressing cancer cells (e.g., PC9/PD-L1) are seeded in a 96-well plate.[2]

  • The cancer cells are pre-treated with various concentrations of this compound or a control for 1 hour.[2]

  • Jurkat T-cells, engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT promoter, are added to the wells.[2][3]

  • The cells are co-cultured for a specific duration (e.g., 12 hours).[2][3]

  • Cells are lysed, and a luciferase substrate is added.

  • Luminescence, which is proportional to NFAT activation and thus T-cell activation, is measured using a luminometer. An increase in luminescence in the presence of the inhibitor indicates restoration of T-cell activation.

Conclusion

The available experimental data strongly supports the on-target effects of this compound in cancer cell lines. Its unique mechanism of action, involving the inhibition of PD-L1 glycosylation and trafficking in addition to direct binding, sets it apart from other small-molecule inhibitors. The quantitative data from HTRF and T-cell activation assays demonstrate its high potency. In direct comparison, this compound shows superior in vitro activity over CA-170. This guide provides a framework for researchers to understand and further investigate the therapeutic potential of this compound and other small-molecule immune checkpoint inhibitors. Further studies directly comparing this compound with other emerging inhibitors like INCB086550 in standardized assays will be valuable for the field.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-1166: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-1166 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of novel small molecule inhibitors provide a clear framework for its safe management. This guide synthesizes available information on this compound's properties with general protocols for hazardous chemical waste, offering essential safety and logistical information.

Core Operational Procedures: Handling and Storage

Before disposal, the proper handling and storage of this compound are critical to maintain its integrity and ensure a safe laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1] Procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation of Solutions: When preparing stock solutions, it is recommended to do so in a chemical fume hood.[1] For dissolution, sonication may be necessary.[2] To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

  • Storage: Unused this compound powder should be stored at -20°C for up to three years.[3] Stock solutions in solvent should be stored at -80°C for up to one year.[3]

Quantitative Data Presentation

The following table summarizes key quantitative information for this compound, extracted from various supplier and research sources.

PropertyValueSource(s)
Molecular Formula C₃₆H₃₃ClN₂O₇[3][4]
Molecular Weight 641.1 g/mol [3][4]
IC₅₀ (PD-1/PD-L1 Interaction) 1.4 nM[3][5]
EC₅₀ (Jurkat/CHO Reporter Assay) 276 nM[4][6][7]
Solubility in DMSO ≥ 100 mg/mL (155.97 mM)[3]
Storage (Powder) 3 years at -20°C[3]
Storage (in Solvent) 1 year at -80°C[3]

Step-by-Step Disposal Protocol

In the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

  • Chemical Identification and Classification: Treat this compound as a hazardous chemical waste.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Dispose of any unused stock or working solutions in a designated, leak-proof container for liquid hazardous waste.[1] This container must be compatible with the solvents used.

    • Sharps Waste: Any sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container labeled as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all chemical constituents, including solvents.

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected for disposal.[1]

  • Final Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup.[1] The ultimate disposal should be carried out through an approved waste disposal facility.

Important Note: Never dispose of this compound down the drain or in regular trash. The first rinse of any "empty" container that held this compound must be collected and disposed of as hazardous waste.[1] After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1]

Experimental Protocols: PD-1/PD-L1 Interaction Assay

This compound is a potent inhibitor of the PD-1/PD-L1 interaction. A common method to assess its activity is a co-culture reporter assay.

Objective: To determine the efficacy of this compound in blocking the PD-1/PD-L1 interaction and restoring T-cell activation.

Methodology:

  • CHO cells engineered to express PD-L1 are co-cultured with Jurkat cells that express PD-1.

  • The Jurkat cells also contain a reporter gene (e.g., luciferase) under the control of a response element that is activated upon T-cell receptor stimulation.

  • This compound is added to the co-culture at varying concentrations.

  • The level of reporter gene expression is measured to quantify the extent of T-cell activation. An increase in the reporter signal indicates that this compound has successfully inhibited the PD-1/PD-L1 interaction, thereby relieving the suppression of T-cell activation.[4][6][7]

Visualization of the PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 Recruits & Activates TCR TCR Activation T-Cell Activation TCR->Activation Leads to SHP2->TCR Dephosphorylates (Inhibits Signaling) BMS1166 This compound BMS1166->PDL1 Inhibits

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guidance for Handling BMS-1166

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal protocols for BMS-1166, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

Given that this compound is a potent bioactive compound, stringent PPE is mandatory to prevent exposure via inhalation, ingestion, or skin contact. The following table outlines the required PPE for handling this compound, based on best practices for potent research compounds.[1][2][3][4]

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[1]To prevent skin contact and absorption. The use of double gloves provides an additional layer of protection against potential contamination.[1]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).To protect the skin and personal clothing from accidental spills and aerosol exposure.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a risk of splashing, chemical splash goggles or a full-face shield must be used.[1]To protect the eyes from splashes and aerosols of the compound.
Respiratory Protection A NIOSH-certified N95 or higher-level respirator is required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet.[1]To prevent the inhalation of fine particles.

Compound Properties and Storage

Proper storage is critical to maintain the stability and activity of this compound.

Table 2: Physical Properties and Storage Conditions

PropertyValueSource
Molecular Weight 641.11 g/mol [5]
Appearance Solid[6]
IC₅₀ 1.4 nM (for PD-1/PD-L1 interaction)[5][6][7][8]
Storage (Powder) -20°C for up to 3 years.[5][9]
Storage (In Solvent) -80°C for up to 1 year or more. Aliquot to avoid repeated freeze-thaw cycles.[5][7][8]

Table 3: Solubility Data

SolventConcentrationNotes
DMSO ≥ 100 mg/mL (155.97 mM)[5] Use fresh, moisture-free DMSO. Sonication may be required.[9]
Ethanol 13 mg/mL[5]
Water Insoluble[5]
In Vivo Formulation 1 ≥ 2.08 mg/mL (3.24 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh.[7]
In Vivo Formulation 2 ≥ 2.08 mg/mL (3.24 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Prepare fresh.[7]
In Vivo Formulation 3 ≥ 2.08 mg/mL (3.24 mM)10% DMSO, 90% Corn Oil. Prepare fresh.[7]

Operational Plan: From Receipt to Disposal

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_receipt Receiving & Storage cluster_prep Stock Solution Preparation (in BSC/Fume Hood) cluster_exp Experimental Use cluster_disposal Decontamination & Disposal A Receive Package Verify compound identity and integrity. B Log into Inventory Record batch number, quantity, and date. A->B C Store Appropriately Powder at -20°C. B->C D Don Full PPE (See Table 1) C->D E Calculate Mass Determine required amount for desired concentration. D->E F Weigh Powder Use a calibrated microbalance. E->F G Dissolve in Solvent Add appropriate solvent (e.g., DMSO) and vortex/sonicate. F->G H Aliquot & Store Create single-use aliquots. Store at -80°C. G->H I Thaw Aliquot Thaw completely at room temperature. H->I J Prepare Working Solution Dilute stock solution to final concentration in assay medium. I->J K Perform Experiment Add working solution to cells/assay. J->K L Decontaminate Surfaces Wipe down BSC/fume hood and equipment with 70% ethanol. K->L M Dispose of Solid Waste Collect contaminated tips, tubes, gloves, etc., in a labeled hazardous waste bag. L->M N Dispose of Liquid Waste Collect unused solutions in a labeled hazardous liquid waste container. L->N O Doff PPE Remove PPE in the correct order to avoid contamination. M->O N->O G cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_inhibition Immune Evasion cluster_blockade Blockade by this compound PD1 PD-1 TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Signal PDL1 PD-L1 MHC MHC PDL1_I PD-L1 PD1_I PD-1 PDL1_I->PD1_I Binding Activation_I T-Cell Exhaustion (Inhibition of Activation) PD1_I->Activation_I Inhibitory Signal TCR_I TCR MHC_I MHC BMS This compound PDL1_Dimer PD-L1 Dimer (Inactive) BMS->PDL1_Dimer Induces Dimerization PD1_B PD-1 PDL1_Dimer->PD1_B Binding Blocked Activation_B T-Cell Activation (Restored)

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.